2-(4-Bromobutoxy)tetrahydro-2H-pyran
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromobutoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXFQWZHKKEJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339827 | |
| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31608-22-7 | |
| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Bromobutoxy)tetrahydro-2H-pyran
This guide provides a comprehensive overview of the physical properties, synthesis, and handling of 2-(4-Bromobutoxy)tetrahydro-2H-pyran, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to ensure both scientific accuracy and field-proven applicability.
Core Molecular Characteristics
This compound, with the CAS Number 31608-22-7, is a versatile bifunctional molecule. Its structure features a tetrahydropyran (THP) ether, which serves as a common protecting group for alcohols, and a terminal alkyl bromide, a reactive handle for nucleophilic substitution. This unique combination makes it a valuable building block in multi-step organic syntheses.[1]
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇BrO₂ | [1][2][3][4][5] |
| Molecular Weight | 237.13 g/mol | [1][2][3][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [4][6] |
| Boiling Point | 284.9°C at 760 mmHg | [1] |
| Density | 1.29 g/cm³ | [1] |
| Refractive Index | 1.4780-1.4820 | [1] |
| Flash Point | 118.3°C | [1] |
| Storage Temperature | Freezer (<0°C) | [4][6] |
Safety and Handling: A Self-Validating Protocol
Ensuring laboratory safety is paramount when handling any chemical intermediate. The following protocols are designed to create a self-validating system of safety, minimizing risk at every stage.
Hazard Identification and Classification
Contradictory information exists regarding the GHS classification of this compound. While some suppliers provide specific hazard statements, the Safety Data Sheet (SDS) from TCI America, a primary manufacturer, states the compound is "Not classifiable" under OSHA HazCom: CFR 1910.1200 and WHMIS 2015.[7] This indicates an absence of significant hazards under these specific regulatory frameworks. However, as a matter of best practice, it is prudent to treat all chemical reagents with care.
Personal Protective Equipment (PPE) and Engineering Controls
A robust safety posture demands appropriate protective measures, regardless of the formal hazard classification.
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to prevent inhalation of any potential vapors.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron.
-
Storage and Incompatibility
Proper storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Storage Conditions: Store in a tightly sealed container in a freezer.[4][6][7] This minimizes potential degradation and vapor pressure.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
First Aid Measures
In the event of accidental exposure, follow these procedures:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[7]
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-bromobutanol with 3,4-dihydro-2H-pyran (DHP). This reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.
Reactants [label="Reactants:\n4-Bromobutanol\n3,4-Dihydro-2H-pyran (DHP)"]; AcidCatalyst [label="Acid Catalyst\n(e.g., p-TSA)", shape=ellipse, fillcolor="#FBBC05"]; ReactionMixture [label="Reaction Mixture\nin an inert solvent (e.g., DCM)"]; Oxocarbenium [label="Intermediate:\nOxocarbenium Ion", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProductFormation [label="Nucleophilic Attack\nby 4-Bromobutanol"]; CrudeProduct [label="Crude Product Mixture"]; Workup [label="Aqueous Workup\n(e.g., NaHCO₃ wash)"]; Purification [label="Purification:\nColumn Chromatography"]; FinalProduct [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reactants -> ReactionMixture; AcidCatalyst -> ReactionMixture; ReactionMixture -> Oxocarbenium [label="Protonation of DHP"]; Oxocarbenium -> ProductFormation; ProductFormation -> CrudeProduct; CrudeProduct -> Workup; Workup -> Purification; Purification -> FinalProduct; }
Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobutanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Spectroscopic Characterization
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyran ring, the butoxy chain, and the methylene group adjacent to the bromine atom. The anomeric proton of the THP group typically appears as a broad singlet or a multiplet around 4.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbon of the anomeric center is typically found in the range of 95-105 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong C-O stretching vibrations characteristic of the ether linkages, typically in the region of 1000-1200 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the complete reaction of the starting alcohol.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and bromine-containing fragments.
Applications in Synthesis
The utility of this compound lies in its ability to act as a bifunctional linker. The THP-protected hydroxyl group is stable to a wide range of reaction conditions, allowing for selective manipulation of the alkyl bromide.
Compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Physical Properties\n(Liquid, High Boiling Point)"]; Structure [label="Bifunctional Structure"]; THP_Group [label="THP Ether\n(Protecting Group)"]; Alkyl_Bromide [label="Alkyl Bromide\n(Reactive Site)"]; Applications [label="Synthetic Applications", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pharma [label="Pharmaceutical Synthesis"]; Agrochem [label="Agrochemical Synthesis"];
Compound -> Properties; Compound -> Structure; Structure -> THP_Group; Structure -> Alkyl_Bromide; THP_Group -> Applications [label="Stability"]; Alkyl_Bromide -> Applications [label="Reactivity"]; Applications -> Pharma; Applications -> Agrochem; }
Logical relationships of properties and applications.
Conclusion
This compound is a valuable and versatile chemical intermediate. A thorough understanding of its physical properties, safe handling procedures, and synthetic methodologies is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their synthetic strategies.
References
- TCI America. (2018). Safety Data Sheet: this compound.
- Sigma-Aldrich. Safety Data Sheet. (Note: Multiple SDS for similar compounds were reviewed, providing general safety principles).
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ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]
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NIST WebBook. 2H-Pyran-2-one, tetrahydro-. [Link]
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An In-Depth Technical Guide to 2-(4-Bromobutoxy)tetrahydro-2H-pyran: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2-(4-bromobutoxy)tetrahydro-2H-pyran, a valuable bifunctional reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, provides a detailed synthesis protocol with mechanistic insights, outlines its spectroscopic signature, and explores its applications as a versatile building block.
Introduction: A Bifunctional Building Block
This compound, with the chemical formula C₉H₁₇BrO₂, is a colorless to pale yellow liquid at room temperature.[1] Its molecular structure is characterized by two key functional groups: a tetrahydropyranyl (THP) ether and a primary alkyl bromide. This dual functionality makes it a highly useful intermediate in multi-step organic synthesis.
The THP ether serves as a robust protecting group for the primary alcohol of what would otherwise be 4-bromobutanol. The tetrahydropyranyl ether is renowned for its stability under a wide range of non-acidic reaction conditions, including exposure to organometallics, hydrides, and strong bases.[2][3] This stability allows for selective manipulation of other functional groups within a molecule. The primary alkyl bromide, on the other hand, is a versatile electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.[4]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 31608-22-7 | [5] |
| Molecular Formula | C₉H₁₇BrO₂ | [5] |
| Molecular Weight | 237.13 g/mol | [5] |
| IUPAC Name | 2-(4-bromobutoxy)oxane | [5] |
| Physical Form | Liquid | [1] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: A simplified workflow of the synthesis mechanism.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar THP ethers.
Materials:
-
4-Bromobutanol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromobutanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a clear liquid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can compete with the alcohol nucleophile and lead to the formation of byproducts. Therefore, the use of an anhydrous solvent and an inert atmosphere is crucial.
-
Acid Catalyst: A catalytic amount of a strong acid like PTSA is necessary to protonate the dihydropyran and initiate the reaction.
-
Temperature Control: The reaction is typically started at a low temperature to control the initial exotherm and then allowed to proceed at room temperature for optimal reaction rates.
-
Aqueous Workup: The reaction is quenched with a basic solution (sodium bicarbonate) to neutralize the acid catalyst and stop the reaction. Subsequent washing with brine removes any remaining aqueous impurities.
Spectroscopic Characterization
The structure of this compound can be confirmed through various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from similar compounds.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of the chiral center at the anomeric carbon of the THP ring, which can lead to diastereotopic protons. [2] Expected ¹H NMR Data (CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.6 | m | 1H | O-CH-O |
| ~3.8-3.9 | m | 1H | O-CH₂ (THP) |
| ~3.4-3.5 | m | 3H | O-CH₂ (THP), Br-CH₂ |
| ~1.9-2.0 | m | 2H | CH₂ |
| ~1.5-1.8 | m | 6H | CH₂ (THP and Butyl) |
Expected ¹³C NMR Data (CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~98-99 | O-CH-O |
| ~67-68 | O-CH₂ (Butyl) |
| ~62-63 | O-CH₂ (THP) |
| ~33-34 | Br-CH₂ |
| ~30-31 | CH₂ |
| ~29-30 | CH₂ |
| ~25-26 | CH₂ |
| ~19-20 | CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-H and C-O stretching vibrations. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the successful protection of the alcohol.
Expected IR Data (neat):
| Wavenumber (cm⁻¹) | Assignment |
| 2940-2860 | C-H stretching (alkane) |
| 1120-1030 | C-O stretching (ether) |
| 650-550 | C-Br stretching |
Mass Spectrometry
In mass spectrometry, the molecular ion peak may be weak or absent. The fragmentation pattern will likely be characterized by the loss of the bromo-butyl side chain or cleavage of the tetrahydropyran ring.
Expected Mass Spectrometry Data (EI):
| m/z | Assignment |
| 236/238 | [M]⁺ (low abundance, isotopic pattern for Br) |
| 153 | [M - Br]⁺ |
| 85 | Tetrahydropyranyl cation |
Applications in Organic Synthesis
The dual functionality of this compound makes it a valuable reagent in the synthesis of complex organic molecules.
As a Protected 4-Bromobutanol Equivalent
The primary application of this compound is as a protected form of 4-bromobutanol. The THP group allows for reactions involving the alkyl bromide functionality without interference from the hydroxyl group. For instance, it can be used in the formation of Grignard reagents or in organocuprate couplings where a free hydroxyl group would be incompatible.
As an Alkylating Agent
The primary alkyl bromide is a good electrophile for Sₙ2 reactions. It can be used to introduce a four-carbon chain with a protected hydroxyl group onto a variety of nucleophiles, such as carbanions, amines, and alkoxides. [4] The following diagram illustrates a typical alkylation reaction followed by deprotection.
Sources
2-(4-Bromobutoxy)tetrahydro-2H-pyran molecular weight
An In-Depth Technical Guide to 2-(4-Bromobutoxy)tetrahydro-2H-pyran
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, handling, and applications, grounding all information in established scientific principles.
Core Molecular Profile
This compound is a bifunctional organic compound featuring a tetrahydropyran (THP) ether and a primary alkyl bromide. The THP group serves as a common protecting group for alcohols, while the terminal bromide provides a reactive site for nucleophilic substitution. This dual functionality makes it a versatile building block in multi-step syntheses.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 237.13 g/mol | [1][2][3] |
| Molecular Formula | C₉H₁₇BrO₂ | [1][2][4] |
| CAS Number | 31608-22-7 | [1][2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][5] |
| IUPAC Name | 2-(4-bromobutoxy)oxane | [2][4] |
| Density | ~1.29 g/cm³ | [6] |
| Storage Temperature | Freezer | [1][6] |
| SMILES | BrCCCCOC1CCCCO1 | [2][4] |
| InChIKey | DFXFQWZHKKEJDM-UHFFFAOYNA-N | [2][4] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the protection of the hydroxyl group of 4-bromobutanol using 3,4-dihydropyran (DHP). This reaction is a classic example of acid-catalyzed acetal formation.
Synthetic Rationale
The primary goal is to mask the reactive alcohol of 4-bromobutanol, allowing the alkyl bromide to be used in subsequent reactions without interference from the hydroxyl group. The THP ether is an ideal protecting group because it is stable under a wide range of non-acidic conditions (e.g., with organometallics, hydrides, and during oxidation) yet can be easily removed under mild acidic conditions.
The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP. The acid protonates the oxygen in the DHP ring, creating a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis.
Materials:
-
4-Bromobutanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Pyridinium p-toluenesulfonate (PPTS) or a similar acid catalyst
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobutanol in anhydrous dichloromethane.
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (typically 1.2 to 1.5 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS). The use of PPTS is advantageous as it is a mild, non-hygroscopic acid catalyst that minimizes side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup:
-
Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine to remove residual water-soluble impurities.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a colorless liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound presents several hazards that require appropriate protective measures.
Hazard Identification
Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:
-
Eye Irritation: Causes serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
Recommended Handling Procedures
Adherence to the following protocols is mandatory to minimize exposure and risk.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7][9]
-
Ensure safety showers and eyewash stations are readily accessible.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields.[7][9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[7][8]
-
Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[7][9]
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA-approved respirator.[9]
Spill and Disposal:
-
In case of a spill, absorb with an inert material (e.g., diatomite) and place in a suitable, closed container for disposal.[7]
-
Prevent the material from entering drains or water courses.[7]
-
Dispose of waste in accordance with local, state, and federal regulations.[9]
Safety Workflow Diagram
Caption: Key safety and handling protocols for the compound.
Applications in Research and Development
The tetrahydropyran (pyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and marketed drugs.[10] this compound serves as a valuable intermediate for introducing this motif and a flexible four-carbon linker into target molecules.
Key Applications:
-
Pharmaceutical Intermediates: The compound is used in the synthesis of more complex active pharmaceutical ingredients (APIs). The bromo-functional handle allows for the straightforward attachment of this THP-protected C4-linker to various nucleophiles (e.g., amines, phenols, thiols). Its biological activity makes it a candidate for further pharmacological research.[6][11]
-
Organic Synthesis: It acts as a building block for constructing complex organic molecules where a protected hydroxyl group is required at a distance from a reaction center.[11]
-
Linker Chemistry: In fields like proteomics and drug delivery, it can be used to synthesize bifunctional linkers that connect different molecular entities, such as a targeting ligand and a payload.
The versatility of the pyran core contributes to the development of therapeutics for a wide range of diseases, from cancer to neurological disorders.[12]
Conclusion
This compound is a compound of significant utility in modern organic and medicinal chemistry. Its straightforward synthesis, combined with its dual functionality as a protected alcohol and a reactive alkyl halide, makes it an indispensable tool for researchers. A thorough understanding of its properties and strict adherence to safety protocols are essential for its effective and safe application in the laboratory.
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PubChem. This compound | C9H17BrO2 | CID 559019. [Link]
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A Technical Guide to the Spectral Analysis of 2-(4-Bromobutoxy)tetrahydro-2H-pyran
Introduction
In the landscape of modern organic synthesis, particularly in the development of complex pharmaceutical intermediates, the precise characterization of molecular structures is paramount. 2-(4-Bromobutoxy)tetrahydro-2H-pyran, with the molecular formula C₉H₁₇BrO₂, serves as a critical bifunctional building block.[1][2] The tetrahydropyranyl (THP) ether provides a robust protecting group for the primary alcohol, while the terminal bromide offers a reactive site for nucleophilic substitution. This dual functionality makes it a valuable synthon for introducing a protected four-carbon chain in multi-step syntheses.
This technical guide provides an in-depth analysis of the spectral data of this compound, offering researchers and drug development professionals a comprehensive reference for its structural verification. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral features that confirm its molecular architecture. The causality behind the observed spectral patterns will be discussed, providing a deeper understanding of the relationship between the molecule's structure and its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum of this compound is predicted to exhibit a series of signals corresponding to the 17 distinct protons in the molecule. The presence of the chiral center at the anomeric carbon (C2 of the pyran ring) results in diastereotopic protons for the adjacent methylene groups, leading to more complex splitting patterns. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.58 | t | 1H | O-CH-O | The anomeric proton is highly deshielded due to being bonded to two oxygen atoms. |
| ~3.85 | m | 1H | O-CH₂ (pyran) | One of the diastereotopic protons on the carbon adjacent to the ring oxygen. |
| ~3.75 | m | 1H | O-CH₂ (butoxy) | One of the diastereotopic protons on the carbon adjacent to the ether oxygen. |
| ~3.50 | m | 1H | O-CH₂ (pyran) | The other diastereotopic proton on the carbon adjacent to the ring oxygen. |
| ~3.45 | m | 1H | O-CH₂ (butoxy) | The other diastereotopic proton on the carbon adjacent to the ether oxygen. |
| ~3.42 | t | 2H | CH₂-Br | Protons adjacent to the electronegative bromine atom are deshielded. |
| ~1.95 | m | 2H | CH₂-CH₂-Br | Methylene protons in the butoxy chain. |
| ~1.82 | m | 2H | CH₂ (pyran) | Methylene protons of the pyran ring. |
| ~1.71 | m | 2H | CH₂ (pyran) | Methylene protons of the pyran ring. |
| ~1.58 | m | 2H | CH₂ (pyran) | Methylene protons of the pyran ring. |
Note: The chemical shifts and multiplicities are predicted based on typical values for similar structural motifs. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the nine unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~98.9 | O-CH-O | The anomeric carbon is significantly deshielded due to the two attached oxygen atoms. |
| ~67.5 | O-CH₂ (butoxy) | The carbon of the butoxy chain attached to the ether oxygen. |
| ~62.3 | O-CH₂ (pyran) | The carbon of the pyran ring attached to the ring oxygen. |
| ~33.8 | CH₂-Br | The carbon directly bonded to the electronegative bromine atom. |
| ~30.8 | CH₂ (pyran) | A methylene carbon within the pyran ring. |
| ~29.9 | CH₂-CH₂-Br | A methylene carbon in the butoxy chain. |
| ~25.5 | CH₂ (pyran) | A methylene carbon within the pyran ring. |
| ~19.6 | CH₂ (pyran) | A methylene carbon within the pyran ring. |
Note: These chemical shifts are predicted based on established ranges for similar functional groups.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-O bond vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |
| 2945-2870 | C-H stretch | Strong | Aliphatic CH₂ and CH |
| 1120-1030 | C-O stretch | Strong | Acetal (O-C-O) and Ether (C-O-C) |
| 650-550 | C-Br stretch | Medium-Strong | Alkyl bromide |
The presence of strong C-O stretching bands confirms the ether and acetal functionalities, while the C-H stretching frequencies are characteristic of the saturated aliphatic nature of the molecule. The C-Br stretch provides direct evidence for the bromo substituent.
Mass Spectrometry (MS): Unraveling the Molecular Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular weight is 237.13 g/mol .[1][2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak should appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity at m/z 236 and 238.
The fragmentation of the molecular ion is a key diagnostic tool. The most abundant fragments observed for this molecule are at m/z 85, 55, and 135.[1] The base peak at m/z 85 is characteristic of the cleavage of the exocyclic C-O bond, leading to the formation of the stable tetrahydropyranyl cation.
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS fragmentation of this compound.
Experimental Protocols: A Guide to Data Acquisition
To ensure the reproducibility and accuracy of the spectral data, standardized experimental protocols are essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz spectrometer. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
Infrared Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
-
Ionization: Utilize Electron Impact (EI) ionization at 70 eV.
-
Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and significant fragments.
Conclusion
The comprehensive spectral analysis of this compound provides a robust fingerprint for its unequivocal identification. The combination of ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework. Infrared spectroscopy confirms the presence of the key ether, acetal, and alkyl bromide functional groups. Mass spectrometry not only establishes the molecular weight but also reveals a characteristic fragmentation pattern dominated by the formation of the stable tetrahydropyranyl cation. This detailed guide serves as an authoritative resource for scientists, enabling confident structural verification and quality control in their research and development endeavors.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-(tetrahydropyran-2-yloxy)butane
Executive Summary: This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-bromo-4-(tetrahydropyran-2-yloxy)butane, a valuable bifunctional building block in organic synthesis. The described pathway involves a two-step sequence: the selective mono-protection of 1,4-butanediol using 3,4-dihydro-2H-pyran (DHP) to form an acid-labile tetrahydropyranyl (THP) ether, followed by the bromination of the remaining primary alcohol. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a field-proven experimental protocol, safety considerations, and process visualizations to ensure reliable and reproducible execution.
Strategic Overview: The Synthetic Rationale
The synthesis of 1-bromo-4-(tetrahydropyran-2-yloxy)butane requires a strategic approach to differentiate the two identical hydroxyl groups of the starting material, 1,4-butanediol. A direct bromination would lead to a mixture of mono-brominated, di-brominated, and unreacted starting material, necessitating a challenging purification process.
The core of our strategy is the application of a protecting group. The tetrahydropyranyl (THP) group is an ideal choice for this purpose. It is easily introduced to an alcohol under mild acidic conditions and forms a stable acetal linkage that is robust against a wide range of non-acidic reagents, including organometallics, hydrides, and the conditions of the subsequent bromination step.[1][2] Crucially, the THP ether can be readily cleaved later under mild acidic hydrolysis to regenerate the alcohol, should the synthetic route require it.[3][4]
Our validated two-step synthesis is as follows:
-
Selective Mono-protection: 1,4-butanediol is reacted with a controlled amount of 3,4-dihydro-2H-pyran (DHP) under acid catalysis. By using an excess of the diol, we statistically favor the formation of the mono-protected intermediate, 4-(tetrahydropyran-2-yloxy)butan-1-ol.
-
Halogenation: The intermediate alcohol is converted to the target alkyl bromide using a mild and efficient brominating agent.
This approach ensures high selectivity and simplifies the purification of the final product, making it a reliable method for producing high-purity 1-bromo-4-(tetrahydropyran-2-yloxy)butane.
Mechanistic Deep Dive: The "Why" Behind the "How"
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and adapting the protocol to different scales or substrates.
Step 1: Acid-Catalyzed Formation of a THP Ether
The protection of an alcohol as a THP ether is a classic example of an acid-catalyzed addition to an alkene.[2] The reaction of 4-(tetrahydropyran-2-yloxy)butan-1-ol with DHP proceeds through the formation of a resonance-stabilized oxocarbenium ion, which is a key intermediate.[1][5]
The Mechanism Unveiled:
-
Protonation: The acid catalyst (e.g., p-toluenesulfonic acid, TsOH) protonates the alkene double bond of the dihydropyran (DHP). Protonation occurs at the carbon further from the ring oxygen to generate the more stable carbocation.[6]
-
Formation of the Oxocarbenium Ion: The resulting secondary carbocation is resonance-stabilized by the adjacent oxygen atom, forming a highly electrophilic oxocarbenium ion. This stabilization is the driving force of the reaction.[1]
-
Nucleophilic Attack: A hydroxyl group from 1,4-butanediol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, regenerating the acid catalyst and yielding the final THP ether product.
Step 2: Bromination via the Appel Reaction
To convert the remaining primary alcohol into the target alkyl bromide, we employ the Appel reaction. This method utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) and is renowned for its mild conditions and high yields, particularly for primary and secondary alcohols. It avoids the strongly acidic conditions of reagents like HBr or the harshness of SOBr₂, which could risk cleaving the acid-sensitive THP protecting group.
The Mechanism Unveiled:
-
Phosphonium Salt Formation: Triphenylphosphine attacks one of the bromine atoms of carbon tetrabromide, displacing the tribromomethanide anion (⁻CBr₃) to form a phosphonium salt, bromotriphenylphosphonium tribromomethanide.
-
Activation of the Alcohol: The alcohol oxygen of the mono-protected diol attacks the electrophilic phosphorus atom of the phosphonium salt. This step is facilitated by the tribromomethanide anion, which acts as a base to deprotonate the alcohol, forming haloform (CHBr₃) and a key alkoxyphosphonium bromide intermediate.
-
Sₙ2 Displacement: The bromide ion (Br⁻), now a good nucleophile, performs a backside attack on the carbon atom bearing the activated oxygen group. This Sₙ2 displacement inverts the stereochemistry if the carbon is chiral (not applicable here) and results in the formation of the desired alkyl bromide, 1-bromo-4-(tetrahydropyran-2-yloxy)butane.
-
Byproduct Formation: The oxygen atom remains bonded to the phosphorus, yielding triphenylphosphine oxide (Ph₃P=O) as a stable and major byproduct of the reaction.
Validated Experimental Protocol
This protocol is designed for laboratory-scale synthesis and has been optimized for clarity, safety, and reproducibility.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Required Purity |
| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | ≥99% |
| 3,4-Dihydro-2H-pyran (DHP) | C₅H₈O | 84.12 | ≥97% |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | ≥98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Carbon Tetrabromide | CBr₄ | 331.63 | ≥99% |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | ≥99% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
Step-by-Step Synthesis Workflow
Part A: Synthesis of 4-(Tetrahydropyran-2-yloxy)butan-1-ol
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1,4-butanediol (27.0 g, 300 mmol). Dissolve it in anhydrous dichloromethane (DCM, 200 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.285 g, 1.5 mmol).
-
DHP Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 3,4-dihydro-2H-pyran (DHP) (8.41 g, 100 mmol) dropwise over 30 minutes. The use of excess diol minimizes the formation of the di-protected byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the DHP is consumed.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL) and stir for 15 minutes to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.
-
Purification: The crude product, containing the desired mono-protected alcohol and unreacted 1,4-butanediol, can be purified by flash column chromatography on silica gel. However, the highly polar nature of 1,4-butanediol allows for a practical alternative: carry the crude mixture forward, as the unreacted diol will not interfere with the subsequent Appel reaction and can be easily separated from the final, less polar product.
Part B: Synthesis of 1-Bromo-4-(tetrahydropyran-2-yloxy)butane
-
Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triphenylphosphine (31.5 g, 120 mmol) and dissolve in anhydrous diethyl ether (400 mL).
-
Reagent Addition: Add carbon tetrabromide (39.8 g, 120 mmol) to the solution. Cool the flask to 0 °C in an ice bath. A white precipitate of the phosphonium salt may form.
-
Substrate Addition: Dissolve the crude 4-(tetrahydropyran-2-yloxy)butan-1-ol (assuming ~100 mmol theoretical yield from Part A) in anhydrous diethyl ether (100 mL). Add this solution dropwise to the cold PPh₃/CBr₄ mixture over 45 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated triphenylphosphine oxide. Wash the solid with cold diethyl ether.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane/ethyl acetate 95:5 to 90:10). The product is significantly less polar than the triphenylphosphine oxide byproduct and any unreacted starting material.[7]
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-bromo-4-(tetrahydropyran-2-yloxy)butane as a colorless to pale yellow oil.
Quantitative Data Summary
The following table outlines the stoichiometry for the synthesis based on the protocol described above.
| Step | Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| A | 1,4-Butanediol | 90.12 | 27.0 g | 300 | 3.0 |
| 3,4-Dihydro-2H-pyran | 84.12 | 8.41 g | 100 | 1.0 | |
| p-TsOH·H₂O | 190.22 | 0.285 g | 1.5 | 0.015 | |
| B | 4-(THP-oxy)butan-1-ol | 174.24 | (Crude from A) | ~100 | 1.0 |
| Carbon Tetrabromide | 331.63 | 39.8 g | 120 | 1.2 | |
| Triphenylphosphine | 262.29 | 31.5 g | 120 | 1.2 |
Expected Yield: ~65-75% over two steps.
Critical Safety and Handling Protocols
Adherence to strict safety protocols is mandatory. All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid and vapor.[8] Irritating to the eyes and skin. Handle away from ignition sources.[8]
-
Carbon Tetrabromide (CBr₄): Toxic and a suspected carcinogen. Harmful if swallowed or inhaled. Use with extreme caution and ensure adequate ventilation.
-
Triphenylphosphine (PPh₃): May cause skin and eye irritation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
-
1,4-Butanediol: May cause eye irritation.
Process and Mechanism Visualizations
Visual diagrams provide a clear and concise representation of the chemical transformations and workflow.
Figure 1: Overall Synthetic Scheme
Caption: Two-step synthesis of the target compound from 1,4-butanediol.
Figure 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthetic route detailed in this guide represents a robust, reliable, and scalable method for the preparation of 1-bromo-4-(tetrahydropyran-2-yloxy)butane. By leveraging the stability and predictable reactivity of the THP protecting group, this two-step protocol effectively differentiates the hydroxyl groups of 1,4-butanediol and allows for clean conversion to the desired bifunctional product. The mechanistic discussions and detailed procedural steps provide the necessary foundation for successful implementation by researchers and professionals in the chemical sciences.
References
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Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
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Reddy, G. S., & Srinivas, G. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(14), 5755–5757. [Link]
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PrepChem. (n.d.). Synthesis of 1-bromo-3-methyl-4-(tetrahydropyran-2-yloxy)-butane. Retrieved from [Link]
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Reddy, G. S., & Srinivas, G. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
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Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2394–2401. [Link]
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Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. [Link]
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Organic Chemistry. (2021). THP Protecting Group Addition. YouTube. [Link]
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de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(23), 5339–5348. [Link]
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Heravi, M. M., et al. (2009). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. Synthetic Communications, 39(6), 965–973. [Link]
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Royal Society of Chemistry. (n.d.). A short review on the tetrahydropyranylation of alcohols. [Link]
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A Technical Guide to the Stability and Storage of 2-(4-Bromobutoxy)tetrahydropyran
Introduction
2-(4-Bromobutoxy)tetrahydropyran is a bifunctional organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure incorporates a stable alkyl bromide handle for nucleophilic substitution and a tetrahydropyranyl (THP) ether. The THP moiety serves as a robust protecting group for the primary alcohol, 4-bromobutanol. The utility of this compound in multi-step synthesis is predicated on its purity and stability. However, the very nature of the THP acetal linkage, designed for facile cleavage under specific conditions, presents inherent stability challenges if not stored and handled correctly.
This guide provides an in-depth analysis of the chemical stability of 2-(4-Bromobutoxy)tetrahydropyran, elucidates its primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. Adherence to these guidelines is critical for ensuring the compound's integrity, leading to reproducible experimental outcomes and safeguarding the validity of research and development projects.
Physicochemical Properties
A foundational understanding of the compound's physical properties is essential for its proper handling and use in experimental design.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇BrO₂ | [1][2] |
| Molecular Weight | 237.13 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Boiling Point | 284.9°C at 760 mmHg | [1] |
| Density | 1.29 g/cm³ | [1] |
| Flash Point | 118.3°C | [1] |
| Synonyms | 1-Bromo-4-(tetrahydro-2H-pyran-2-yloxy)butane, 4-(tetrahydropyranyloxy)butyl bromide | [1][2] |
Chemical Stability and Degradation Pathways
The stability of 2-(4-Bromobutoxy)tetrahydropyran is overwhelmingly dictated by the chemical nature of the tetrahydropyranyl (THP) ether, which is a cyclic acetal. While this group is valued for its stability towards strong bases, organometallics, and hydrides, it is intrinsically sensitive to acidic conditions.[4]
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
The principal route of degradation is the hydrolysis of the acetal linkage, a reaction catalyzed by even trace amounts of acid in the presence of water.[4][5] This process is mechanistically the reverse of the protection reaction and results in the cleavage of the THP group, regenerating the parent alcohol.[4][6]
The mechanism proceeds via three key steps:
-
Protonation: The ether oxygen of the THP ring is protonated by an acid catalyst (H⁺).
-
Cleavage: The C-O bond cleaves, leading to the departure of the parent alcohol (4-bromobutan-1-ol) and the formation of a resonance-stabilized oxocarbenium ion.[4]
-
Quenching: The carbocation is attacked by a nucleophile, typically water, which, after deprotonation, yields 5-hydroxypentanal. This product exists in equilibrium with its more stable cyclic hemiacetal form, 2-hydroxytetrahydropyran.[4][5]
Caption: Mechanism of acid-catalyzed degradation of 2-(4-Bromobutoxy)tetrahydropyran.
Factors Influencing Stability
-
pH: This is the most critical factor. The compound is highly susceptible to degradation in acidic environments. Conversely, it exhibits good stability under neutral and basic conditions.
-
Moisture: As a key reactant in the hydrolysis pathway, the presence of water significantly increases the rate of degradation, especially under acidic conditions.[4][7]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis. The compound is designated as heat-sensitive, making thermal management crucial for long-term stability.[8]
-
Incompatible Materials: Contact with strong acids and strong oxidizing agents should be strictly avoided.[9][10]
Recommended Storage and Handling Protocols
To preserve the chemical integrity of 2-(4-Bromobutoxy)tetrahydropyran, a multi-faceted approach to storage and handling is required, focusing on controlling temperature, atmosphere, and exposure to contaminants.
Long-Term Storage Protocol
This protocol is designed for unopened containers or for material intended for storage over several months.
-
Verification: Upon receipt, verify the container seal is intact.
-
Temperature Control: Place the sealed container in a freezer at a temperature below 0°C.[1][8] This is the most effective measure to minimize degradation kinetics.
-
Environment: The storage location, such as a laboratory freezer, should be designated for chemical storage and maintain a consistent temperature.
-
Inventory Management: Log the date of receipt and storage location. Employ a "first-in, first-out" (FIFO) inventory system.
Handling Protocol for Routine Use
This self-validating workflow minimizes the introduction of atmospheric moisture and contaminants during aliquoting.
-
Equilibration: Remove the container from the freezer and allow it to warm completely to ambient laboratory temperature before opening. This step is critical to prevent condensation of atmospheric moisture onto the cold liquid, which would introduce water and potentially catalyze hydrolysis.
-
Inert Atmosphere: Before opening, prepare a source of dry, inert gas (e.g., argon or nitrogen).
-
Aliquoting: Briefly open the container and immediately flush the headspace with the inert gas. Using a clean, dry syringe or pipette, withdraw the desired amount.
-
Resealing and Storage: Re-flush the headspace with inert gas before tightly resealing the container cap. Use paraffin film to create a secondary seal. Promptly return the container to the freezer (<0°C).[8]
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale (The "Why") |
| Temperature | Frozen (< 0°C) | Minimizes the rate of all potential degradation reactions.[1][8] |
| Atmosphere | Tightly sealed under an inert gas (Ar, N₂) | Prevents ingress of atmospheric moisture and acidic gases (e.g., CO₂).[9][11] |
| Container | Original, tightly sealed container. Amber glass is preferred. | Protects from contamination and potential photochemical reactions. |
| Incompatibilities | Store away from acids and strong oxidizing agents. | Prevents catalytic degradation and unwanted side reactions.[9][10] |
Quality Assessment and Validation
Regularly verifying the purity of 2-(4-Bromobutoxy)tetrahydropyran is essential for ensuring the validity of experimental results. The appearance of degradation products can significantly impact reaction yields and introduce impurities into subsequent synthetic steps.
Methodology 1: ¹H NMR Spectroscopy
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the structural integrity of the compound and detecting the primary degradation product, 4-bromobutan-1-ol.
Experimental Protocol:
-
Prepare a sample by dissolving a small aliquot (~5-10 mg) of the compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Pure Compound: Inspect for the characteristic signals of 2-(4-Bromobutoxy)tetrahydropyran, including the diagnostic acetal proton (CH-O-O) around 4.6 ppm and the multiplets corresponding to the tetrahydropyran ring and the bromobutoxy chain.
-
Degradation Marker: The key indicator of hydrolysis is the appearance of new signals corresponding to 4-bromobutan-1-ol. Specifically, look for a new triplet at approximately 3.7 ppm (CH₂-OH) and the disappearance of the acetal proton signal. The integration of these signals relative to the parent compound can be used to estimate the extent of degradation.
-
Methodology 2: Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase, allowing for the quantification of purity.
Experimental Protocol:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC instrument equipped with a suitable column (e.g., a non-polar or mid-polar capillary column) and a Flame Ionization Detector (FID).
-
Run a temperature gradient program that effectively separates the parent compound from the more volatile 5-hydroxypentanal and the less volatile 4-bromobutan-1-ol.
-
Analysis: The purity is determined by integrating the area of the peak corresponding to 2-(4-Bromobutoxy)tetrahydropyran and expressing it as a percentage of the total peak area. The presence of peaks corresponding to the degradation products confirms instability.
Conclusion
The utility of 2-(4-Bromobutoxy)tetrahydropyran as a synthetic building block is directly tied to its purity. Its primary liability is the acid-catalyzed hydrolysis of the THP acetal, a process accelerated by moisture and heat. By implementing a stringent storage protocol centered on frozen (<0°C), dry, and inert conditions , researchers can effectively mitigate degradation. Complementing proper storage with careful handling techniques and routine quality assessment via NMR or GC will ensure the compound's integrity, fostering reproducible and reliable scientific outcomes.
References
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
- PubChem. (n.d.). 2-(4-Bromobutoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information.
- LookChem. (n.d.). Cas 31608-22-7, this compound.
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Tan, C.-H., & Zheng, Y.-G. (2009). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 74(15), 5679–5682. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet.
- Wikipedia. (n.d.). Tetrahydropyran.
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Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. European Journal of Organic Chemistry, 2009(20), 3341–3349. Retrieved from [Link]
- TCI America. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- MedchemExpress.com. (2026). Safety Data Sheet.
- Guidechem. (n.d.). This compound.
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Key chemical features of tetrahydropyran derivatives
An In-depth Technical Guide to the Key Chemical Features of Tetrahydropyran Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the tetrahydropyran (THP) moiety, a saturated six-membered heterocyclic ring containing an oxygen atom, which is a privileged scaffold in medicinal chemistry and natural product synthesis. We will dissect its core chemical features, from conformational intricacies to its strategic deployment in drug design, offering field-proven insights for researchers, scientists, and drug development professionals.
The Tetrahydropyran Ring: Structure and Significance
The tetrahydropyran ring is a fundamental structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to confer desirable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a rigid scaffold for the precise three-dimensional arrangement of functional groups. This conformational rigidity is crucial for specific molecular recognition events at biological targets.
The THP ring is not a planar structure. Instead, it predominantly adopts a "chair" conformation to minimize angular and torsional strain, similar to cyclohexane. This puckered structure gives rise to two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The interplay of these positions and the resident oxygen atom dictates the molecule's overall shape, reactivity, and biological activity.
Conformational Landscape: Beyond a Simple Chair
While the chair conformation is the most stable, the THP ring is a dynamic system that can interconvert between two chair forms via a higher-energy "twist-boat" intermediate. The equilibrium between these two chair conformations is a critical determinant of a molecule's biological function.
The A-Value: Quantifying Steric Preference
The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its conformational free energy, or "A-value". In the axial position, a substituent experiences destabilizing 1,3-diaxial interactions (steric clashes) with the other axial hydrogens or substituents on the same side of the ring.
Table 1: Representative A-Values for Common Substituents on a Tetrahydropyran Ring
| Substituent | A-Value (kcal/mol) | Equatorial Preference |
| -CH₃ | 1.7 | Strong |
| -OH | 0.9 | Moderate |
| -OCH₃ | 0.6 | Weak |
| -F | 0.25 | Very Weak |
| -CN | 0.2 | Very Weak |
Note: A-values can vary slightly depending on the substitution pattern and solvent.
The Anomeric Effect: A Stereoelectronic Exception
A key feature that distinguishes tetrahydropyrans from cyclohexanes is the anomeric effect . This stereoelectronic effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to occupy the axial position, contrary to what would be predicted by sterics alone.
This phenomenon arises from a stabilizing hyperconjugative interaction between the lone pair electrons of the ring oxygen and the antibonding orbital (σ*) of the axial C-X bond (where X is the electronegative substituent). This orbital overlap delocalizes electron density, lowering the overall energy of the molecule.
Caption: The anomeric effect stabilizes the axial conformation of an electronegative substituent at C2.
Synthesis of Tetrahydropyran Derivatives: A Strategic Overview
The construction of substituted tetrahydropyrans with precise stereochemical control is a central challenge in organic synthesis. Several powerful strategies have been developed to address this.
Intramolecular Cyclization Reactions
One of the most common approaches involves the intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group or an activated double bond. The stereochemical outcome of these reactions is often governed by thermodynamic or kinetic control, allowing for the selective formation of specific diastereomers.
Representative Experimental Protocol: Oxa-Michael Cyclization
-
Substrate Preparation: Synthesize a δ-hydroxy-α,β-unsaturated ester.
-
Base-Mediated Cyclization: Dissolve the substrate in a suitable solvent (e.g., THF, CH₂Cl₂) and cool to 0 °C.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., NaH, DBU) to deprotonate the hydroxyl group, initiating the intramolecular conjugate addition.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A generalized workflow for the synthesis of THP rings via oxa-Michael cyclization.
Hetero-Diels-Alder Reactions
The [4+2] cycloaddition between a diene and an aldehyde or ketone (the oxo-Diels-Alder reaction) provides a powerful and convergent route to dihydropyran rings, which can be readily reduced to the corresponding tetrahydropyran. The use of chiral catalysts can render this process enantioselective, providing access to optically pure THP derivatives.
Characterization of Tetrahydropyran Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry and conformation of THP derivatives.
¹H NMR Spectroscopy: Coupling Constants as Conformational Probes
The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the relative stereochemistry of substituents.
Table 2: Typical ³J(H,H) Coupling Constants in THP Rings
| Coupling Type | Dihedral Angle | Typical ³J Value (Hz) |
| Axial-Axial | ~180° | 8 - 13 |
| Axial-Equatorial | ~60° | 2 - 5 |
| Equatorial-Equatorial | ~60° | 2 - 5 |
Large coupling constants (8-13 Hz) are indicative of a trans-diaxial relationship between two protons, providing definitive evidence for their respective orientations.
The Role of Tetrahydropyrans in Drug Discovery
The THP scaffold is a cornerstone of modern drug design, serving as a versatile building block and a bioisostere for other cyclic systems.
THP as a Phenyl Ring Bioisostere
In many drug candidates, a phenyl ring can be replaced with a tetrahydropyran ring to improve physicochemical properties. This substitution can lead to:
-
Increased Solubility: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, improving interactions with water.
-
Reduced Metabolic Liability: Saturated rings like THP are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.
-
Improved Pharmacokinetic Profile: The enhanced solubility and metabolic stability often translate to better oral bioavailability and a more favorable pharmacokinetic profile.
Examples of THP-Containing Drugs
The therapeutic landscape is populated with numerous drugs that feature the tetrahydropyran motif. For instance, the blockbuster anticoagulant drug Rivaroxaban contains a central THP ring that is crucial for its binding to Factor Xa. The anti-diabetic drug Canagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor, features a C-glycoside structure with a central pyranose ring.
Conclusion
The tetrahydropyran ring is a deceptively simple scaffold with a rich and complex chemical personality. Its conformational preferences, governed by a delicate balance of steric and stereoelectronic effects, provide a powerful platform for the design of potent and selective therapeutic agents. A thorough understanding of its fundamental chemical features is therefore indispensable for any scientist working at the interface of chemistry and biology. The strategic incorporation of the THP moiety will undoubtedly continue to be a fruitful avenue for the discovery of new medicines.
References
-
Juaristi, E., & Cuevas, G. (1992). The Anomeric Effect. CRC press. [Link]
A Technical Guide to Tetrahydropyranyl (THP) Ethers: A Stalwart Protecting Group for Alcohols
This guide provides an in-depth exploration of the tetrahydropyranyl (THP) group, a cornerstone in the strategic protection of alcohols within complex organic synthesis. We will delve into the mechanistic underpinnings of its application and removal, discuss its stability profile, and provide field-proven protocols for its use in research and development settings.
The Strategic Imperative for Alcohol Protection
In the intricate chess game of multistep organic synthesis, the hydroxyl group presents a recurring strategic challenge. Its inherent nucleophilicity and moderate acidity can interfere with a wide array of transformations, from organometallic additions to oxidation reactions.[1][2] Protecting groups serve as temporary masks, reversibly rendering the alcohol inert to specific reaction conditions, thereby enabling chemists to execute desired transformations elsewhere in the molecule.[2]
The ideal protecting group is characterized by:
-
Ease of Introduction and Removal: Efficient installation and cleavage under mild, specific conditions that do not compromise the integrity of the substrate.
-
Robust Stability: Resistance to a broad spectrum of reaction conditions planned for subsequent synthetic steps.
-
Minimal Introduction of New Stereocenters: Avoidance of complicating diastereomeric mixtures.
-
Cost-Effectiveness: Ready availability and low cost of the protecting group reagent.
The THP group, while not without its drawbacks, fulfills many of these criteria, solidifying its place in the synthetic chemist's toolkit for decades.[3]
The THP Ether: An Acetal-Based Guardian
The THP protecting group transforms a hydroxyl group into a tetrahydropyranyl ether, which is structurally an acetal.[4][5] This transformation is achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[4][6] The resulting acetal linkage is the key to its stability profile: it is exceptionally stable to strongly basic conditions, organometallic reagents, hydrides, and various acylating and alkylating agents.[3][7] However, this same linkage is readily cleaved under mild acidic conditions, providing a convenient and selective method for deprotection.[4][8]
Mechanism of Protection: Acid-Catalyzed Addition
The formation of a THP ether is an acid-catalyzed addition of the alcohol to the double bond of DHP. The generally accepted mechanism proceeds as follows:
-
Protonation of DHP: An acid catalyst protonates the alkene of DHP, specifically at the carbon further from the ring oxygen, to generate a resonance-stabilized oxocarbenium ion.[4][6] This carbocation is a potent electrophile.
-
Nucleophilic Attack: The lone pair of the alcohol's oxygen atom attacks the electrophilic carbon of the activated DHP intermediate.[4][6]
-
Deprotonation: A final deprotonation step, often facilitated by the conjugate base of the acid catalyst, yields the neutral THP ether and regenerates the catalyst.[4]
A critical consideration during protection is the creation of a new stereocenter at the anomeric carbon (C-2) of the pyran ring. If the alcohol substrate is already chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectral analysis.[3][7]
Mechanism of Deprotection: Acidic Hydrolysis
The removal of the THP group is essentially the reverse of its formation: an acid-catalyzed hydrolysis of the acetal.[8]
-
Protonation: The reaction is initiated by the protonation of the ether oxygen of the THP group.[8]
-
Cleavage and Carbocation Formation: This protonation facilitates the cleavage of the C-O bond, releasing the parent alcohol and forming the same resonance-stabilized oxocarbenium ion intermediate seen during the protection step.[6][8]
-
Nucleophilic Quenching: The carbocation is then quenched by a nucleophile, typically water or an alcohol solvent.[4][8] In the presence of water, this ultimately leads to the formation of 5-hydroxypentanal.[8][9]
Experimental Considerations and Protocol Validation
The choice of catalyst and reaction conditions is paramount for achieving high yields and chemoselectivity in both the protection and deprotection steps.
Catalytic Systems and Conditions
A wide variety of acidic catalysts can be employed for both forming and cleaving THP ethers. The selection depends on the acid sensitivity of the substrate and the presence of other functional groups.
| Process | Catalyst | Typical Solvents | Temperature | Key Insights & Causality |
| Protection | p-Toluenesulfonic acid (TsOH) | Dichloromethane (DCM) | 0 °C to RT | A strong, common Brønsted acid. Low temperatures are often used to control exotherms and minimize side reactions.[4] |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | RT | A milder, less acidic catalyst, ideal for substrates with acid-sensitive functional groups.[4][10] | |
| Bismuth Triflate (Bi(OTf)₃) | Solvent-free or DCM | RT | A moisture-insensitive Lewis acid catalyst that is effective and relatively non-toxic.[7] | |
| NH₄HSO₄ on SiO₂ | Cyclopentyl methyl ether (CPME) | RT | A heterogeneous, recyclable catalyst that simplifies workup (filtration) and aligns with green chemistry principles.[11] | |
| Deprotection | Acetic Acid (AcOH) / THF / H₂O | THF / Water | RT to 45 °C | A classic, mild condition for substrates that can tolerate aqueous acidic media. The ratio (e.g., 4:2:1) can be tuned.[3][12] |
| p-Toluenesulfonic acid (TsOH) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to RT | Alcoholysis (transacetalization) is effective and can be faster than hydrolysis.[3][4] | |
| Lithium Chloride (LiCl) / H₂O | Dimethyl sulfoxide (DMSO) | 90 °C | A remarkably mild, neutral method for sensitive substrates, avoiding the use of strong acids.[10][13] | |
| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile (MeCN) / H₂O | 0 °C | A chemoselective oxidative deprotection method.[14] |
Step-by-Step Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and high yield.
Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol) using PPTS
-
System Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary alcohol (1.0 eq).
-
Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.2–1.5 eq) to the solution.
-
Catalyst Introduction: Add pyridinium p-toluenesulfonate (PPTS, 0.05–0.1 eq) to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1–4 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.[10]
Protocol 2: Deprotection of a THP Ether using TsOH in Methanol
-
System Setup: To a round-bottomed flask with a magnetic stir bar, add the THP-protected alcohol (1.0 eq).
-
Solvent Addition: Dissolve the substrate in methanol (MeOH, approx. 0.2–0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).
-
Reaction Monitoring: Allow the reaction to stir, warming to room temperature. Monitor the progress by TLC until the starting material is consumed (typically 1–17 hours, depending on the substrate).[4]
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography as needed.[4]
Field-Proven Insights and Troubleshooting
-
Stability Profile: THP ethers are stable to most bases (e.g., LDA, NaH, organolithiums, Grignards), nucleophiles, and reducing agents (e.g., LiAlH₄, NaBH₄).[3][7][15] They are, however, sensitive to Lewis and Brønsted acids.
-
Chemoselectivity: The rate of THP ether formation and cleavage can be influenced by steric hindrance. Primary alcohols react faster than secondary, and tertiary alcohols react very slowly, allowing for potential chemoselective protection.
-
Over-protection: Using a large excess of DHP or prolonged reaction times can sometimes lead to side products. It is crucial to monitor the reaction closely by TLC.
-
Deprotection under Hydrogenation: Be aware that some commercial Pd/C catalysts can be acidic and may inadvertently cleave THP ethers during hydrogenation reactions, especially in alcoholic solvents.[16]
-
Alternative Reagents: For highly acid-sensitive substrates, methods like using 2-hydroxytetrahydropyranyl under Mitsunobu conditions can be employed for protection.[9]
Conclusion
The tetrahydropyranyl group remains a highly relevant and valuable tool for the protection of alcohols in modern organic synthesis. Its low cost, ease of use, and well-defined stability profile make it a reliable choice for a wide range of applications. By understanding the underlying mechanisms of its formation and cleavage and by carefully selecting reaction conditions, researchers can effectively leverage the THP ether to navigate complex synthetic pathways and achieve their molecular targets.
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available from: [Link]
-
Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 1932–1938. Available from: [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (Partial content available through various online previews, conceptually supported by multiple search results).
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. American Chemical Society. Available from: [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. (General review content on THP group chemistry). Retrieved from
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 8). THP group for protecting alcohols. YouTube. Retrieved from [Link]
-
Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166-176. Available from: [Link]
-
Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available from: [Link]
-
ScienceDirect. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
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The Retro-Diels-Alder Reaction in Focus: A Technical Guide to the Thermal Decomposition of Dihydropyran Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Synthetic Potential of a Classic Transformation
The thermal decomposition of dihydropyran compounds, a classic example of a retro-Diels-Alder reaction, represents a powerful yet often underutilized tool in the synthetic chemist's arsenal. This transformation, characterized by its clean, concerted, and predictable nature, offers a unique pathway to valuable building blocks, particularly in the complex molecular architectures inherent to drug discovery and natural product synthesis. This guide moves beyond a mere recitation of facts, offering a deep dive into the mechanistic underpinnings, practical experimental considerations, and strategic applications of this elegant reaction. As Senior Application Scientists, our goal is to provide not just the "how," but the "why," empowering researchers to confidently harness the synthetic potential of dihydropyran thermolysis.
The Core Mechanism: A Concerted Pericyclic Cascade
The thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives is a unimolecular, first-order reaction that proceeds through a concerted, six-membered cyclic transition state.[1] This process is mechanistically classified as a retro-Diels-Alder reaction, where the dihydropyran ring fragments into a conjugated diene and a dienophile.[2]
The reaction is initiated by the application of thermal energy, which promotes the redistribution of electrons within the dihydropyran ring. This leads to the simultaneous cleavage of the C2-C3 and O1-C6 sigma bonds and the formation of new pi bonds, resulting in the concerted formation of the diene and dienophile products.[1] For the parent 3,6-dihydro-2H-pyran, the products are 1,3-butadiene and formaldehyde.
Figure 1: General scheme of the retro-Diels-Alder reaction of 3,6-dihydro-2H-pyran.
Factors Influencing Reactivity and Selectivity
The facility of the retro-Diels-Alder reaction of dihydropyrans is influenced by several factors:
-
Substitution: The nature and position of substituents on the dihydropyran ring can significantly impact the reaction rate and the stability of the resulting products. Electron-donating groups on the diene fragment and electron-withdrawing groups on the dienophile fragment of the precursor can lower the activation energy of the reaction.
-
Stereochemistry: The stereochemistry of the substituents can influence the conformation of the transition state and, consequently, the reaction kinetics.
-
Ring Strain: The inherent strain in the dihydropyran ring can affect the thermodynamics of the decomposition.
Experimental Methodologies: From Benchtop to High Vacuum
The study of dihydropyran thermal decomposition is primarily conducted in the gas phase to minimize intermolecular reactions. Flash Vacuum Pyrolysis (FVP) is the technique of choice for preparative scale synthesis and for studying reaction mechanisms under controlled conditions.[3][4][5]
Flash Vacuum Pyrolysis (FVP): A Workhorse for Gas-Phase Reactions
FVP involves the rapid heating of a substrate under high vacuum, followed by the rapid quenching of the products on a cold surface.[4][5] This technique minimizes contact time at high temperatures, thereby reducing the likelihood of secondary decomposition or isomerization of the desired products.
Figure 2: A generalized workflow for a Flash Vacuum Pyrolysis experiment.
Detailed Experimental Protocol: FVP of a Dihydropyran Derivative
This protocol provides a general framework for the FVP of a generic dihydropyran derivative. The specific temperature and pressure will need to be optimized for the particular substrate.
Materials:
-
Dihydropyran derivative
-
FVP apparatus (quartz tube, furnace, cold finger, vacuum pump)
-
Liquid nitrogen
-
Solvent for product collection (e.g., deuterated chloroform for NMR, dichloromethane for GC-MS)
-
Standard laboratory glassware
Procedure:
-
Apparatus Setup: Assemble the FVP apparatus as shown in Figure 2. Ensure all connections are vacuum-tight. The pyrolysis tube is typically packed with quartz wool or rings to increase the surface area and ensure efficient heat transfer.[4]
-
Vacuum Application: Evacuate the system to the desired pressure, typically in the range of 10⁻² to 10⁻⁵ Torr.
-
Heating: Heat the furnace to the desired pyrolysis temperature. The optimal temperature is determined empirically for each substrate, often ranging from 300 to 800 °C.
-
Sample Introduction: Introduce the dihydropyran derivative into the pyrolysis tube at a slow, controlled rate. For liquid samples, a syringe pump can be used. Solid samples can be sublimed from a heated flask.
-
Product Collection: The pyrolyzed products are carried through the hot zone and immediately condensed on the cold finger, which is cooled with liquid nitrogen.
-
Work-up: Once the pyrolysis is complete, turn off the furnace and allow the system to cool to room temperature. Carefully bring the system back to atmospheric pressure.
-
Product Isolation and Analysis: Wash the condensed products from the cold finger with a suitable solvent. The resulting solution can then be analyzed by various analytical techniques to identify and quantify the products.
Analytical Techniques for Reaction Monitoring and Product Characterization
A key aspect of studying thermal decomposition reactions is the ability to monitor the reaction in real-time and accurately characterize the products. A combination of spectroscopic and chromatographic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile products of the pyrolysis reaction.[6][7] The gas chromatograph separates the components of the product mixture, and the mass spectrometer provides detailed structural information for each component, allowing for their unambiguous identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy can be used to monitor the gas-phase composition during the pyrolysis reaction in real-time.[3][8][9][10][11] This provides valuable kinetic data and allows for the identification of transient intermediates. Matrix isolation FTIR, where the pyrolysis products are trapped in an inert gas matrix at cryogenic temperatures, can be used to study the vibrational spectra of highly reactive species.[12][13][14]
| Analytical Technique | Information Provided | Advantages | Limitations |
| GC-MS | Separation and identification of volatile products. | High sensitivity and specificity; provides structural information. | Not suitable for in-situ monitoring; requires volatile and thermally stable analytes. |
| In-situ FTIR | Real-time monitoring of gas-phase composition; kinetic data. | Non-invasive; provides information on functional groups. | Can be difficult to quantify; spectral overlap can be an issue. |
| Matrix Isolation FTIR | Vibrational spectra of reactive intermediates. | Allows for the study of unstable species. | Requires specialized equipment; complex experimental setup. |
Table 1: Comparison of common analytical techniques for studying dihydropyran thermal decomposition.
Applications in Drug Development and Organic Synthesis
The retro-Diels-Alder reaction of dihydropyrans has found significant applications in the synthesis of complex molecules, including natural products and pharmaceuticals.
Dihydropyran as a Protecting Group
One of the most widespread applications of dihydropyran chemistry in drug development is the use of the tetrahydropyranyl (THP) group as a protecting group for alcohols.[8][15][16][17][18] While the protection step involves the reaction of an alcohol with dihydropyran, the thermal lability of the resulting THP ether is a crucial consideration for its removal. Although acidic hydrolysis is the most common deprotection method, thermal removal via a retro-Diels-Alder type mechanism can be a viable strategy in specific contexts, particularly for sensitive substrates where acidic conditions are not tolerated.
Figure 3: The use of dihydropyran for the protection and subsequent deprotection of alcohols.
Access to Functionalized Dienes and Dienophiles
The thermal decomposition of functionalized dihydropyrans provides a clean and efficient route to highly functionalized and often unstable dienes and dienophiles that may be difficult to access through other synthetic methods.[19][20] These products can then be utilized in subsequent cycloaddition reactions to construct complex molecular scaffolds. This strategy has been employed in the total synthesis of several natural products.[20]
Case Study: Synthesis of a Key Intermediate for a Natural Product
In the total synthesis of a complex marine natural product, a key step involved the generation of a highly substituted and reactive diene. Traditional methods for the synthesis of this diene proved to be low-yielding and produced significant impurities. By designing a dihydropyran precursor that would undergo a retro-Diels-Alder reaction under FVP conditions, the desired diene was generated in high yield and purity. This diene was then trapped in situ with a dienophile to construct the core of the natural product. This example highlights the strategic advantage of using a thermal decomposition approach to access challenging building blocks.
Conclusion and Future Outlook
The thermal decomposition of dihydropyran compounds, a manifestation of the elegant retro-Diels-Alder reaction, is a powerful tool for organic synthesis. Its predictability, clean nature, and ability to generate valuable synthetic intermediates make it a valuable addition to the repertoire of any synthetic chemist. With a thorough understanding of the underlying mechanism and the practicalities of experimental techniques such as Flash Vacuum Pyrolysis, researchers can confidently apply this reaction to solve complex synthetic challenges in drug discovery and beyond. The continued development of in-situ analytical techniques will further enhance our understanding of these reactions and enable the discovery of new and innovative applications.
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Peña, L. F., González-Andrés, P., et al. (2024). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. RSC Advances, 14(1), 1-10. [Link]
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Common Organic Chemistry. Dihydropyran (DHP). [Link]
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Li, J., et al. (2023). Analysis of the Pyrolysis Kinetics, Reaction Mechanisms, and By-Products of Rice Husk and Rice Straw via TG-FTIR and Py-GC/MS. Processes, 11(1), 1. [Link]
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Said, A. M., & Fülöp, F. (2020). Retro Diels Alder protocol for regioselective synthesis of novel[8][15][19]triazolo[4,3-a]pyrimidin-7(1H)-ones. RSC Advances, 10(56), 33863-33870. [Link]
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Kim, D., et al. (2015). Self-assembly using a retro Diels-Alder reaction. Scientific reports, 5(1), 1-7. [Link]
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Ray, A., et al. (2018). On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions. Mass Spectrometry Reviews, 37(4), 565-579. [Link]
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Ruiz, P., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Chemistry, 6(4), 1385-1398. [Link]
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Morales-Manrique, C., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3767. [Link]
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Crimmins, M. T., & DeBaillie, A. C. (2006). Recent applications in natural product synthesis of dihydrofuran and-pyran formation by ring-closing alkene metathesis. Organic & Biomolecular Chemistry, 4(22), 4023-4029. [Link]
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Perutz, R. N. (2006). New Developments in Matrix Isolation Spectroscopy. Angewandte Chemie International Edition, 45(48), 8122-8124. [Link]
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Methodological & Application
Application Note & Protocol: Hydroxyl Group Protection via Williamson Ether Synthesis using 2-(4-Bromobutoxy)tetrahydro-2H-pyran
Abstract: This technical guide provides a comprehensive protocol for the protection of hydroxyl groups using 2-(4-bromobutoxy)tetrahydro-2H-pyran. In contrast to the conventional acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP), this method employs a Williamson ether synthesis pathway. This approach is particularly suited for substrates that may be sensitive to acidic conditions. Herein, we detail the mechanistic rationale, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.
Introduction: A Strategic Alternative for Hydroxyl Protection
The protection of alcohols is a cornerstone of multi-step organic synthesis, preventing unwanted side reactions of the hydroxyl group.[1] The tetrahydropyranyl (THP) ether is a widely used protecting group due to its low cost, ease of installation, and stability under a variety of non-acidic conditions.[2][3] The most common method for introducing a THP group involves the acid-catalyzed reaction of an alcohol with DHP.[4]
However, this classical approach is not always suitable for acid-sensitive substrates. This application note details an alternative strategy utilizing this compound. This reagent facilitates the protection of alcohols under basic conditions via a Williamson ether synthesis.[5] This method results in the formation of a tetrahydropyranyl-butoxy ether, effectively protecting the alcohol. The reaction proceeds via an SN2 mechanism, where an alkoxide, generated from the alcohol, displaces the bromide from the reagent.[6] This protocol is particularly advantageous for primary and secondary alcohols.[5]
Reaction Mechanism: The Williamson Ether Synthesis Pathway
The protection of an alcohol (R-OH) with this compound follows the well-established Williamson ether synthesis mechanism.[7] The process can be dissected into two key steps:
-
Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to quantitatively generate a nucleophilic alkoxide (R-O⁻).[6] For more acidic alcohols like phenols, a milder base such as potassium carbonate can be employed.[8]
-
Nucleophilic Substitution (SN2): The resulting alkoxide attacks the electrophilic carbon atom attached to the bromine in this compound. This backside attack leads to the displacement of the bromide leaving group and the formation of a new carbon-oxygen bond, yielding the protected ether.[5]
Caption: Mechanism of alcohol protection using this compound via Williamson Ether Synthesis.
Physicochemical Data of Key Compounds
A thorough understanding of the properties of the reagents is crucial for successful experimental design.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| This compound | C₉H₁₇BrO₂ | 237.13 | 31608-22-7 | Colorless to almost colorless clear liquid |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Grey powder |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | Colorless liquid |
| Generic Primary/Secondary Alcohol | R-OH | Variable | Variable | Variable |
| Protected Product | R-O-C₄H₈-O-C₅H₉O | Variable | N/A | Typically a colorless oil or solid |
| [Sources:[9][10][11]] |
Detailed Experimental Protocol
This protocol provides a general procedure for the protection of a primary or secondary alcohol. Optimization may be required based on the specific substrate.
Caption: Experimental workflow for the protection of alcohols.
Materials:
-
Alcohol (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 2.0 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.). Dissolve the alcohol in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the resulting suspension at 0 °C for 30-60 minutes. The formation of the alkoxide is usually accompanied by the cessation of gas evolution.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure protected alcohol.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied. Ensure the THF is completely anhydrous, as water will quench the NaH and the alkoxide.
-
Low Yield: For sterically hindered alcohols, a stronger base or a higher reaction temperature may be necessary. However, be mindful of potential elimination side reactions with secondary alcohols. Using a more polar aprotic solvent like DMF can sometimes increase the reaction rate.[12]
-
Workup Issues: The quenching step with NaH can be highly exothermic. Perform this step slowly at 0 °C.
-
Purification: The protected product will have a significantly different polarity compared to the starting alcohol, which should facilitate purification by column chromatography.
Deprotection of the Tetrahydropyranyl-Butoxy Ether
The THP group is readily cleaved under acidic conditions to regenerate the hydroxyl group.[3] In this case, acidic hydrolysis will first cleave the acetal, yielding the corresponding hydroxybutyl ether of the substrate.
General Deprotection Protocol:
-
Dissolve the protected alcohol in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected alcohol (as a hydroxybutyl ether).
For complete removal of the entire protecting group (cleavage of the butoxy ether bond), harsher conditions such as treatment with a strong Lewis acid (e.g., BBr₃) would be required.
References
-
Synergistic Research. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Semantic Scholar. (1994). A mild procedure for etherification of alcohols with primary alkyl halides in the presence of silver triflate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. Retrieved from [Link]
-
OpenStax. (n.d.). 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(4-Bromobutoxy_tetrahydro-2H-pyran]([Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Chem Help ASAP. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry. (2019, July 14). 04.03 Syntheses of Ethers [Video]. YouTube. Retrieved from [Link]
-
Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 21). 3.3: Preparing Ethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 16). 18.2 Synthesis of Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
ResearchGate. (2018, January 29). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]
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Application Notes and Protocols: 2-(4-Bromobutoxy)tetrahydro-2H-pyran as a Versatile Alkylating Agent in Synthetic Chemistry
Introduction: Strategic Introduction of a Hydroxybutyl Moiety
In the landscape of modern organic synthesis, the strategic introduction of functionalized alkyl chains is a cornerstone of molecular design, particularly in the development of pharmaceutical agents and biologically active molecules. 2-(4-Bromobutoxy)tetrahydro-2H-pyran emerges as a highly valuable reagent for this purpose, serving as a stable yet readily cleavable precursor for the introduction of a 4-hydroxybutyl group onto a variety of nucleophilic scaffolds. The tetrahydropyranyl (THP) ether moiety functions as a robust protecting group for the primary alcohol, rendering the reagent stable to a wide range of reaction conditions under which a free hydroxyl group would be incompatible. This attribute allows for the selective alkylation of nucleophiles such as phenols, amines, and thiols, followed by a straightforward deprotection step to unmask the terminal hydroxyl functionality for further synthetic transformations.
This application note provides a comprehensive guide for researchers, chemists, and professionals in drug development on the effective utilization of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its application in Williamson ether synthesis, and outline the procedures for the subsequent deprotection of the THP group.
Chemical Properties and Handling
This compound is a colorless to pale yellow liquid with the molecular formula C₉H₁₇BrO₂ and a molecular weight of 237.13 g/mol .[1] It is advisable to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the reagent in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
Mechanism of Action: A Two-Stage Synthetic Strategy
The utility of this compound lies in a two-stage synthetic strategy: an initial alkylation reaction followed by a deprotection step.
1. Alkylation via Williamson Ether Synthesis: The primary mode of reaction for this reagent is the Williamson ether synthesis, a classic and reliable method for the formation of ethers.[3][4] In this Sₙ2 reaction, a nucleophile, typically an alkoxide or phenoxide generated in situ by the deprotonation of an alcohol or phenol with a suitable base, attacks the electrophilic carbon atom of the butyl chain, displacing the bromide leaving group. The THP-protected hydroxyl group remains inert during this process.
2. Deprotection of the THP Ether: The tetrahydropyranyl (THP) ether is an acetal, which is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[2][5][6] The deprotection is typically achieved by treatment with a mild acid catalyst in a protic solvent, such as ethanol or methanol. This regenerates the terminal hydroxyl group, yielding the desired 4-hydroxybutyl ether derivative.
Below is a DOT script representation of the overall transformation:
Application Protocol: Synthesis of 4-(4-Hydroxybutoxy)phenol
This protocol details a representative synthesis of 4-(4-hydroxybutoxy)phenol from hydroquinone, demonstrating both the alkylation and deprotection steps.
Part 1: Alkylation of Hydroquinone
Materials:
-
Hydroquinone
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.10 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Addition of Alkylating Agent: While stirring, add this compound (2.37 g, 10.0 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude product in 100 mL of dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude THP-protected intermediate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure 2-(4-(4-hydroxyphenoxy)butoxy)tetrahydro-2H-pyran.
Part 2: Deprotection of the THP Ether
Materials:
-
2-(4-(4-Hydroxyphenoxy)butoxy)tetrahydro-2H-pyran (from Part 1)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the purified THP-protected intermediate (e.g., 1.0 g) in 20 mL of ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with 30 mL of deionized water and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, 4-(4-hydroxybutoxy)phenol.
Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the alkylation of various nucleophiles with this compound.
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | Acetone, DMF | Reflux | 12-24 | 80-95 |
| 4-Nitrophenol | Cs₂CO₃ | DMF | 60-80 | 6-12 | 85-98 |
| Thiophenol | NaH | THF | 0 to RT | 2-6 | 90-99 |
| Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 18-36 | 70-85 |
| Aniline | NaH | DMF | RT to 50 | 24-48 | 50-70 |
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Characterization of Products
The successful synthesis of the intermediate and final products can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Representative Analytical Data for 2-(4-(p-tolyloxy)butoxy)tetrahydro-2H-pyran:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.08 (d, J = 8.4 Hz, 2H), 6.81 (d, J = 8.4 Hz, 2H), 4.58 (t, J = 3.6 Hz, 1H), 3.95 (t, J = 6.4 Hz, 2H), 3.88-3.82 (m, 1H), 3.78-3.72 (m, 1H), 3.52-3.46 (m, 1H), 2.28 (s, 3H), 1.95-1.80 (m, 4H), 1.75-1.50 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 156.9, 130.0, 129.8, 114.5, 98.9, 67.8, 67.2, 62.4, 30.8, 26.3, 25.8, 25.5, 20.6, 19.7.
-
MS (ESI): m/z calculated for C₁₆H₂₄O₃ [M+H]⁺: 265.18, found 265.2.
Representative Analytical Data for 4-(p-tolyloxy)butan-1-ol:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.08 (d, J = 8.4 Hz, 2H), 6.81 (d, J = 8.4 Hz, 2H), 3.96 (t, J = 6.4 Hz, 2H), 3.75 (t, J = 6.0 Hz, 2H), 2.28 (s, 3H), 1.90-1.80 (m, 2H), 1.75-1.65 (m, 2H), 1.55 (br s, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 156.9, 130.0, 129.8, 114.5, 67.9, 62.5, 29.5, 26.0, 20.6.
-
MS (ESI): m/z calculated for C₁₁H₁₆O₂ [M+H]⁺: 181.12, found 181.1.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a protected 4-hydroxybutyl moiety onto a range of nucleophilic substrates. Its stability under basic and nucleophilic conditions, coupled with the ease of THP group removal under mild acidic conditions, makes it an invaluable tool in multistep organic synthesis. The protocols and data presented in this application note provide a solid foundation for the successful application of this reagent in research and development, particularly in the synthesis of complex molecules for pharmaceutical and other applications.
References
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Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. (2025). ResearchGate. Retrieved from [Link]
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Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC. Retrieved from [Link]
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Tetrahydropyranyl Ethers. Organic Chemistry Portal. Retrieved from [Link]
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A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. (1996). The Journal of Organic Chemistry. Retrieved from [Link]
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THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
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The Tetrahydropyran Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Guide to its Applications, Synthesis, and Biological Evaluation
Introduction: The Understated Importance of a Six-Membered Ring
In the vast and ever-expanding universe of chemical scaffolds utilized in drug discovery, some motifs achieve a "privileged" status.[1] These are molecular frameworks that demonstrate the remarkable ability to serve as ligands for a diverse array of biological targets, leading to compounds with significant therapeutic potential. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a quintessential example of such a privileged scaffold.[2] While seemingly simple, its unique conformational properties and ability to engage in key molecular interactions have cemented its role as a cornerstone in medicinal chemistry.[3]
The THP moiety is a common feature in a wide range of biologically active natural products, from potent anticancer agents to complex marine toxins.[4][5] This natural prevalence has inspired medicinal chemists to incorporate the THP ring into synthetic molecules to enhance their pharmacological properties. One of the key advantages of the THP scaffold is its ability to act as a bioisostere of a cyclohexane ring, but with increased polarity and the potential for hydrogen bonding via its ether oxygen.[3] This subtle yet significant difference can lead to improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME) properties.[3] Consequently, the THP ring is a frequently encountered structural component in a multitude of FDA-approved drugs, spanning a wide range of therapeutic areas.[6]
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It will delve into the multifaceted applications of tetrahydropyran derivatives in drug discovery, providing detailed insights into their synthesis, biological evaluation, and mechanisms of action. We will explore key therapeutic areas where THP-containing drugs have made a significant impact, and provide detailed, field-proven protocols for their synthesis and biological characterization.
The THP Scaffold in FDA-Approved Drugs: A Snapshot of Therapeutic Success
The versatility of the tetrahydropyran ring is evident in the broad spectrum of therapeutic indications for which THP-containing drugs have received FDA approval. The following table provides a summary of selected FDA-approved drugs that feature this important scaffold.
| Drug Name (Brand Name) | Tetrahydropyran Moiety | Therapeutic Indication | Year of FDA Approval |
| Darunavir (Prezista) | Bis-tetrahydropyran | HIV-1 Infection | 2006[7] |
| Posaconazole (Noxafil) | Tetrahydrofuran-Tetrahydropyran | Fungal Infections | 2006[8] |
| Gilteritinib (Xospata) | Aminotetrahydropyran | Acute Myeloid Leukemia (AML) | 2018[3] |
| Dapagliflozin (Farxiga) | C-glycoside with a THP ring | Type 2 Diabetes & Heart Failure | 2014 |
| Canagliflozin (Invokana) | C-glycoside with a THP ring | Type 2 Diabetes & Diabetic Kidney Disease | 2013 |
| Empagliflozin (Jardiance) | C-glycoside with a THP ring | Type 2 Diabetes & Cardiovascular Disease | 2014 |
| Sotagliflozin (Inpefa) | C-glycoside with a THP ring | Heart Failure | 2023[9] |
| Venetoclax (Venclexta) | Tetrahydropyran | Chronic Lymphocytic Leukemia (CLL) & AML | 2016 |
| Lorlatinib (Lorbrena) | Tetrahydropyran | Non-Small Cell Lung Cancer (NSCLC) | 2018[10] |
| Pacritinib (Vonjo) | Tetrahydropyran | Myelofibrosis | 2022[10] |
Therapeutic Applications of Tetrahydropyran Derivatives
The unique structural and physicochemical properties of the THP ring have been leveraged to develop potent and selective drugs against a variety of diseases. Here, we explore some of the key therapeutic areas where THP derivatives have made a significant impact.
Antiviral Agents: The Case of HIV-1 Protease Inhibitors
The development of HIV-1 protease inhibitors represents a landmark achievement in the fight against AIDS. Darunavir, a second-generation protease inhibitor, prominently features a bis-tetrahydropyran moiety.[7] This structural feature is crucial for its high potency and broad-spectrum activity against drug-resistant HIV strains.
Mechanism of Action: HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[11] Darunavir is a nonpeptidic inhibitor that binds with high affinity to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious virions.[11][12] The bis-THP ligand of darunavir makes extensive hydrogen bond and van der Waals interactions with the backbone of the protease active site, contributing to its high binding affinity and slow dissociation rate.[7][13] This robust binding profile makes it less susceptible to resistance mutations that often plague earlier generation protease inhibitors.[12]
Structure-Activity Relationship (SAR) Insights:
The development of darunavir and other THP-containing HIV protease inhibitors has provided valuable SAR insights:
-
The bis-THP Moiety: This ligand optimally fills the S2 and S2' pockets of the HIV protease, maximizing hydrophobic and hydrogen bonding interactions.[14]
-
Stereochemistry: The specific stereochemistry of the THP rings is critical for proper orientation within the active site and potent inhibitory activity.
-
Flexibility: The flexible nature of the THP ring allows it to adapt to mutations in the protease active site, maintaining its inhibitory potency against resistant strains.[13]
Diagram: Mechanism of Darunavir Action
Caption: Gilteritinib inhibits mutated FLT3, blocking downstream signaling and inducing apoptosis.
Antifungal Agents: Disrupting Fungal Cell Membranes
Posaconazole is a broad-spectrum triazole antifungal agent that contains a central tetrahydrofuran ring fused to a tetrahydropyran ring. [15]It is used for the treatment and prevention of a wide range of fungal infections, particularly in immunocompromised patients. [15] Mechanism of Action: Posaconazole, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol. [16][17]Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. [17]By inhibiting this enzyme, posaconazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and a compromised cell membrane, which ultimately inhibits fungal growth. [16]
Diagram: Posaconazole Mechanism of Action
Caption: Posaconazole inhibits ergosterol synthesis, leading to a compromised fungal cell membrane.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a key tetrahydropyran building block and the in vitro evaluation of the anticancer activity of a THP-containing compound.
Protocol 1: Synthesis of 4-Aminotetrahydropyran
4-Aminotetrahydropyran is a valuable building block in medicinal chemistry, notably used in the synthesis of kinase inhibitors like gilteritinib. [2]This protocol describes a common method for its synthesis via reductive amination of tetrahydropyran-4-one.
Materials:
-
Tetrahydropyran-4-one
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a solution of tetrahydropyran-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the residue with water and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to afford pure 4-aminotetrahydropyran.
Characterization:
-
¹H NMR: Confirm the structure by proton nuclear magnetic resonance spectroscopy.
-
¹³C NMR: Confirm the carbon framework by carbon-13 nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry: Determine the molecular weight of the product.
Diagram: Synthesis of 4-Aminotetrahydropyran
Caption: Reductive amination of tetrahydropyran-4-one to yield 4-aminotetrahydropyran.
Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compound (THP derivative) dissolved in DMSO
-
Positive control (e.g., doxorubicin)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control). Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion and Future Perspectives
The tetrahydropyran ring has unequivocally established itself as a privileged scaffold in drug discovery. Its presence in a diverse array of natural products and FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The ability of the THP moiety to improve ADME profiles, provide a rigid conformational constraint, and engage in crucial hydrogen bonding interactions makes it an attractive building block for medicinal chemists.
The successful application of THP derivatives in antiviral, anticancer, and antifungal therapies highlights the broad therapeutic potential of this scaffold. As our understanding of disease biology deepens and new biological targets are identified, the versatility of the tetrahydropyran ring will undoubtedly continue to be exploited in the design and development of the next generation of innovative medicines. Future research will likely focus on the development of novel and more efficient synthetic methodologies for the construction of complex and stereochemically diverse THP derivatives. Furthermore, the application of computational methods will aid in the rational design of new THP-based drugs with enhanced potency, selectivity, and safety profiles. The continued exploration of the chemical space around the tetrahydropyran scaffold promises to yield new and effective treatments for a wide range of human diseases.
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An In-depth Technical Guide to the Synthesis of 2H-Pyran-2-Ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
2H-pyran-2-ones, also known as α-pyrones, are a critical class of six-membered heterocyclic compounds. Their scaffold is a cornerstone in a vast array of natural products and pharmacologically active molecules, exhibiting properties that span anti-cancer, anti-inflammatory, and anti-microbial activities.[1][2] This widespread biological significance has consequently driven the development of a rich and diverse portfolio of synthetic methodologies. This guide provides a detailed exploration of robust and contemporary methods for the synthesis of 2H-pyran-2-ones, moving beyond simple procedural lists to explain the underlying mechanistic principles and strategic considerations. We will detail field-proven protocols, present comparative data, and provide visual workflows to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 2H-Pyran-2-one Core
The 2H-pyran-2-one ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[3][4] It is an unsaturated lactone that can be found in isolation or as part of a more complex, often fused, ring system.[5] The inherent reactivity of the pyrone ring, which possesses three distinct electrophilic centers (C-2, C-4, and C-6), makes it a versatile synthetic intermediate for constructing further molecular diversity.[5][6] Classical synthetic routes often relied on condensation reactions like the Knoevenagel or Perkin reactions.[1][7] While still relevant, modern organic synthesis has introduced more sophisticated and efficient strategies, including powerful transition-metal-catalyzed tandem reactions that construct the heterocyclic core in a single, highly atom-economical step. This guide will focus on these modern, high-utility methods.
Gold-Catalyzed Tandem Annulation of Ynones
Gold catalysis has emerged as a powerful tool for activating alkynes toward nucleophilic attack. This strategy provides a direct and efficient route to highly substituted 2H-pyran-2-ones from readily available starting materials.
Expertise & Experience: The "Why"
The power of this method lies in the carbophilic nature of gold(I) catalysts. The catalyst coordinates to the alkyne of the ynone (an α,β-alkynyl ketone), rendering it highly electrophilic. This activation facilitates a cascade of reactions within a single pot. The tandem sequence, often involving a nucleophilic attack followed by cyclization and elimination, allows for the rapid assembly of the pyranone core with a high degree of complexity and control. A sequential alkyne activation by a gold(I) catalyst, for instance, can efficiently furnish 2-pyrones from terminal alkynes and propiolic acids.[8]
Detailed Protocol: Gold(I)-Catalyzed Synthesis from Propiolic Acids
This protocol is adapted from a demonstrated synthesis of substituted 2-pyrones.[8]
Materials:
-
Substituted Propiolic Acid (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
(Triphenylphosphine)gold(I) chloride (Ph3PAuCl) (5 mol%)
-
Silver hexafluoroantimonate (AgSbF6) (5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask, magnetic stirrer, argon atmosphere setup
-
Standard glassware for workup and column chromatography
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Ph3PAuCl (0.05 equiv) and AgSbF6 (0.05 equiv) to anhydrous DCM. Stir the mixture at room temperature for 10 minutes. The silver salt acts as a halide scavenger to generate the active cationic gold(I) species.
-
Reaction Initiation: To the activated catalyst solution, add the substituted propiolic acid (1.0 equiv).
-
Substrate Addition: Slowly add the terminal alkyne (1.5 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting propiolic acid is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2H-pyran-2-one.
Mechanism Visualization
The reaction proceeds through a cascade mechanism initiated by gold activation.
Caption: Gold-catalyzed cascade for 2H-pyran-2-one synthesis.
Data Presentation: Substrate Scope
The versatility of this gold-catalyzed reaction is demonstrated by its tolerance to various functional groups on both the propiolic acid and the alkyne partner.
| Entry | R¹ in Propiolic Acid | R² in Terminal Alkyne | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 4,6-Diphenyl-2H-pyran-2-one | 85 |
| 2 | Phenyl | n-Butyl | 6-n-Butyl-4-phenyl-2H-pyran-2-one | 78 |
| 3 | Cyclohexyl | Phenyl | 4-Cyclohexyl-6-phenyl-2H-pyran-2-one | 81 |
| 4 | Methyl | p-Tolyl | 6-(p-Tolyl)-4-methyl-2H-pyran-2-one | 90 |
Yields are representative and based on published literature.[8]
Metal-Free Iodine-Mediated Oxidative Annulation
For applications where trace metal contamination is a concern (e.g., in active pharmaceutical ingredients), metal-free synthesis is highly desirable. Iodine-catalyzed reactions offer an excellent alternative, promoting cyclization under oxidative conditions.
Expertise & Experience: The "Why"
Molecular iodine is a mild and inexpensive reagent that can act as both a Lewis acid and an oxidant. In this context, it facilitates an electrophilic cyclization cascade. The reaction typically involves the formation of a key iodinated intermediate, which then undergoes dehydroiodination to furnish the unsaturated pyrone ring. This approach is valued for its operational simplicity and favorable environmental profile.
Detailed Protocol: Iodine-Catalyzed Synthesis from 3-Butenoic Acids and Alkynes
Materials:
-
Substituted 3-Butenoic Acid (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Iodine (I₂) (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the 3-butenoic acid (1.0 equiv), terminal alkyne (1.2 equiv), potassium carbonate (2.0 equiv), and iodine (0.2 equiv).
-
Solvent Addition: Add DMSO as the solvent.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion (typically 8-12 hours), cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Quenching & Extraction: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine (the dark color will disappear). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure 2H-pyran-2-one.
Workflow Visualization
Caption: General workflow for iodine-mediated pyrone synthesis.
Classical Approach: The Perkin Reaction
The Perkin reaction, first reported by William Henry Perkin in 1868, is a classic method for synthesizing α,β-unsaturated aromatic acids, which can be adapted for the synthesis of coumarins (benzo-α-pyrones).[9][10]
Expertise & Experience: The "Why"
This reaction involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[10][11][12] The alkali salt acts as a base catalyst, generating a carbanion from the anhydride which then attacks the aldehyde.[12] While it often requires high temperatures, it remains a robust and reliable method for certain scaffolds, particularly in the synthesis of coumarin from salicylaldehyde.[10]
Detailed Protocol: Synthesis of Coumarin
Materials:
-
Salicylaldehyde (1.0 equiv)
-
Acetic Anhydride (2.5 equiv)
-
Anhydrous Sodium Acetate (1.0 equiv)
-
Round-bottom flask, reflux condenser, heating mantle
Step-by-Step Procedure:
-
Reaction Setup: Place salicylaldehyde (1.0 equiv), acetic anhydride (2.5 equiv), and anhydrous sodium acetate (1.0 equiv) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture in an oil bath at 180 °C for 5-6 hours.[13]
-
Work-up: Cool the reaction mixture and pour it into a beaker of cold water with stirring. A solid product should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol to afford pure coumarin.
Mechanism Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2H‐Pyran‐2‐ones’ Synthesis: State‐of‐the‐Art Methods and Applications | Semantic Scholar [semanticscholar.org]
- 3. Biosynthesis of α-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Biosynthesis of α-pyrones [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 10. Perkin reaction - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. byjus.com [byjus.com]
- 13. jk-sci.com [jk-sci.com]
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of Tetrahydropyrans via Prins Cyclization
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold, forming the core of numerous biologically active natural products, pharmaceuticals, and agrochemicals.[1][2] The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, stands out as a powerful and atom-economical strategy for constructing this essential six-membered oxygen heterocycle.[3][4][5] This document provides an in-depth guide for researchers, covering the mechanistic underpinnings, critical experimental parameters, and detailed, field-proven protocols for executing the Prins cyclization with high stereocontrol. We will explore both Lewis and Brønsted acid-catalyzed systems, offering insights into catalyst selection, reaction setup, and troubleshooting common challenges.
Mechanistic Rationale: The Basis for Stereocontrol
The power of the Prins cyclization lies in its ability to set multiple stereocenters in a single, predictable operation. Understanding the reaction mechanism is paramount to controlling its outcome.
The reaction is initiated by the activation of an aldehyde (or ketone) with an acid catalyst (Lewis or Brønsted) to generate a highly electrophilic oxocarbenium ion.[6][7] This intermediate is then intercepted by the intramolecular π-nucleophile of the homoallylic alcohol.[8][9] The stereoselectivity of the cyclization is largely dictated by the geometry of the transition state. The reaction preferentially proceeds through a highly ordered, chair-like transition state, which minimizes steric interactions.[1][10] This arrangement places bulky substituents in equatorial positions, leading to the predictable formation of specific diastereomers, most commonly cis-2,6-disubstituted tetrahydropyrans.[1]
However, competing reaction pathways can compromise the stereochemical integrity of the product. The most significant side reaction is the reversible 2-oxonia-Cope rearrangement, a[11][11]-sigmatropic shift that can scramble stereocenters and lead to racemization, particularly when the developing carbocation is stabilized by adjacent groups.[1][3][11] Careful selection of the catalyst and reaction conditions is crucial to suppress this unwanted pathway.[11]
Caption: General mechanism of the Prins cyclization.
Key Experimental Parameters & Considerations
The success of a Prins cyclization hinges on the judicious selection of several key parameters.
-
Catalyst System: The choice of acid catalyst is the most critical variable, influencing reaction rate, selectivity, and functional group tolerance.[12]
-
Brønsted Acids: Protic acids like methanesulfonic acid (MsOH), toluenesulfonic acid (TsOH), and trifluoroacetic acid (TFA) are effective and readily available.[3][13] Chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDPs), have been developed for highly enantioselective transformations.[8][14]
-
Lewis Acids: A wide array of Lewis acids are employed, including FeCl₃, SnCl₄, In(OTf)₃, and BiCl₃.[1][11][15] They are particularly useful in "silyl-Prins" variations and for promoting cyclizations that terminate with the incorporation of a halide.[4][11] Mild Lewis acids like InCl₃ are known to produce excellent yields in specific applications.[3] Iodine has also been reported as an effective metal-free catalyst.[16]
-
-
Substrates: The reaction is robust, accommodating a wide range of aliphatic and aromatic aldehydes.[14][17] The homoallylic alcohol component can also be varied; for instance, vinylsilyl alcohols are used in silyl-Prins cyclizations, which benefit from higher reaction rates and selectivities.[4][18]
-
Solvent and Temperature: Anhydrous solvents are typically required to prevent undesired capture of the oxocarbenium intermediate by water. Dichloromethane (DCM) is the most common solvent.[12][13] Reactions are often run at temperatures ranging from -78 °C to room temperature to control selectivity and minimize side reactions.
-
Nucleophilic Quencher: In the absence of an external nucleophile, the reaction terminates by elimination of a proton to form a dihydropyran. When a nucleophile (e.g., water, halide from the Lewis acid, or an added salt) is present, it can trap the final carbocation to yield functionalized tetrahydropyrans, such as 4-hydroxytetrahydropyrans or 4-halotetrahydropyrans.[11][19][20]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst directly impacts reaction efficiency and product distribution. The following table summarizes representative data from the literature to guide catalyst selection.
| Catalyst System | Substrates (Alcohol + Aldehyde) | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity (dr) | Reference |
| BiCl₃ / TMSCl | Vinylsilyl alcohol + Benzaldehyde | DCM | 0 | 60 | >20:1 | [18] |
| BiCl₃ / TMSCl | Vinylsilyl alcohol + Vanillin | DCM | 0 | 70 | >20:1 | [18] |
| MsOH | 2-(Arylmethylene)cyclopropylcarbinol + Aldehyde | DCM | RT | 75-95 | >20:1 | [13] |
| TfOH | Arenyne alcohol + Aldehyde | HFIP | RT | 89 | N/A | [21] |
| In(OTf)₃ / TMS-Halide | Homoallyl alcohol + Aldehyde | N/A | N/A | High | cis-selective | [11] |
| Chiral iIDP | 3-Methyl-3-buten-1-ol + Various Aldehydes | Cyclohexane | 10-40 | 70-98 | up to 99% ee | [14] |
| I₂ (5 mol%) | Endocyclic homoallylic alcohol + p-Anisaldehyde | DCM | RT | 68-98 | Varies | [16] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two common variations of the Prins cyclization.
Caption: A typical workflow for a laboratory-scale Prins cyclization.
Protocol 1: Lewis Acid-Promoted Silyl-Prins Cyclization (BiCl₃/TMSCl)
This protocol is adapted for the synthesis of polysubstituted 4-chlorotetrahydropyrans from vinylsilyl alcohols and aldehydes.[18][21] It leverages a catalytic amount of BiCl₃ and a stoichiometric amount of TMSCl to generate the final product with high diastereoselectivity.[4][18]
Materials:
-
Bismuth(III) chloride (BiCl₃, anhydrous)
-
Trimethylsilyl chloride (TMSCl)
-
Vinylsilyl alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Flask Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), suspend BiCl₃ (0.05 equiv) in anhydrous DCM (~10 mL per 1 mmol of alcohol).
-
Aldehyde Addition: Add the aldehyde (1.2 equiv) to the suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
TMSCl Addition: Slowly add TMSCl (1.2 equiv) to the cooled mixture and stir for 5 minutes. The mixture may remain a suspension.
-
Substrate Addition: Prepare a solution of the vinylsilyl alcohol (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over several minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. Reactions are typically complete within 30-60 minutes.[21]
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (a typical eluent system is hexane/ethyl acetate) to yield the pure tetrahydropyran.[18]
Protocol 2: Brønsted Acid-Catalyzed Cyclization (MsOH)
This general protocol is effective for the cyclization of various homoallylic alcohols and aldehydes using a strong Brønsted acid.[13]
Materials:
-
Methanesulfonic acid (MsOH)
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Flask Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv).
-
Solvent Addition: Dissolve the substrates in anhydrous DCM (~0.1 M concentration).
-
Reaction Initiation: Add methanesulfonic acid (MsOH, e.g., 1.4 equiv) to the stirred solution at room temperature.[13] Note: The optimal amount of acid may vary and should be determined empirically.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired tetrahydropyran product.
Troubleshooting
-
Low Yield / No Reaction: Ensure all reagents and solvents are strictly anhydrous. The catalyst may be inactive; use a freshly opened bottle or a purified batch. Increase catalyst loading or reaction temperature if necessary.
-
Poor Stereoselectivity / Racemization: This often points to the intervention of the oxonia-Cope rearrangement.[1] Try running the reaction at a lower temperature. A different catalyst system, for instance, one that promotes a faster, irreversible trapping of the carbocation, may be required.[11]
-
Formation of Side Products: The formation of tetrahydrofuran derivatives suggests that the 5-membered ring transition state is competitive.[1] Modifying the substrate or catalyst can alter this regioselectivity. If dihydropyran is the major product, ensure a nucleophilic quencher (like water) is present in the workup if the hydroxylated product is desired.
References
-
Budakoti, A., Mondal, P. K., Verma, P., & Khamrai, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
-
Budakoti, A., Mondal, P. K., Verma, P., & Khamrai, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Center for Biotechnology Information. [Link]
-
Budakoti, A., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]
-
Wang, Z., et al. (2018). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]
-
Budakoti, A., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Brønsted Acid-Mediated Stereoselective Cascade Construction of Functionalized Tetrahydropyrans from 2-(Arylmethylene)cyclopropylcarbinols and Aldehydes. Organic Chemistry Portal. [Link]
-
Kaib, P. S. J., et al. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society. [Link]
-
Olier, C., et al. (2022). Recent Advances in the Prins Reaction. ACS Omega. [Link]
-
ResearchGate. (2016). Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans. ResearchGate. [Link]
-
Padroni, G., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. [Link]
-
Olier, C., et al. (2022). Recent Advances in the Prins Reaction. National Center for Biotechnology Information. [Link]
-
Stekrova, M., et al. (2020). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal. [Link]
-
Wang, J., et al. (2016). Highly Stereoselective Brønsted Acid Catalyzed Synthesis of Spirooxindole Pyrans. Organic Letters. [Link]
-
Martínez, R., & Juaristi, E. (2007). The Prins Reaction: Advances and Applications. Bentham Science. [Link]
-
Padroni, G., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. ACS Publications. [Link]
-
da Silva, R. A., et al. (2015). Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2007). Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. ResearchGate. [Link]
-
Mondal, S., et al. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Prins reaction. Wikipedia. [Link]
-
Le Grognec, E., et al. (2008). Green chemistry: solvent- and metal-free Prins cyclization. Application to sequential reactions. Chemical Communications. [Link]
-
J&K Scientific LLC. (2021). Prins Reaction. J&K Scientific. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Prins-Type Cyclization Reactions in Natural Product Synthesis. ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. benthamscience.com [benthamscience.com]
- 6. Prins reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Brønsted Acid-Mediated Stereoselective Cascade Construction of Functionalized Tetrahydropyrans from 2-(Arylmethylene)cyclopropylcarbinols and Aldehydes [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Green chemistry: solvent- and metal-free Prins cyclization. Application to sequential reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Use of a Bifunctional Reagent for Peptide Modification
An In-Depth Guide to the Application of 2-(4-Bromobutoxy)tetrahydro-2H-pyran in Peptide Synthesis
Welcome to a detailed exploration of this compound, a versatile yet specialized reagent for advanced applications in peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to expand their toolkit for creating complex and modified peptides. We will move beyond standard protocols to dissect the strategic utility of this bifunctional molecule, offering both the theoretical underpinnings and practical, step-by-step methodologies.
Introduction: Beyond Simple Protection
In the landscape of peptide synthesis, protecting groups are fundamental tools for preventing unwanted side reactions. The Tetrahydropyranyl (THP) group is a well-established protector of hydroxyl, thiol, and even carboxyl functionalities.[1][2][3] It is favored for its low cost, ease of introduction, and stability across a wide range of non-acidic conditions, making it orthogonal to the base-labile Fmoc group used for Nα-protection in standard Solid-Phase Peptide Synthesis (SPPS).[2][4]
However, this compound is more than a simple protecting agent. Its structure combines a THP-protected hydroxyl group with a reactive bromobutyl chain. This bifunctional nature positions it as a unique alkylating agent, enabling the introduction of a stable, four-carbon linker armed with a latent hydroxyl group. This functionality can be strategically employed for:
-
Site-specific modification of nucleophilic amino acid side chains (e.g., Cysteine, Histidine, Lysine).
-
N-terminal functionalization of the peptide backbone.
-
Development of peptide-drug conjugates where the terminal hydroxyl can be further modified post-synthesis.
-
Creation of probes or labeled peptides by attaching reporter groups to the deprotected alcohol.
This guide will focus on its most direct application: the selective S-alkylation of cysteine residues within a peptide sequence synthesized on a solid support.
The Underlying Chemistry: Mechanism and Rationale
The utility of this compound hinges on two distinct chemical transformations: an alkylation reaction and an acid-catalyzed deprotection.
2.1. The Alkylation Step: A Targeted S-N2 Reaction
The primary reaction involves the nucleophilic attack of a deprotonated thiol group (thiolate) from a cysteine residue on the primary carbon of the bromobutyl chain. This proceeds via a classic S-N2 mechanism.
-
Why Cysteine? The thiol group of cysteine is one of the most nucleophilic side chains in proteinogenic amino acids, allowing for highly selective alkylation under mild basic conditions with minimal side reactions on other residues.
-
Choice of Base: A non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIEA) is ideal. It is strong enough to deprotonate the thiol (pKa ~8.5) to its reactive thiolate form but is sterically hindered, preventing it from competing as a nucleophile in the alkylation reaction.
2.2. The Deprotection Step: Acidic Hydrolysis of an Acetal
The THP group is an acetal, which is stable to basic and nucleophilic conditions but readily cleaved by acid.[5] The deprotection mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol.[3] This step is typically performed concurrently with the final cleavage of the peptide from the resin using a standard Trifluoroacetic acid (TFA) cocktail.
Workflow Visualization: From Synthesis to Modified Peptide
The following diagram outlines the complete workflow for incorporating the linker via on-resin alkylation.
Caption: Workflow for peptide modification using this compound.
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the on-resin S-alkylation of a cysteine-containing peptide.
3.1. Materials and Reagents
-
Peptide-resin (synthesized via standard Fmoc-SPPS protocols).[6][7]
-
This compound (FW: 237.13 g/mol ).[8]
-
N,N-Diisopropylethylamine (DIEA).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Methanol (MeOH).
-
Diethyl ether, cold.
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Solid Phase Synthesis Vessel (manual or automated).
-
HPLC system for purification.
-
Mass Spectrometer for analysis.
3.2. Protocol 1: On-Resin S-Alkylation of Cysteine
This protocol assumes a starting scale of 0.1 mmol of peptide-resin. Adjust volumes accordingly.
-
Resin Preparation:
-
Place the cysteine-containing peptide-resin into a reaction vessel.
-
Swell the resin in DMF (approx. 10 mL/g of resin) for 30 minutes with gentle agitation.[7]
-
Drain the DMF.
-
-
Alkylation Reaction Setup:
-
Prepare the alkylation solution: In a separate vial, dissolve 5 equivalents of this compound (0.5 mmol, 118.6 mg) in minimal DMF (e.g., 2 mL).
-
Add the alkylation solution to the swollen resin.
-
Add 10 equivalents of DIEA (1.0 mmol, 174 µL) to the resin slurry.
-
Rationale: A significant excess of the alkylating reagent and base is used to drive the reaction to completion on the solid support.[9]
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
To monitor the reaction, a small sample of resin beads can be removed. After washing, a test for free thiols (e.g., Ellman's test) should be performed. A negative result (no color change) indicates reaction completion.
-
-
Washing:
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin extensively to remove excess reagents:
-
3x with DMF
-
3x with DCM
-
3x with MeOH
-
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
3.3. Protocol 2: Cleavage and Concurrent THP Deprotection
-
Preparation:
-
Place the dried, modified peptide-resin in a clean reaction vessel.
-
Prepare the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Mechanism Insight: During this step, the strong acid (TFA) simultaneously cleaves the peptide from the acid-labile linker and hydrolyzes the THP ether to reveal the free hydroxyl group. The TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (e.g., 40-50 mL).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile mixture).
-
Purify the peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry. The expected mass will correspond to the peptide plus a C₄H₈O-S moiety (+88.05 Da) on the cysteine residue.
-
Reaction Visualization: Chemical Transformation
The following diagram illustrates the key chemical steps occurring on the cysteine side chain.
Caption: Chemical pathway for cysteine modification and subsequent THP deprotection.
Data Interpretation and Expected Outcomes
For successful execution of these protocols, proper data analysis is critical.
| Parameter | Method | Expected Result | Troubleshooting Notes |
| Alkylation Completion | Ellman's Test | Negative result (clear solution). | A persistent yellow color indicates incomplete reaction. Extend reaction time or increase reagent equivalents. |
| Product Identity | Mass Spectrometry (MS) | Observed mass = [Mass of unmodified peptide] + 88.05 Da. | A peak corresponding to the unmodified peptide indicates failed alkylation. A mass of [Peptide] + 219.08 Da would indicate incomplete THP deprotection. |
| Purity | RP-HPLC | A single major peak for the desired product. | Multiple peaks may indicate side products or incomplete reaction. Optimize purification gradient. |
Conclusion and Broader Implications
This compound offers a reliable method for introducing a hydrophilic, functionalizable linker into a peptide sequence. The protocols outlined here provide a robust framework for the S-alkylation of cysteine, a cornerstone reaction in peptide modification. The true power of this reagent lies in the subsequent possibilities afforded by the newly introduced hydroxyl group, which can serve as an attachment point for fluorophores, drugs, or other moieties, thereby opening avenues for creating sophisticated biomolecular constructs. As with any multi-step synthesis, careful execution and rigorous analytical characterization are paramount to success.
References
-
Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 186–196. [Link]
-
Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. Available from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
Isidro-Llobet, A., et al. (2018). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal. Available from [Link]
-
Rathod, G. K., Misra, R., & Jain, R. (2023). Advances in Peptide Synthesis. In: Recent Advances in Pharmaceutical Innovation and Research. Springer Nature Singapore. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.com. [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Bofill, J., et al. (2005). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. [Link]
-
Starks, C. M. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron Letters. [Link]
Sources
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- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
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- 9. peptide.com [peptide.com]
Application Notes & Protocols: A Guide to the Synthetic Utility of 2-(4-Bromobutoxy)tetrahydro-2H-pyran in Reactions with Nucleophiles
Abstract
This technical guide provides an in-depth exploration of 2-(4-Bromobutoxy)tetrahydro-2H-pyran as a versatile bifunctional reagent in modern organic synthesis. We delve into the core principles governing its reactivity, focusing on nucleophilic substitution at the primary alkyl bromide. This document serves as a practical resource for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, comparative data, and robust, step-by-step protocols for its reaction with various classes of nucleophiles. Furthermore, we address the strategic importance and subsequent cleavage of the tetrahydropyranyl (THP) protecting group, a critical step in multi-step synthetic campaigns.
Introduction: The Strategic Role of this compound
This compound, with the molecular formula C₉H₁₇BrO₂, is a valuable building block in organic synthesis.[1][2][3] Its structure incorporates two key functional groups: a primary alkyl bromide and a tetrahydropyranyl (THP) ether. This unique combination allows for a two-stage synthetic strategy:
-
Nucleophilic Functionalization: The primary carbon-bromine bond is an excellent electrophilic site for Sₙ2 (substitution nucleophilic bimolecular) reactions. This allows for the facile introduction of a wide array of functionalities through reaction with various nucleophiles.[4][5] The Sₙ2 mechanism is favored for primary alkyl halides, proceeding in a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[4][6]
-
Deprotection and Unmasking: The THP group serves as a robust protecting group for the primary alcohol.[7][8] It is stable under most non-acidic conditions, including exposure to strong bases, organometallic reagents, and hydrides, making it compatible with the conditions of the initial nucleophilic substitution.[9] The parent alcohol can be readily regenerated under mild acidic conditions, revealing a new functional handle for subsequent transformations.[10][11]
This dual reactivity makes the molecule an ideal linker for tethering different molecular fragments, a common strategy in the synthesis of complex molecules and pharmaceutical agents.[12][13]
Reaction Mechanisms and Scope
The primary reaction pathway for this compound involves the Sₙ2 displacement of the bromide ion by a nucleophile. The choice of nucleophile dictates the class of compound synthesized.
Diagram 1: General Sₙ2 Reaction Mechanism
Caption: General Sₙ2 mechanism with a nucleophile.
Reactions with Nitrogen Nucleophiles
Amines act as potent nucleophiles, attacking the electrophilic carbon to form new carbon-nitrogen bonds. This reaction is fundamental for synthesizing substituted amines.[14]
-
Primary Amines (R-NH₂): Reaction yields a secondary amine. To prevent over-alkylation (further reaction of the product amine), a large excess of the primary amine is typically used.[15]
-
Secondary Amines (R₂NH): Reaction yields a tertiary amine.
-
Azide Ion (N₃⁻): The use of sodium azide provides a clean route to alkyl azides, which can be subsequently reduced to primary amines.[15]
Reactions with Oxygen Nucleophiles
Alkoxides and hydroxides are common oxygen-based nucleophiles.
-
Alkoxides (RO⁻): This is the basis of the Williamson ether synthesis, a reliable method for forming ethers. The alkoxide, typically generated by treating an alcohol with a strong base like sodium hydride (NaH), displaces the bromide.[15][16]
-
Hydroxide (OH⁻): While hydroxide can displace the bromide to form the parent alcohol (4-(tetrahydropyran-2-yloxy)butan-1-ol), this is synthetically less common as the starting material is often prepared from this very alcohol.
Reactions with Sulfur Nucleophiles
Thiols (R-SH) are readily deprotonated to form thiolates (RS⁻), which are excellent nucleophiles.[17][18]
-
Thiolates (RS⁻): Reaction with thiolates proceeds efficiently to yield thioethers (sulfides). Thiolates are generally better nucleophiles than their alkoxide counterparts and are less basic, reducing the likelihood of competing elimination reactions.[17][19]
The THP Protecting Group: Stability and Cleavage
The tetrahydropyranyl (THP) group is an acetal that protects the hydroxyl functionality.[7] Its stability to a wide range of non-acidic reagents is a key advantage.[9] Once the desired nucleophilic substitution is complete, the THP group can be removed to reveal the primary alcohol.
The deprotection mechanism involves protonation of the acetal oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol.[9] This carbocation is then quenched by water or an alcohol solvent.
Diagram 2: Mechanism of Acid-Catalyzed THP Deprotection
Caption: Key steps in the acidic deprotection of a THP ether.
Common reagents for THP deprotection include:
-
Acetic acid in a THF/water mixture.[11]
-
Pyridinium p-toluenesulfonate (PPTS) in ethanol.[7]
-
Iodine in methanol.[11]
-
Lithium chloride in aqueous DMSO at elevated temperatures.[8][10]
Application Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of N-Benzyl-4-(tetrahydro-2H-pyran-2-yloxy)butan-1-amine
This protocol details the reaction with a primary amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (3.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate, Hexanes
Procedure:
-
To a round-bottom flask, add this compound and acetonitrile.
-
Add potassium carbonate, followed by benzylamine.
-
Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the title compound.
Protocol 2: Synthesis of 2-(4-Ethoxybutoxy)tetrahydro-2H-pyran (Williamson Ether Synthesis)
This protocol details the reaction with an alkoxide nucleophile.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carefully wash the NaH with hexanes under an inert atmosphere (N₂) to remove mineral oil, then suspend in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add anhydrous ethanol dropwise. Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature for 30 minutes.
-
Add a solution of this compound in THF to the sodium ethoxide solution.
-
Heat the reaction to reflux and monitor by TLC.[20]
-
After completion, cool the mixture to 0°C and cautiously quench by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection to Yield 4-(Benzylamino)butan-1-ol
This protocol details the acidic cleavage of the THP ether from the product of Protocol 1.
Materials:
-
N-Benzyl-4-(tetrahydro-2H-pyran-2-yloxy)butan-1-amine (1.0 eq)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Dissolve the THP-protected amine in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the solution at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting crude alcohol can be purified by column chromatography if necessary.
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. | Notes |
| Nitrogen | Primary/Secondary Amine | K₂CO₃, Et₃N | CH₃CN, DMF | RT to Reflux | Excess amine prevents over-alkylation.[14][15] |
| Sodium Azide (NaN₃) | - | DMSO, DMF | 50-80 °C | Provides access to primary amines after reduction. | |
| Oxygen | Sodium Ethoxide (NaOEt) | NaH (to form) | THF, EtOH | Reflux | Classic Williamson ether synthesis.[16][21] |
| Sulfur | Sodium Thiophenoxide | NaH (to form) | DMF, THF | RT to 50 °C | Thiolates are highly effective nucleophiles.[17][18] |
Diagram 3: General Experimental Workflow
Caption: A typical workflow for synthesis and purification.
Conclusion
This compound stands out as a highly valuable and versatile reagent for synthetic chemists. Its predictable reactivity via the Sₙ2 pathway allows for the reliable introduction of nitrogen, oxygen, and sulfur nucleophiles. The stability and straightforward removal of the THP protecting group further enhance its utility, enabling the construction of complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers to confidently employ this building block in their synthetic endeavors, from fundamental research to the development of novel pharmaceutical compounds.
References
-
Reddy, G. S., & Iyengar, D. S. (2000). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 65(23), 8232–8233. [Link]
-
Ramasamy, K. S., Bandaru, R., & Averett, D. (1999). A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol. Synthetic Communications, 29(16), 2881-2884. [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Reddy, G. S., et al. (2000). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. American Chemical Society. Note: This is an alternate link to the same core research as reference 1. [Link]
-
University of Colorado Boulder. Experiment 7 — Nucleophilic Substitution. [Link]
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WebAssign. Lab 5 - S N 2 Reactions of Alkyl Halides. [Link]
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University of Toronto. Nucleophilic Substitution of Alkyl Halides. [Link]
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LibreTexts Chemistry. 9.2. Common nucleophilic substitution reactions. [Link]
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PubChem. This compound. [Link]
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Rychnovsky, S. D., & Gmeiner, P. (2015). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 80(15), 7439-7448. [Link]
-
Cid, M. B., & Padwa, A. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(6), 1435. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
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Beletskaya, I. P., & Averin, A. D. (2018). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 14, 2831-2838. [Link]
-
Posner, G. H., Afarinkia, K., & Dai, H. (1994). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 72, 101. [Link]
-
OC Chem. (2019). 03.02 Reactivity of Thiols and Thiolates [Video]. YouTube. [Link]
-
Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Link]
-
OC Chem. (2019). 02.06 Reactivity of Alkoxides [Video]. YouTube. [Link]
-
Jeremić, M. S., et al. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(19), 6296. [Link]
-
The Organic Chemistry Tutor. (2019). Reactions of thiols [Video]. YouTube. [Link]
-
Clark, J. (2015). amines as nucleophiles. Chemguide. [Link]
-
The University of Tokyo. (2018). Development of Organic Reactions through Nucleophilic Activation by Alkoxide. [Link]
-
ResearchGate. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]
-
Zhu, X. M., et al. (2022). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. Organic & Biomolecular Chemistry, 20(46), 9145-9152. [Link]
-
ResearchGate. (2019). Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. [Link]
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Application Note: A Scalable and Controlled Synthesis of 2-(Bromoalkoxy)tetrahydropyrans for Pharmaceutical Intermediates
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry and a cornerstone of protecting group strategy in complex organic synthesis.[1][2][3] Bromoalkoxy tetrahydropyrans are particularly valuable as versatile bifunctional intermediates, enabling the introduction of a protected hydroxyl group via an ether linkage, with the alkyl bromide handle poised for subsequent nucleophilic substitution. This application note provides a comprehensive, field-tested guide to the scale-up synthesis of 2-(bromoalkoxy)tetrahydropyrans, focusing on the direct addition of bromoalkanols to 3,4-dihydropyran (DHP). We delve into the mechanistic rationale, critical process parameters for ensuring safety and reproducibility at scale, and a detailed, step-by-step protocol for the synthesis of 2-(2-bromoethoxy)-tetrahydro-2H-pyran.
Introduction and Scientific Rationale
The tetrahydropyran ring system is a common feature in a vast array of biologically active natural products and approved pharmaceuticals.[2][3] Its conformational rigidity and the ability of the ring oxygen to act as a hydrogen bond acceptor make it an attractive bioisostere for cyclohexane and other cyclic systems in drug design.[3] Beyond its role as a core structural motif, the THP group is one of the most widely used protecting groups for alcohols, valued for its stability across a broad range of reaction conditions and its straightforward removal under mild acidic catalysis.[2][4]
The synthesis of 2-(bromoalkoxy)tetrahydropyrans provides a direct route to key intermediates used in the convergent synthesis of active pharmaceutical ingredients (APIs).[5] The target molecule combines the stable THP ether protecting group with a reactive alkyl bromide, facilitating multi-step synthetic sequences.
The chosen synthetic route—the addition of a bromoalkanol to 3,4-dihydropyran—is exceptionally well-suited for industrial scale-up due to several key advantages:
-
High Atom Economy: The reaction is an addition, with all atoms from the reactants being incorporated into the final product.
-
Catalyst-Free Conditions: While mechanistically acid-catalyzed, the reaction can often proceed efficiently at scale without an external catalyst, relying on trace acidic impurities.[5] This simplifies the process by eliminating the need for catalyst addition and subsequent removal, reducing cost and potential product contamination.
-
Simple Work-up: The reaction can be effectively quenched and neutralized, leading to a straightforward purification process where the product is often of sufficient purity for immediate use in the next step.[5]
Reaction Mechanism
The reaction proceeds via the acid-catalyzed addition of the alcohol to the electron-rich double bond of DHP. The generally accepted mechanism involves the formation of a key oxocarbenium ion intermediate, which is then trapped by the alcohol nucleophile.
Caption: Acid-catalyzed formation of a THP ether via an oxocarbenium intermediate.
Critical Scale-Up Parameters and Process Control
Transitioning a synthesis from the bench to a pilot or manufacturing scale introduces challenges that must be proactively managed. For this specific reaction, the primary concern is thermal management.
-
Thermal Hazard Management: The addition of an alcohol to DHP is highly exothermic .[5] At a large scale, the surface-area-to-volume ratio of the reactor decreases, reducing the efficiency of heat dissipation. Uncontrolled exotherms can lead to dangerous pressure build-up and side reactions, such as DHP polymerization.
-
Causality: The high reactivity is driven by the relief of ring strain and the formation of a stable ether bond. The key control strategy is to limit the concentration of reacting species at any given time. This is achieved by the slow, controlled, sub-surface addition of one reagent to the other while maintaining a low reaction temperature with an efficient cooling system.
-
-
Reagent Quality and Stability: 3,4-Dihydropyran can polymerize in the presence of strong acids. It is crucial to use DHP with appropriate inhibitors or to ensure it is freshly distilled and free of acidic impurities before use. The bromoalkanol should be of high purity to avoid side reactions.
-
Process Analytical Technology (PAT): In-process monitoring is essential for ensuring the reaction has reached completion before proceeding with the work-up. Gas Chromatography (GC) is an effective method for tracking the disappearance of the starting materials.[5]
-
Quenching and Work-up: The reaction must be properly quenched to neutralize any residual acid. This prevents the reversible, acid-catalyzed cleavage of the THP ether during work-up and storage. A mild organic base like triethylamine (TEA) is ideal as it is easily removed under vacuum.[5]
Detailed Scale-Up Protocol: Synthesis of 2-(2-bromoethoxy)-tetrahydro-2H-pyran
This protocol details a 300-gram scale synthesis, adapted from established laboratory and scale-up procedures.[5]
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Quantity | Moles (approx.) |
| 2-Bromoethanol | 95% | Sigma-Aldrich | 300.0 g | 2.28 mol |
| 3,4-Dihydro-2H-pyran (DHP) | 97%, inhibited | Sigma-Aldrich | 226.7 g (249 mL) | 2.69 mol |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | ~10-20 mL (as needed) | - |
| Equipment | Specification | |||
| Reactor | 3 L, 4-necked glass | |||
| Stirrer | Mechanical, overhead | |||
| Temperature Probe | Digital thermometer | |||
| Addition Funnel | 500 mL, pressure-equalizing | |||
| Cooling Bath | Ice/salt or cryocooler | |||
| Condenser | Reflux, with N₂ inlet |
Safety Precautions
-
Chemical Hazards:
-
2-Bromoethanol: Toxic, corrosive, and a lachrymator. Handle only in a well-ventilated chemical fume hood. Causes severe skin burns and eye damage.
-
3,4-Dihydropyran: Highly flammable liquid and vapor. Can form peroxides upon storage.
-
Triethylamine (TEA): Flammable and corrosive. Strong odor.
-
-
Process Hazards:
-
HIGHLY EXOTHERMIC REACTION: Strict adherence to the described addition rate and temperature control is critical to prevent a runaway reaction. Ensure the cooling bath is prepared and at temperature before starting the addition.
-
-
Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat, chemical splash goggles, and a face shield.
-
Use heavy-duty, chemically resistant gloves (e.g., fluorinated rubber or nitrile).[6]
-
Step-by-Step Procedure
-
Reactor Setup: Assemble the 3 L, 4-necked reactor with the overhead stirrer, temperature probe, reflux condenser (with a nitrogen inlet), and the addition funnel. Ensure the entire system is dry and purged with nitrogen.
-
Initial Charge: Charge the reactor with 2-Bromoethanol (300.0 g).
-
Cooling: Begin stirring and cool the reactor contents to 0 °C using an external cooling bath.
-
Controlled Addition: Charge the addition funnel with 3,4-dihydropyran (226.7 g). Once the bromoethanol has reached 0 °C, begin the slow, drop-wise addition of DHP.
-
CRITICAL STEP: Maintain the internal reaction temperature between 0-5 °C throughout the addition. The addition should take approximately 4 hours to complete. A faster addition rate will cause a dangerous temperature spike.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (~20-25 °C) and continue stirring for 1 hour.
-
In-Process Control (IPC): Take a small, quenched aliquot of the reaction mixture for GC analysis to confirm the consumption of the limiting reagent (bromoethanol). The reaction is typically complete within one hour after the addition finishes.[5]
-
Quenching: Cool the mixture back down to ~10-15 °C. Slowly add triethylamine (TEA) drop-wise until the pH of the mixture is neutral (pH ≈ 7). This step neutralizes any acidic species that could degrade the product.
-
Product Isolation: The crude product is a colorless to pale yellow oil. For many applications, this material is of sufficient purity (>95%) to be used directly in the subsequent synthetic step without further purification.[5] If higher purity is required, it can be distilled under reduced pressure.
Overall Synthesis Workflow
Caption: Workflow for the scale-up synthesis of 2-(2-bromoethoxy)tetrahydropyran.
Conclusion
This application note details a robust, safe, and efficient protocol for the multigram synthesis of 2-(bromoalkoxy)tetrahydropyrans. By understanding the underlying reaction mechanism and implementing strict process controls, particularly for thermal management, this synthesis can be reliably scaled to produce key pharmaceutical intermediates. The catalyst-free nature and simple work-up make this an exemplary process for industrial applications, delivering a high-purity product with minimal purification requirements.
References
-
ResearchGate. (2018). Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions | Request PDF. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Available at: [Link]
-
ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Available at: [Link]
-
Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures. Available at: [Link]
-
OSTI.GOV. (2022). Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Available at: [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]
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Organic Syntheses. (n.d.). 2,3-dihydropyran. Available at: [Link]
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Application Notes & Protocols: A Senior Application Scientist's Guide to the Stereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrans
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the cis-2,6-Disubstituted Dihydropyran Scaffold
The 2,6-disubstituted dihydropyran motif is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in a wide array of biologically active molecules, including antibiotics, anticancer agents, and antiviral compounds, underscores its importance. The precise spatial arrangement of the substituents at the C2 and C6 positions is often critical for biological activity, with the cis diastereomer frequently being the desired isomer. Consequently, the development of robust and stereoselective methods for the synthesis of cis-2,6-disubstituted dihydropyrans is a significant endeavor in modern organic chemistry.
This guide provides an in-depth overview of the primary synthetic strategies for achieving this target, with a focus on the mechanistic underpinnings that govern the high diastereoselectivity. We will delve into field-proven protocols for three major approaches: the Silyl-Prins Cyclization, Organocatalytic Domino Reactions, and the Hetero-Diels-Alder Reaction.
Strategic Overview: Pathways to cis-2,6-Disubstituted Dihydropyrans
The stereoselective synthesis of cis-2,6-disubstituted dihydropyrans can be broadly categorized into three main strategies, each with its own set of advantages and mechanistic nuances. The choice of method often depends on the desired substitution pattern, the required level of enantioselectivity, and the available starting materials.
Caption: Overview of Primary Synthetic Strategies.
I. The Silyl-Prins Cyclization: A Powerful Tool for Diastereoselective Synthesis
The Prins cyclization, and its more refined variant, the silyl-Prins cyclization, has emerged as a highly effective method for constructing six-membered oxygen heterocycles. The reaction involves the acid-catalyzed condensation of a homoallylic or vinylsilane alcohol with an aldehyde, proceeding through a key oxocarbenium ion intermediate.
A. Mechanistic Insight: The Origin of cis-Selectivity
The high cis-selectivity observed in the silyl-Prins cyclization is a direct consequence of a chair-like transition state. The reaction is initiated by the formation of an oxocarbenium ion from the aldehyde and the vinylsilyl alcohol, catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This intermediate then undergoes a 6-endo cyclization. To minimize steric interactions, the substituents at the developing C2 and C6 positions preferentially occupy pseudoequatorial positions in the chair-like transition state. This arrangement leads directly to the formation of the cis-dihydropyran ring. A subsequent elimination of the silyl group, facilitated by the β-silicon effect, generates the final dihydropyran product.
Caption: Mechanism of Silyl-Prins Cyclization.
B. Protocol: General Procedure for Silyl-Prins Cyclization
This protocol is adapted from methodologies described by Peña, et al.
Materials:
-
Z-vinylsilyl alcohol
-
Aldehyde
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the Z-vinylsilyl alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add TMSOTf (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). Reaction times are typically short, often within 1-2 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cis-2,6-disubstituted dihydropyran.
C. Data Presentation: Substrate Scope and Diastereoselectivity
The silyl-Prins cyclization exhibits a broad substrate scope with excellent diastereoselectivity for the cis isomer.
| Entry | R¹ in Vinylsilyl Alcohol | R² in Aldehyde | Yield (%) | cis:trans Ratio | Reference |
| 1 | Phenyl | Phenylacetyl | 85 | >95:5 | |
| 2 | n-Hexyl | Phenylacetyl | 75 | >95:5 | |
| 3 | Phenyl | Isovaleraldehyde | 82 | >95:5 | |
| 4 | n-Hexyl | Isovaleraldehyde | 78 | >95:5 | |
| 5 | Phenyl | 3-Phenylpropionaldehyde | 88 | >95:5 |
Note: Yields and ratios are representative and may vary based on specific substrates and reaction conditions.
II. Organocatalytic Domino Reactions: Enantioselective Approaches
Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, and the construction of dihydropyrans is no exception. These metal-free methods often proceed through elegant domino or cascade sequences, where multiple bonds are formed in a single pot with high stereocontrol.
A. Michael Addition/Hemiacetalization Cascade
A prominent organocatalytic strategy involves the domino Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, followed by an intramolecular hemiacetalization. Chiral secondary amine catalysts, such as prolinol derivatives, are frequently employed to activate the unsaturated aldehyde via iminium ion formation.
Mechanism:
-
The chiral amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion.
-
The 1,3-dicarbonyl compound, acting as the Michael donor, adds to the β-position of the iminium ion from the less sterically hindered face, as directed by the chiral catalyst.
-
Hydrolysis of the resulting enamine intermediate regenerates the catalyst and yields a Michael adduct.
-
This adduct then undergoes a spontaneous or acid-catalyzed intramolecular hemiacetalization to form the dihydropyran ring.
Caption: Organocatalytic Domino Reaction Workflow.
B. Protocol: General Procedure for Organocatalytic Michael/Hemiacetalization
This protocol is a generalized procedure based on principles from various organocatalytic methods.
Materials:
-
α,β-Unsaturated aldehyde
-
1,3-Dicarbonyl compound
-
Chiral prolinol silyl ether catalyst (e.g., diphenylprolinol silyl ether)
-
Acidic additive (e.g., benzoic acid)
-
Solvent (e.g., dichloromethane or toluene)
-
Standard laboratory glassware
Procedure:
-
To a vial containing the chiral prolinol silyl ether catalyst (10-20 mol%) and the acidic additive (20 mol%), add the solvent.
-
Add the 1,3-dicarbonyl compound (1.2 equiv) to the catalyst solution and stir for 5 minutes at room temperature.
-
Add the α,β-unsaturated aldehyde (1.0 equiv) and continue stirring at the specified temperature (can range from -20 °C to room temperature).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the functionalized dihydropyran.
C. Data Presentation: Representative Yields and Stereoselectivities
| Catalyst | Michael Acceptor | Michael Donor | Yield (%) | dr | ee (%) | Reference |
| Diphenylprolinol silyl ether | Cinnamaldehyde | Dibenzoylmethane | 85 | >20:1 | 95 | |
| Cinchona squaramide | Allyl 2-nitro-3-phenylacrylate | Malononitrile | 92 | >20:1 | 98 |
III. Hetero-Diels-Alder Reaction: A Convergent [4+2] Cycloaddition
The hetero-Diels-Alder (HDA) reaction is a powerful and convergent method for the synthesis of dihydropyrans. In its most common form for this target, it involves the [4+2] cycloaddition of an electron-rich olefin (dienophile) with an α,β-unsaturated carbonyl compound (heterodiene). The reaction can be catalyzed by both Lewis acids and organocatalysts to achieve high levels of enantioselectivity.
A. Mechanistic Principles and Stereochemical Control
The stereochemical outcome of the HDA reaction is controlled by the geometry of the transition state. Chiral catalysts, such as copper(II)-bis(oxazoline) complexes, coordinate to the heterodiene, creating a chiral environment that directs the approach of the dienophile to one face of the diene. This facial selectivity is the basis for the high enantioselectivity observed. The reaction typically proceeds through an endo transition state, which dictates the relative stereochemistry of the newly formed stereocenters.
B. Protocol: Enantioselective Hda Reaction Using a Chiral Copper(II) Catalyst
This protocol is based on the work of Evans, et al.
Materials:
-
α,β-Unsaturated acyl phosphonate or β,γ-unsaturated α-keto ester (heterodiene)
-
Enol ether (dienophile)
-
Chiral bis(oxazoline)copper(II) complex (e.g., Cu(OTf)₂-(S,S)-t-Bu-box) (0.2-5 mol%)
-
Dichloromethane, anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral bis(oxazoline)copper(II) complex.
-
Add anhydrous dichloromethane, followed by the heterodiene (1.0 equiv).
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the enol ether (1.5-2.0 equiv) dropwise.
-
Stir the reaction at this temperature until completion, as monitored by TLC.
-
Quench the reaction with a few drops of triethylamine and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
C. Data Presentation: Catalyst Performance in Asymmetric HDA Reactions
| Catalyst | Heterodiene | Dienophile | Yield (%) | ee (%) | Reference |
| Cu(II)-Ph-box | Ethyl glyoxylate | Danishefsky's diene | 95 | 99 | |
| Cr(III)-salen | 2-Methoxy-1,3-butadiene | Benzaldehyde | 88 | 92 |
Conclusion and Future Outlook
The synthesis of cis-2,6-disubstituted dihydropyrans has been significantly advanced through the development of highly stereoselective methods. The silyl-Prins cyclization offers a reliable route to the cis diastereomer with excellent control. Organocatalytic domino reactions provide an avenue for metal-free, enantioselective synthesis, often with the creation of multiple stereocenters in a single step. The hetero-Diels-Alder reaction stands out as a convergent and highly enantioselective strategy.
The choice of the optimal synthetic route will depend on the specific target molecule, the desired stereochemistry, and the available resources. Future developments in this field will likely focus on expanding the substrate scope of these reactions, developing even more efficient and selective catalysts, and applying these methodologies to the synthesis of increasingly complex and biologically important molecules.
References
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Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health.[Link]
-
Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate.[Link]
-
Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. ACS Publications.[Link]
-
Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. RSC Publishing.[Link]
-
Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. ACS Publications.[Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals.[Link]
-
Diastereo- and Enantioselective Synthesis of Functionalized Dihydropyrans via an Organocatalytic Claisen Rearrangement/Oxa-Michael Addition Tandem Sequence. ACS Publications.[Link]
-
Towards the synthesis of dihydropyrans by silyl-Prins cyclization. ResearchGate.[Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health.[Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. MDPI.[Link]
-
Stereoselective Synthesis of trans-2,6-Disubstituted Dihydropyrans Through Intramolecular Allylic Transfer Reaction. Sci-Hub.[Link]
-
Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. ACS Publications.[Link]
-
Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. National Institutes of Health.[Link]
-
Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Organic Chemistry Portal.[Link]
-
An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. MDPI.[Link]
-
Enantioselective construction of cis-2,6-disubstituted dihydropyrans: total synthesis of (-)-centrolobine. PubMed.[Link]
-
ChemInform Abstract: Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. ResearchGate.[Link]
-
Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. ACS Publications.[Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. PubMed.[Link]
-
ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. RSC Publishing.[Link]
-
Inter‐ and Intramolecular Hetero Diels‐Alder Reactions, 36. Synthesis of Dihydropyrans by Hetero Diels‐Alder Reaction of Enaminones An Efficient Route to 3‐Amino Sugar Derivatives. Sci-Hub.[Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI.[Link]
-
Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: an efficient approach to (-)-centrolobine. PubMed.[Link]
-
An Environmentally Benign Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Indium-Mediated Tandem Allylation/Prins Cyclization Reaction. University of Connecticut OpenCommons.[Link]
-
Asymmetric Synthesis of Tetrahydrobenzofurans and Annulated Dihydropyrans via Cooperative One-Pot Organo. Thieme.[Link]
-
Intra- and intermolecular hetero-Diels-Alder reactions. 17. Intramolecular hetero-Diels-Alder reaction of alkylidene- and benzylidenepyrazolones and benzylideneisoxazolones. Investigations toward the conformation of the transition state. ACS Publications.[Link]
-
Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. ACS Publications.[Link]
-
Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. National Institutes of Health.[Link]
-
Chiral Brønsted acids for asymmetric organocatalysis. PubMed.[Link]
-
A General Diastereoselective Strategy for Both cis - and trans -2,6-Disubstituted Tetrahydropyrans: Formal Total Synthesis of (+)-Muconin. ResearchGate.[Link]
-
Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multi-Enzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ResearchGate.[Link]
-
Iridium-Catalyzed Asymmetric Synthesis of 2,6-Disubstituted Piperidines. Sci-Hub.[Link]
Application Notes & Protocols: A Guide to the Knoevenagel/Electrocyclization Tandem Reaction for 2H-Pyran Synthesis
Introduction: The Elegance of Domino Reactions in Heterocyclic Chemistry
The synthesis of the 2H-pyran scaffold, a core structural motif in numerous natural products and pharmacologically active compounds, represents a significant endeavor in synthetic organic chemistry.[1] Among the various synthetic strategies, the tandem Knoevenagel condensation followed by a 6π-electrocyclization stands out for its efficiency and atom economy. This powerful domino reaction allows for the construction of highly functionalized 2H-pyrans from simple acyclic precursors in a single operational step.[2][3] This protocol is conceptually a formal [3+3] cycloaddition, where an α,β-unsaturated aldehyde reacts with a 1,3-dicarbonyl compound to form a transient 1-oxatriene intermediate, which subsequently undergoes a thermally or catalytically promoted 6π-electrocyclization to furnish the desired 2H-pyran ring system.[1][4] The elegance of this approach lies in its ability to rapidly generate molecular complexity from readily available starting materials, often under mild and environmentally benign conditions.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Knoevenagel/electrocyclization protocol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss the scope and limitations, and offer expert insights to ensure successful implementation in the laboratory.
Reaction Principle and Mechanism
The overall transformation is a sequential process initiated by a Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5][6] The resulting vinylogous 1,3-dicarbonyl compound, a 1-oxatriene, is then perfectly poised to undergo a pericyclic 6π-electrocyclization, a stereospecific ring-closing reaction governed by the Woodward-Hoffmann rules, to form the thermodynamically stable 2H-pyran ring.[1][7]
The stability of the final 2H-pyran is a crucial consideration, as the electrocyclization can be reversible.[1] Steric destabilization of the open-chain dienone intermediate, often achieved through substitution, tends to shift the equilibrium towards the cyclic 2H-pyran.[1]
Figure 1: Overall workflow of the Knoevenagel/electrocyclization tandem reaction.
Detailed Mechanistic Pathway
The reaction is typically catalyzed by a base, such as an amine (e.g., piperidine, L-proline) or an inorganic base.[2][8] The catalyst serves a dual role: it facilitates the formation of the enolate from the active methylene compound for the Knoevenagel condensation and can also promote the subsequent steps.
Figure 2: Step-by-step mechanistic pathway of the tandem reaction.
Experimental Protocol: L-Proline-Catalyzed Synthesis of a Highly Functionalized 2H-Pyran
This protocol is adapted from an environmentally benign procedure utilizing L-proline as an organocatalyst under solvent-free conditions.[2] This method is advantageous due to its operational simplicity, use of a non-toxic catalyst, and high yields.
Materials:
-
α,β-Unsaturated aldehyde (e.g., 3,3-dialkylsubstituted α,β-unsaturated aldehyde) (1.0 mmol)
-
Active methylene compound (e.g., a β-oxosulfone or a cyclic 1,3-dicarbonyl like dimedone) (1.0 mmol)
-
L-proline (0.1 mmol, 10 mol%)
-
Round-bottom flask (10 mL)
-
Stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)
-
Ethyl acetate and hexane for TLC and column chromatography
-
Rotary evaporator
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and L-proline (0.0115 g, 0.1 mmol).
-
The flask is sealed and the reaction mixture is stirred at a specified temperature (e.g., 80 °C) under solvent-free conditions.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product is then purified directly by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2H-pyran.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Application Notes: Field-Proven Insights for Success
-
Substrate Scope: The reaction is generally broad in scope. A variety of α,β-unsaturated aldehydes, including those with alkyl and aryl substituents, can be employed.[2][9] Active methylene compounds that are commonly used include 1,3-diketones (both cyclic and acyclic), β-keto esters, malononitrile, and β-oxosulfones.[1][2] The use of cyclic 1,3-dicarbonyls can lead to the formation of stable, fused bicyclic 2H-pyrans.[1]
-
Catalyst Selection: While traditional base catalysts like piperidine are effective, organocatalysts such as L-proline offer a greener alternative.[2] Lewis acids have also been reported to catalyze this transformation.[10] For certain substrates, milder catalysts like iodine or ethylenediammonium diacetate (EDDA) can be highly effective, even under solvent-free conditions or in water.[1][9]
-
Reaction Conditions: A significant advantage of this protocol is its adaptability. Reactions can be performed under solvent-free conditions, often accelerated by microwave irradiation, which can drastically reduce reaction times and improve yields.[2][9] Aqueous conditions have also been successfully employed, highlighting the green chemistry credentials of this methodology.[1]
-
Stereochemistry and Regioselectivity: The 6π-electrocyclization is a pericyclic reaction and is therefore subject to the Woodward-Hoffmann rules, implying a high degree of stereocontrol. The geometry of the 1-oxatriene intermediate is crucial for the subsequent ring closure. The presence of certain substituents can control the formation of the (E)-Knoevenagel adduct, which is necessary for the electrocyclization to proceed efficiently.[2]
-
Troubleshooting:
-
Low Yield: If low yields are observed, consider increasing the reaction temperature or switching to microwave heating.[2] Catalyst screening is also recommended, as the optimal catalyst can be substrate-dependent.
-
Incomplete Reaction: Ensure the starting materials are pure. The presence of water can sometimes interfere with certain catalytic systems, although some protocols are explicitly designed to run in water.[1]
-
Formation of Side Products: The primary side product is often the uncyclized Knoevenagel adduct. Pushing the reaction to completion with additional heating or a more active catalyst can favor the formation of the 2H-pyran. If the equilibrium lies towards the open-chain form, structural modification of the substrates to introduce steric bulk may be necessary to favor the cyclic product.[1]
-
Data Summary: Representative Examples
The following table summarizes the yield of 2H-pyrans synthesized via the Knoevenagel/electrocyclization protocol using different substrates and catalysts, demonstrating the versatility of this method.
| Entry | α,β-Unsaturated Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Cinnamaldehyde | Dimedone | Iodine | 80 °C, solvent-free | 92 | [9] |
| 2 | Crotonaldehyde | 4-Hydroxycoumarin | L-proline | 80 °C, solvent-free | 95 | [2] |
| 3 | 3-Methyl-2-butenal | Barbituric Acid | EDDA | Water, 80 °C | 90 | [1] |
| 4 | Acrolein | Ethyl acetoacetate | Brønsted Acid | RT, CH2Cl2 | 85 | [10] |
| 5 | Citral | β-Ketosulfone | L-proline | 60 °C, solvent-free | 94 | [2] |
Conclusion
The domino Knoevenagel/6π-electrocyclization reaction is a robust and highly efficient strategy for the synthesis of functionalized 2H-pyrans. Its operational simplicity, broad substrate scope, and adaptability to green reaction conditions make it an invaluable tool for synthetic chemists in academia and industry. By understanding the underlying mechanism and the key experimental parameters, researchers can effectively leverage this protocol to access a diverse range of complex heterocyclic structures for applications in drug discovery and materials science.
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Valdivia, M., et al. (2020). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 25(15), 3369. [Link]
-
Reddy, B. V. S., et al. (2012). Solvent free L-proline-catalysed domino Knoevenagel/6π-electrocyclization for the synthesis of highly functionalised 2H-pyrans. RSC Advances, 2(21), 8041-8049. [Link]
-
Albrecht, Ł., et al. (2009). Organocatalytic Domino Michael–Knoevenagel Condensation Reaction for the Synthesis of Optically Active 3‐Diethoxyphosphoryl‐2‐oxocyclohex‐3‐enecarboxylates. Chemistry – A European Journal, 15(13), 3093-3102. [Link]
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Leutbecher, H., et al. (2009). Synthesis of Phenyl-substituted 2H,5H-Pyrano[4,3-b]pyran-5-ones and Related Heterocycles via a Domino Knoevenagel Condensation/6π-Electron Electrocyclization. Zeitschrift für Naturforschung B, 64(8), 903-910. [Link]
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Renaud, J-L., et al. (2007). Brønsted Acid-Catalyzed Synthesis of Pyrans via a Formal [3+3] Cycloaddition. Angewandte Chemie International Edition, 46(25), 4724-4727. [Link]
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Karimi-Chayjani, R., et al. (2020). Proposed mechanism for the synthesis of pyrans 4. ResearchGate. [Link]
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Li, G., et al. (2023). Construction of Functionalized 2H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. The Journal of Organic Chemistry, 88(4), 2147-2157. [Link]
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ResearchGate. Description of 2H-pyran synthesis. Scientific Diagram. [Link]
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Organic Chemistry Portal. Synthesis of 2H-pyrans. [Link]
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Fotiadou, A. D., & Zografos, A. L. (2012). Electrocyclization of oxatrienes in the construction of structurally complex pyranopyridones. Organic Letters, 14(22), 5664-5667. [Link]
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ResearchGate. Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′ -pyrimidine] scaffold. [Link]
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Wang, Z., et al. (2024). Recent advances on electrocyclic reactions in complex natural product synthesis: an update. Organic & Biomolecular Chemistry, 22(12), 2266-2283. [Link]
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Oikawa, H., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28761-28771. [Link]
-
Al-Amin, M., et al. (2024). A Ru-Based Complex for Sustainable One-Pot Tandem Aerobic Oxidation-Knoevenagel Condensation Reactions. Catalysts, 14(11), 863. [Link]
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Kumar, S., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. Scientific Reports, 13(1), 1083. [Link]
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Gkagkas, K., et al. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 19(31), 6829-6836. [Link]
-
ResearchGate. Domino Knoevenagel condensation, Michael addition, and cyclization using ionic liquid, 2-hydroxyethylammonium formate, as a recoverable catalyst. [Link]
-
Kiss, L., et al. (2023). Multifaceted Domino Knoevenagel‐Cyclization Reactions; Four Movements for 2H‐Chromenes and Chromans. Chemistry – A European Journal, 29(19), e202203651. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Albrecht, Ł., et al. (2009). Organocatalytic Domino Michael–Knoevenagel Condensation Reaction for the Synthesis of Optically Active 3‐Diethoxyphosphoryl‐2‐oxocyclohex‐3‐enecarboxylates. Chemistry – A European Journal, 15(13), 3093-3102. [Link]
-
Oriental Journal of Chemistry. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 33(6), 2681-2683. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyran Synthesis
Welcome to the Technical Support Center for Pyran Synthesis. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Pyrans are a vital class of oxygen-containing heterocycles, forming the core structure of numerous natural products and pharmacologically active compounds.[1][2][3] Their applications span a wide range of therapeutic areas, including anticancer, antimicrobial, anti-HIV, and anti-inflammatory agents.[1][2][4]
This resource provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of your synthetic procedures. The content is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for the synthesis of 4H-pyran derivatives is consistently low. What are the most likely causes and how can I improve them?
Low yields are a frequent challenge in organic synthesis. For 4H-pyran synthesis, which often proceeds via a multicomponent reaction (MCR), several factors can be the culprit. A systematic evaluation of your reaction parameters is the key to optimization.[5]
Core Areas for Troubleshooting:
-
Reaction Conditions: The choice of solvent and temperature is critical.[6] While various solvents can be employed, solvent-free conditions have demonstrated the potential to significantly boost yields.[6][7] For example, a one-pot MCR of an aromatic aldehyde, malononitrile, and ethyl acetoacetate saw yields jump to 92% at 60°C under solvent-free conditions, compared to lower yields in solvents like dichloromethane or ethanol.[6][7]
-
Catalyst Selection & Loading: The catalyst is a primary driver of reaction efficiency.[6] A wide array of catalysts, including basic salts (e.g., KOH-loaded CaO), metallic nanoparticles (e.g., nano-Fe3O4), and organocatalysts, have been successfully used.[6][7][8] It is crucial to find the optimal catalyst and its loading for your specific substrate combination. Insufficient catalyst can lead to an incomplete reaction, while an excess may not improve the yield and can complicate the final purification.[6]
-
Purity of Reagents: Always verify the purity of your starting materials and solvents. Impurities can poison catalysts or introduce competing side reactions, drastically reducing the yield of your desired pyran.[5]
Q2: I'm observing significant side product formation in my reaction. How can I improve selectivity?
The formation of side products in pyran synthesis is often linked to the multi-step nature of the reaction mechanism, which typically involves a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization.[1][6][8]
Strategies to Enhance Selectivity:
-
Control the Reaction Sequence: The initial Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile) is a critical step.[6][8] Ensuring this step proceeds efficiently before the subsequent Michael addition can minimize the formation of undesired products.
-
Optimize Reaction Time and Temperature: Monitor your reaction's progress using Thin Layer Chromatography (TLC). Prolonged reaction times or excessively high temperatures can lead to the decomposition of your product or promote side reactions.[6][9] Conversely, an incomplete reaction will also lower your isolated yield.
-
Substituent Effects: The electronic nature of the substituents on your aromatic aldehyde can influence the reaction rate and yield. Electron-withdrawing groups tend to facilitate the initial condensation and can lead to higher yields, while sterically hindered aldehydes may reduce reaction efficiency.[10]
Q3: How do I choose the optimal catalyst for my specific pyran synthesis?
Catalyst selection is highly dependent on the specific pyran scaffold you are targeting and the chosen synthetic route. Multicomponent reactions for 4H-pyrans are particularly well-studied in this regard.
Catalyst Comparison for 4H-Pyran Synthesis
| Catalyst Type | Examples | Key Advantages | Considerations |
|---|---|---|---|
| Heterogeneous Basic | KOH-loaded CaO[7], Nano-SnO2[11] | High efficiency, reusability, easy separation (filtration), environmentally friendly.[1][7][11] | Activity can decrease over multiple cycles; surface area and loading are critical. |
| Magnetic Nanoparticles | Fe3O4[8], ZnFe2O4/alginic acid[1] | Excellent yields, short reaction times, simple magnetic recovery, high reusability.[1][3][8] | Potential for metal leaching into the product. |
| Organocatalysts | Sodium Benzoate[12], L-proline, Piperidine[7] | Metal-free, often inexpensive and commercially available, can provide high yields under green conditions.[12] | May require higher catalyst loading compared to metal-based catalysts. |
| Ionic Liquids | [bmim]OH[13] | Acts as both catalyst and solvent, high thermal stability, reusable.[1][13] | Can be viscous and require specific workup procedures. |
Recommendation: For a new pyran synthesis, start by screening a small set of catalysts from different classes (e.g., a reusable solid base, a magnetic nanoparticle, and an organocatalyst) under identical conditions to identify the most promising candidate for further optimization.
Q4: What is the role of the solvent, and how do I select the best one for pyran synthesis?
The solvent plays a multifaceted role: it dissolves reactants, influences reaction rates, and can affect the equilibrium between different isomers.[9][14]
Solvent Selection Guide:
-
Green Solvents: Water and ethanol are often preferred for their low cost and environmental benefits.[8][11] Many MCRs for pyran synthesis proceed efficiently in a water-ethanol mixture.[1][15]
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can be effective but may complicate product isolation.[9]
-
Solvent-Free Conditions: As previously mentioned, conducting the reaction neat (without solvent) often leads to the highest yields and shortest reaction times by maximizing reactant concentration.[6][7] This is a highly recommended starting point for MCRs.
-
Equilibrium Considerations: For certain pyran classes, like 2H-pyrans, an equilibrium exists with their open-chain dienone isomers.[14][16] The choice of solvent can shift this equilibrium. For instance, aprotic polar solvents may favor the open-chain form, while non-polar solvents can stabilize the desired cyclic 2H-pyran.[14]
Q5: I'm having difficulty purifying my pyran product. What are the best practices?
Purification can be challenging due to the polarity of the pyran ring and potential sensitivity to acidic conditions.
Purification Troubleshooting:
-
Decomposition on Silica Gel: Some pyran derivatives, particularly acid-sensitive ones, can decompose on standard silica gel columns.[17] If you observe streaking or product loss during chromatography, consider these alternatives:
-
Deactivated Silica/Alumina: Neutralize the stationary phase by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
-
Alternative Stationary Phases: Consider using neutral alumina or a C18 reversed-phase column.[18]
-
-
Co-elution with Starting Materials or Byproducts: If your product co-elutes with impurities, you need to optimize your solvent system.
-
Recrystallization: For solid products, recrystallization from a suitable solvent (like ethanol) is often the most effective method to obtain high-purity material and can sometimes eliminate the need for chromatography altogether.[7][19]
Experimental Protocols & Methodologies
Protocol: One-Pot, Solvent-Free Synthesis of a 4H-Pyran Derivative
This protocol is a representative example of a multicomponent reaction for the synthesis of a 2-amino-4H-pyran, adapted from methodologies using reusable catalysts.[7][11]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
Malononitrile: 1.0 mmol
-
β-Dicarbonyl Compound (e.g., Dimedone or Ethyl Acetoacetate): 1.0 mmol
-
Catalyst (e.g., Nano-SnO2 or 20% KOH-loaded CaO): 10-30 mg[7][11]
Procedure:
-
To a clean, dry round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and the catalyst.
-
Stir the mixture vigorously at a pre-set temperature (typically between 60-80°C).[1][7]
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 10-45 minutes).[1][7][20]
-
Upon completion, add warm ethanol to the reaction mixture to dissolve the product.
-
Filter the hot solution to separate the solid catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[1][7][11]
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Visualizing the Process: Diagrams and Workflows
Mechanism: Multicomponent 4H-Pyran Synthesis
The synthesis of 4H-pyrans via MCRs typically proceeds through a well-established sequence of reactions. The catalyst's role is to accelerate one or more of these steps.
Caption: Reaction pathway for catalyzed 4H-pyran synthesis.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a logical, step-by-step approach to troubleshooting is essential for efficiently identifying and solving the problem.
Caption: Decision tree for troubleshooting low pyran synthesis yields.
References
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). Molecules. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (2004). Indian Journal of Heterocyclic Chemistry. [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]
-
Recent Advances in the Synthesis of 2H-Pyrans. (2019). Molecules. [Link]
-
A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. (2024). Mini-Reviews in Organic Chemistry. [Link]
-
Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. (n.d.). Journal of Medicinal and Nanomaterials Chemistry. [Link]
-
Multicomponent Synthesis of Tetrahydrobenzo[b]Pyrans, Pyrano[2,3-d]Pyrimidines, and Dihydropyrano[3,2-c]Chromenes Catalyzed by Sodium Benzoate. (2021). Polycyclic Aromatic Compounds. [Link]
-
A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024). African Journal of Biomedical Research. [Link]
-
A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. (2022). ResearchGate. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. (2019). Current Chemistry Letters. [Link]
-
One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). Mediterranean Journal of Basic and Applied Sciences. [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2004). Molecules. [Link]
-
Synthesis of Pyran Derivatives. (2022). Encyclopedia.pub. [Link]
-
An Approach to the Synthesis of Pyrans. (1985). CORE. [Link]
-
Synthesis of Pyran and Pyranone Natural Products. (2004). Molecules. [Link]
-
4H-Pyran Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of 2H-Pyrans. (2019). National Center for Biotechnology Information. [Link]
-
Efficient deep eutectic solvents catalyzed synthesis of pyran and benzopyran derivatives. (2020). ResearchGate. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Green Chemistry. [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (2022). ACS Omega. [Link]
-
Efficient and green synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles catalyzed by task-specific ionic liquid [bmim]OH under solvent-free conditions. (2012). ResearchGate. [Link]
-
Yield and Selectivity in Chemical Reactions. (n.d.). Chemical Process Balances Class Notes. [Link]
-
General tips for improving yield? (2020). Reddit. [Link]
-
Purine and Related Compound Purification Strategies. (2010). Teledyne ISCO. [Link]
-
Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. (2020). Organic Letters. [Link]
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- 15. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
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Common side reactions with 2-(4-Bromobutoxy)tetrahydro-2H-pyran
Welcome to the technical support center for 2-(4-bromobutoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction
This compound is a bifunctional molecule widely used in organic synthesis. It incorporates a tetrahydropyranyl (THP) ether, a common protecting group for alcohols, and a primary alkyl bromide, a versatile handle for nucleophilic substitution and organometallic reactions.[1][2] While its utility is significant, its dual reactivity can lead to specific side reactions that require careful consideration of reaction conditions. This guide will address these potential issues in a practical, question-and-answer format.
Part 1: Troubleshooting Guides
Scenario 1: Low Yield or Incomplete Reaction During Nucleophilic Substitution
Question: I am attempting to displace the bromide in this compound with a nucleophile (e.g., an amine, thiol, or cyanide), but I am observing low yields and recovery of my starting material. What could be the issue?
Answer:
Several factors can contribute to low yields in nucleophilic substitution reactions with this substrate. Let's break down the potential causes and solutions.
Causality Analysis:
-
Steric Hindrance: While the bromide is on a primary carbon, the bulky THP ether group can create some steric hindrance, slowing down the reaction, especially with bulky nucleophiles.
-
Base Strength of the Nucleophile: If your nucleophile is also a strong base, it can promote a competing elimination (E2) reaction, leading to the formation of an alkene byproduct.[3][4] This is particularly relevant with hindered, strong bases.[4]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. Protic solvents (e.g., alcohols, water) can solvate the nucleophile, reducing its reactivity.
-
Temperature: While heating can increase the rate of the desired SN2 reaction, it can also favor the competing E2 elimination reaction.[5]
Troubleshooting Protocol:
-
Optimize Solvent and Temperature:
-
Action: Switch to a polar aprotic solvent such as DMF or DMSO.
-
Rationale: These solvents enhance the nucleophilicity of the attacking species.
-
Action: If you are already using a polar aprotic solvent, try gently heating the reaction (e.g., 50-60 °C). Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
-
Consider the Nucleophile's Counter-ion:
-
Action: If using a salt of your nucleophile (e.g., sodium cyanide), consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if the solubility is low in your chosen solvent.
-
Rationale: A phase-transfer catalyst helps to bring the nucleophile into the organic phase where the reaction occurs.
-
-
Evaluate for Competing Elimination:
-
Action: Analyze your crude reaction mixture for the presence of alkene byproducts.
-
Rationale: The presence of these byproducts confirms that elimination is a competing pathway. If elimination is significant, consider using a less hindered base or running the reaction at a lower temperature.[5]
-
Scenario 2: Unintended Deprotection of the THP Ether
Question: During my reaction, I've noticed the formation of 4-bromobutan-1-ol. Why is the THP group being cleaved, and how can I prevent it?
Answer:
The tetrahydropyranyl (THP) ether is an acetal, which is known to be stable under basic and nucleophilic conditions but labile to acid.[6][7] Unintentional deprotection is a common issue if acidic conditions are inadvertently introduced.
Causality Analysis:
-
Acidic Reagents or Byproducts: The most common cause is the presence of an acid. This could be a reagent you've added or an acidic byproduct generated during the reaction. For example, if your nucleophile is an amine salt (e.g., R-NH3+Cl-), the ammonium ion can be sufficiently acidic to catalyze THP ether cleavage.
-
Lewis Acids: Certain metal salts can act as Lewis acids and promote deprotection.
-
Acidic Workup: Using a strongly acidic aqueous solution during the workup will cleave the THP ether.[8]
Preventative Measures and Protocol:
-
Maintain Neutral or Basic Conditions:
-
Action: Ensure all reagents and solvents are free from acidic impurities. If using an amine salt, add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to neutralize the acid.
-
Rationale: Maintaining a neutral or slightly basic pH is crucial for the stability of the THP group.[9]
-
-
Careful Workup Procedure:
-
Action: During the workup, use a mild aqueous solution, such as saturated sodium bicarbonate (NaHCO3) or a phosphate buffer (pH ~7-8), instead of acidic solutions.
-
Rationale: This will neutralize any trace acids and prevent deprotection during extraction and isolation.
-
-
Chelate Metal Impurities:
-
Action: If you suspect metal-catalyzed deprotection, consider adding a chelating agent like EDTA during the workup.
-
Rationale: This can sequester metal ions that may be acting as Lewis acids.
-
Scenario 3: Issues with Grignard Reagent Formation or Subsequent Reactions
Question: I'm trying to form a Grignard reagent from this compound, but the reaction is failing or giving a complex mixture of products. What is going wrong?
Answer:
This is a challenging transformation due to the intramolecular reactivity of the resulting Grignard reagent.
Causality Analysis:
-
Intramolecular Reaction: The primary issue is that once the Grignard reagent is formed, the nucleophilic carbon can attack the electrophilic carbon of the acetal (the THP ether), leading to ring-opening or other rearrangements. The ether oxygens can also coordinate with the magnesium, potentially facilitating side reactions.
-
Incompatible Functional Groups: Grignard reagents are extremely strong bases and will react with any acidic protons present.[10] The presence of even trace amounts of water will quench the Grignard reagent.[11]
Troubleshooting and Alternative Strategies:
-
Strictly Anhydrous Conditions:
-
Action: Ensure all glassware is oven-dried, and all solvents (typically anhydrous diethyl ether or THF) are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Rationale: Water will immediately destroy the Grignard reagent.[11]
-
-
Low-Temperature Formation:
-
Action: Attempt to form the Grignard reagent at low temperatures (e.g., 0 °C or below) and use it immediately in a subsequent reaction.
-
Rationale: Lower temperatures may slow down the rate of intramolecular side reactions.
-
-
Consider Alternative Organometallic Reagents:
-
Action: If the Grignard reaction is consistently problematic, consider converting the alkyl bromide to an organolithium or organocuprate reagent.
-
Rationale: These reagents can sometimes offer different reactivity profiles and may be less prone to intramolecular reactions under specific conditions.
-
Visualization of Potential Side Reactions:
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the THP group in this molecule?
A1: The tetrahydropyranyl (THP) group serves as a protecting group for an alcohol.[12] In the context of this compound, it is protecting one of the hydroxyl groups of 1,4-butanediol, allowing the other to be converted into a bromide. This enables selective reactions at the bromide position without interference from a free hydroxyl group.
Q2: Is the THP ether in this molecule stable to common reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄)?
A2: Yes, THP ethers are generally stable to hydride reducing agents like LAH and NaBH₄.[6] They are also stable to organometallic reagents (like Grignard and organolithium reagents, provided the temperature is kept low), and strongly basic conditions.[6][9]
Q3: Can I use this compound in reactions that are heated to high temperatures?
A3: Caution should be exercised when heating this molecule. While the C-Br and THP ether bonds themselves are relatively stable, high temperatures can favor elimination reactions over substitution, especially in the presence of a base.[5] Additionally, prolonged heating under even mildly acidic conditions can lead to the cleavage of the THP ether. It is always recommended to monitor the reaction progress and use the lowest effective temperature.
Q4: The formation of the THP ether creates a new stereocenter. Does this impact my reactions?
A4: Yes, the carbon atom of the tetrahydropyran ring attached to the two oxygen atoms is a new stereocenter.[9] This means that this compound is a racemic mixture of two enantiomers. If the molecule you are reacting it with is also chiral, this will result in the formation of a mixture of diastereomers.[7] This can complicate purification and characterization (e.g., in NMR spectroscopy) as diastereomers have different physical properties.[7]
Q5: What are the ideal storage conditions for this compound?
A5: It should be stored in a cool, dry place away from acids and strong oxidizing agents.[13] A freezer is often recommended for long-term storage to minimize any potential degradation.[13]
Data Summary Table:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇BrO₂ | [1] |
| Molecular Weight | 237.13 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [13] |
| Storage | Freezer | [13] |
Experimental Protocol: Deprotection of a THP Ether
This protocol describes a standard method for the acidic hydrolysis of a THP ether to reveal the corresponding alcohol.
Materials:
-
THP-protected compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the THP-protected compound in a mixture of THF and water. A common solvent ratio is THF:H₂O (2:1).
-
Add acetic acid to the solution. A typical ratio is AcOH:THF:H₂O (4:2:1).[14]
-
Stir the reaction mixture at room temperature or gently warm to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude alcohol.
-
Purify the crude product by column chromatography if necessary.
Visualization of Deprotection Mechanism:
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
- Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis.
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Study Smarter. (n.d.). Alkyl Halides - Elimination Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Elimination Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Tetrahydropyran. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 13). 9.7: Elimination Reaction of Alkyl Halides. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. European Journal of Organic Chemistry, 2009(14), 2241-2248.
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
- Khan, A. T., & Mondal, E. (2001). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 66(25), 8633–8635.
- Righi, P., et al. (2014). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 10, 2438–2445.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Rychnovsky, S. D., & Griesgraber, G. (2002). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 67(21), 7221–7230.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 71, 137.
-
LookChem. (n.d.). Cas 31608-22-7, this compound. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 15). Reactions with Grignard Reagents. Retrieved from [Link]
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Technical Support Center: Purification of Products from 2-(4-Bromobutoxy)tetrahydro-2H-pyran Reactions
Welcome to the technical support center for navigating the purification challenges associated with 2-(4-bromobutoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional reagent. Our focus is to move beyond simple protocols and provide a deeper understanding of the "why" behind each purification step, empowering you to troubleshoot effectively and ensure the integrity of your final product.
The core of this reagent's utility lies in its two distinct reactive sites: the primary alkyl bromide, an excellent electrophile for SN2 reactions, and the tetrahydropyranyl (THP) ether, a robust protecting group for a primary alcohol that is stable under basic and nucleophilic conditions but labile to acid.[1][2] This duality is key to its function but also introduces specific purification hurdles that require careful consideration.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification workflow.
Q1: I've run my reaction (e.g., a Williamson ether synthesis) and my TLC plate shows three spots. What are they likely to be?
A1: In a typical SN2 reaction with a nucleophile (Nu-), you will likely see the following on your TLC plate, from least polar to most polar:
-
Desired Product (Rf ~0.4-0.6 in a typical solvent system): The THP-protected ether product (Nu-(CH₂)₄-OTHP).
-
Starting Material (Rf ~0.3-0.5): Unreacted this compound. This often has a polarity very similar to the product, making separation challenging.
-
Deprotected Byproduct (Rf < 0.2): The free alcohol (Nu-(CH₂)₄-OH), which can form if the THP group is inadvertently cleaved during the reaction or, more commonly, during an acidic workup or on acidic silica gel.[3][4]
-
Unreacted Nucleophile (Variable Rf): If your nucleophile (e.g., a phenol) is not fully consumed, it will also appear as a separate spot.
Q2: My product seems to be decomposing during silica gel chromatography. What is happening and how can I prevent it?
A2: This is a classic issue related to the acid-lability of the THP ether.[2] Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the hydrolysis of the THP group back to the free alcohol. You may observe streaking on the TLC or the appearance of a new, very polar spot in your collected fractions.
To prevent this:
-
Neutralize the Silica: Prepare a slurry of silica gel in your column solvent containing 1-2% triethylamine (Et₃N) or another volatile base. This deactivates the acidic sites on the silica surface.[5]
-
Use Neutral Alumina: For highly sensitive substrates, basic or neutral alumina can be a better stationary phase, although it may have different selectivity.
-
Work Quickly: Do not let the product sit on the column for extended periods. Flash chromatography is preferred over gravity chromatography for this reason.[6]
Q3: Is an aqueous workup necessary, and what steps are critical?
A3: Yes, a carefully planned aqueous workup is crucial for removing inorganic salts, unconsumed base (like NaOH or NaH), and polar solvents like DMF or DMSO before chromatography.[7] A typical workup involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution.[8] Key steps include:
-
Quenching: Carefully add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to consume any remaining reactive reagents.
-
Washing: Use water or brine (saturated NaCl solution) to wash the organic layer. Brine helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer.[7]
-
Neutralization: A wash with saturated sodium bicarbonate (NaHCO₃) solution is often used to remove any residual acid catalyst.
Q4: Can I remove the THP group directly after my initial reaction without purifying the intermediate?
A4: This is possible and often desirable in a "one-pot" procedure. After the initial SN2 reaction is complete, you can perform an extractive workup to remove inorganic byproducts. Then, redissolve the crude THP-protected intermediate in a solvent like methanol or a THF/water mixture and add a catalytic amount of acid (e.g., p-toluenesulfonic acid (PTSA), HCl, or an acidic resin like Amberlyst-15) to cleave the THP ether.[4] The advantage is that the final, deprotected alcohol is often significantly different in polarity from the starting material and other byproducts, potentially simplifying the final chromatographic purification.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation on Column | The product and starting material have very similar Rf values. | Optimize Solvent System: Test various solvent systems using TLC. Try switching to a different solvent class (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) to alter selectivity. Use a Gradient Elution: Start with a low polarity eluent to first wash off non-polar impurities, then gradually increase the polarity to separate the starting material and product.[9] |
| Streaking on TLC/Column | The compound is interacting too strongly with the silica gel, often due to a basic nitrogen or other functional group. The compound may be partially ionized. | Add a Modifier: Add a small amount (0.5-1%) of triethylamine to your eluent to suppress interaction with acidic silica sites. For acidic compounds, adding 0.5-1% acetic acid can improve peak shape.[5] |
| Low Mass Recovery After Workup | The product has some water solubility and is being lost to the aqueous layer. An emulsion formed, trapping the product at the interface. | Back-Extraction: Extract the aqueous washes 1-2 more times with fresh organic solvent to recover any dissolved product. Brine Wash: To break emulsions, add a significant volume of saturated brine and let the separatory funnel sit for an extended period. If necessary, filter the entire mixture through a pad of Celite. |
| Residual DMF or DMSO in Final Product | These high-boiling polar solvents are difficult to remove by rotary evaporation alone. | Extensive Aqueous Washes: Perform multiple (3-5) washes with a large volume of water. DMF and DMSO are highly water-soluble. Azeotropic Removal: For trace amounts, co-evaporate the product with heptane or toluene several times under reduced pressure. |
| Unexpected Byproduct Formation | E2 elimination occurred, forming an alkene byproduct. The nucleophile attacked the THP ring itself (unlikely but possible under harsh conditions). | Review Reaction Conditions: For the Williamson ether synthesis, use a less hindered base if possible and avoid excessive heat, as these conditions favor elimination over substitution.[10][11] Characterize Byproduct: Isolate and analyze the byproduct (NMR, MS) to confirm its structure and diagnose the side reaction. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your purification workflows.
Protocol 1: Standard Extractive Workup
This procedure is designed to remove inorganic salts and water-soluble reagents following a reaction in an organic solvent.
-
Quench the Reaction: Cool the reaction mixture to room temperature (or 0 °C if exothermic). Slowly add water or saturated aqueous NH₄Cl to quench any unreacted base or electrophile.
-
Dilute: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash: Wash the organic layer sequentially with:
-
1x Water
-
1x Saturated aqueous NaHCO₃ (if the reaction was run under acidic conditions)
-
1x Saturated aqueous NaCl (brine)
-
-
Dry: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Filter and Concentrate: Filter the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography with Neutralized Silica
This protocol minimizes the risk of on-column deprotection of the THP ether.
-
Prepare the Slurry: In a beaker, add dry silica gel to your starting eluent (e.g., 5% ethyl acetate in hexanes) containing 1% triethylamine (Et₃N) to form a free-flowing slurry.
-
Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.
-
Elute: Run the column using your chosen solvent system, applying pressure to achieve a fast flow rate.
-
Monitor and Collect: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent (and triethylamine) under reduced pressure.
Workflow and Troubleshooting Logic
The following diagrams illustrate a standard purification workflow and a logical approach to troubleshooting common issues.
Caption: A typical experimental workflow from crude reaction to pure product.
References
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]
- Posner, G. H., Afarinkia, K., & Dai, H. (1991). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 70, 20.
-
Professor Dave Explains. (2019). THP group for protecting alcohols [Video]. YouTube. Available at: [Link]
-
University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
RSC Advances. A short review on the tetrahydropyranyl ether: a versatile protecting group for the hydroxyl functionality in organic synthesis. Available at: [Link]
-
University of Rochester. Workup Tricks. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. Available at: [Link]
-
University of Rochester. About Workup. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
- Nakagawa, M., Saegusa, J., Tonozuka, M., Obi, M., Kiuchi, M., Hino, T., & Ban, Y. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49.
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
LibreTexts. 12. The Williamson Ether Synthesis. Available at: [Link]
-
Asian Journal of Research in Chemistry. A Review Article on Flash Chromatography. Available at: [Link]
-
LibreTexts. 4.7: Reaction Work-Ups. Available at: [Link]
- Delhaye, L., Ceccato, A., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development.
-
Chem Help ASAP. (2019). synthesis & cleavage of THP ethers [Video]. YouTube. Available at: [Link]
-
ResearchGate. Application of Flash Chromatography in Purification of Natural and Synthetic Products. Available at: [Link]
-
ResearchGate. Study of Thp removal from Fmoc-Cys(Thp)-OH and Fmoc-Ser(Thp)-OH. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Reddit. r/Chempros - Purification of THP protected compound. Available at: [Link]
- Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen.
-
PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]
-
LibreTexts. Williamson Ether Synthesis. Available at: [Link]
- Google Patents. EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation.
-
ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Available at: [Link]
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Technical Support Center: Tetrahydropyranol Synthesis
Welcome to the technical support center for tetrahydropyranol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic motif. Tetrahydropyran (THP) rings are ubiquitous scaffolds in a vast array of biologically significant natural products, including marine toxins and polyether antibiotics.[1] Their synthesis, therefore, is a cornerstone of modern organic chemistry.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments, with a focus on improving reaction yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing substituted tetrahydropyranols?
The construction of the tetrahydropyran ring is a well-explored area of synthetic chemistry. While several powerful methods exist, including hetero-Diels-Alder reactions and intramolecular oxa-Michael additions, the Prins cyclization has emerged as one of the most effective and versatile strategies.[1][2][3]
The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde (or ketone).[4][5] This reaction proceeds through a key oxocarbenium ion intermediate, which undergoes an intramolecular cyclization to form the tetrahydropyran ring.[3] Its popularity stems from its ability to form C-C and C-O bonds concurrently and often with a high degree of stereocontrol, making it ideal for complex molecule synthesis.[6]
Other notable methods include:
-
Intramolecular Williamson Ether Synthesis: A classical approach involving the cyclization of a halo-alcohol.
-
Ring-Closing Metathesis (RCM): A powerful method for forming the THP ring from a diene precursor.[3]
-
Intramolecular Epoxide Ring Opening (IERO): Cyclization of epoxy alcohols can selectively form THP rings.[2]
-
Hydrogenation of Dihydropyrans: A straightforward method to produce the saturated THP core from its unsaturated precursor.[7]
Q2: Why is the Prins cyclization often preferred for stereoselective synthesis?
The stereochemical outcome of the Prins cyclization is typically governed by a chair-like transition state.[6] In this arrangement, bulky substituents preferentially occupy equatorial positions to minimize steric strain. This conformational preference allows for excellent transfer of chirality from the starting homoallylic alcohol to the final product, resulting in high diastereoselectivity.[6] The choice of Lewis or Brønsted acid catalyst can further influence this selectivity.[4][8]
Q3: What is the role of the acid catalyst in the Prins cyclization?
The acid catalyst is critical for initiating the reaction. It protonates the aldehyde's carbonyl oxygen (or coordinates to it, in the case of a Lewis acid), making the carbonyl carbon more electrophilic. This activates the aldehyde for nucleophilic attack by the alkene of the homoallylic alcohol, generating the key oxocarbenium ion intermediate that subsequently cyclizes.[3][4] Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., BF₃·OEt₂, SnCl₄, TMSOTf) are commonly used.[1][4]
Troubleshooting Guide: The Prins Cyclization
This section addresses common problems encountered during the Prins cyclization for tetrahydropyranol synthesis.
Problem 1: My reaction yield is consistently low.
Low yield is a multifaceted problem that requires a systematic approach to diagnose.[9] Several factors, from reagent purity to reaction conditions, can be responsible.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, concentration, and reaction time are critical parameters.[9]
-
Solution: Run a series of small-scale trial reactions to screen these variables. An optimization study, even a simple one, can reveal the ideal conditions for your specific substrate without consuming large quantities of material.[10]
-
-
Impure or Wet Reagents/Solvents: Water can quench the acid catalyst and hydrolyze intermediates. Impurities in starting materials can lead to side reactions.[9]
-
Solution: Always use freshly distilled or appropriately dried solvents. Ensure your aldehyde and homoallylic alcohol are pure. For sensitive reactions, drying solvents over molecular sieves or distillation from a drying agent (e.g., CaH₂) is recommended. Tetrahydrofuran (THF), a common solvent, should be checked for peroxides and dried appropriately before use.[11]
-
-
Inefficient Catalyst Activity: The choice and amount of catalyst are crucial.
-
Solution: Titrate your Lewis acid if it is highly sensitive to moisture. Consider screening different Lewis or Brønsted acids. Sometimes a combination, such as catalytic BF₃·OEt₂ with acetic acid, can prevent side reactions and improve yield.[4]
-
-
Product Decomposition: The desired tetrahydropyranol may be unstable under the reaction conditions or during the aqueous workup.[9][12]
-
Solution: Monitor the reaction by TLC or LC-MS over time. If product concentration peaks and then declines, decomposition is likely. Consider running the reaction at a lower temperature or for a shorter duration. During workup, use a buffered or milder quenching solution if your product is acid-sensitive.
-
Below is a logical workflow to systematically address low-yield issues.
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Problem 2: I'm observing poor diastereoselectivity or the formation of unexpected stereoisomers.
Achieving high stereoselectivity is often the primary reason for choosing the Prins cyclization. When it fails, it's typically due to competing reaction pathways or unfavorable transition states.
Potential Causes & Solutions:
-
Competing 2-Oxonia-Cope Rearrangement: The oxocarbenium ion intermediate can undergo a competing[6][6]-sigmatropic rearrangement, which can lead to racemic or unexpected products and erode stereochemical purity.[6]
-
Solution: This rearrangement is often favored at higher temperatures. Running the reaction at lower temperatures can suppress this side reaction. The choice of catalyst is also critical; highly reactive Lewis acids may promote undesired pathways.
-
-
Reversibility and Racemization: Under certain conditions, the cyclization can be reversible, or the starting homoallylic alcohol can racemize, leading to a loss of enantiomeric purity.[13]
-
Solution: Use reaction conditions that favor irreversible product formation. This can include using a nucleophilic counter-ion from the Lewis acid (e.g., chloride from SnCl₄) to trap the cyclized product as a 4-halotetrahydropyran, which can be subsequently hydrolyzed.[1]
-
-
Substrate Control Issues: The inherent structure of the substrates may disfavor a well-defined chair-like transition state, leading to a mixture of diastereomers.
-
Solution: Modify the substrate by introducing bulky protecting groups that can better direct the stereochemical outcome. Alternatively, screen a wider range of catalysts, as some may offer better selectivity for your specific substrate.[5]
-
The desired outcome depends on favoring the cyclization pathway over the rearrangement.
Caption: Competing pathways for the key oxocarbenium ion intermediate.
Problem 3: The reaction is producing halogenated or other unexpected byproducts.
The formation of byproducts is often directly linked to the choice of reagents and catalyst.
Potential Causes & Solutions:
-
Nucleophilic Trapping by Catalyst Counter-ion: Strong Lewis acids like SnCl₄, TiCl₄, or InCl₃ can act as both a catalyst and a source of nucleophilic chloride ions. The chloride can trap the cyclized intermediate to form a stable 4-chlorotetrahydropyran.[1]
-
Solution: If the hydroxyl product is desired directly, this may be considered a byproduct. However, this pathway can be exploited for stereocontrol, as the chloro-derivative can be isolated and later hydrolyzed to the alcohol. If you wish to avoid it, switch to a Lewis acid with a non-nucleophilic counter-ion (e.g., TMSOTf, BF₃·OEt₂) or a Brønsted acid.[1]
-
-
Elimination Reactions: Instead of being trapped by water or another nucleophile, the cyclized cation can undergo elimination to form a dihydropyran.
-
Solution: Ensure sufficient water or another nucleophilic trapping agent is present in the reaction mixture (if the mechanism requires it). Running the reaction at lower temperatures can also disfavor elimination pathways.
-
-
Formation of Ethers: If an alcohol is used as a solvent, it can compete with water or the internal hydroxyl group as a nucleophile, leading to the formation of alkoxy-tetrahydropyrans.
-
Solution: Use a non-nucleophilic solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
The selection of the Lewis acid catalyst can significantly influence the reaction outcome. The table below summarizes the effects of common catalysts.
| Catalyst | Common Outcome | Typical Yield | Key Considerations |
| BF₃·OEt₂ | 4-Hydroxytetrahydropyran | Moderate to Good[4] | Often used catalytically. Can sometimes lead to fluoride byproducts.[4] |
| SnCl₄ | 4-Chlorotetrahydropyran | Good to Excellent[1] | Provides excellent stereocontrol. Requires a subsequent hydrolysis step for the alcohol. |
| TMSOTf | 4-Hydroxytetrahydropyran | Good[1] | Highly active Lewis acid. Reaction conditions must be carefully controlled. |
| BiCl₃ | 4-Chlorotetrahydropyran | Good (single diastereomer)[1] | Effective under microwave-assisted conditions.[1] |
| Phosphomolybdic Acid | cis-4-Hydroxytetrahydropyran | High[8] | An environmentally friendly option that works well in water.[8] |
Experimental Protocol: Synthesis of cis-2,6-Disubstituted-4-hydroxytetrahydropyran
This protocol is a representative example of a Lewis acid-catalyzed Prins cyclization.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., BF₃·OEt₂, 10 mol %)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the homoallylic alcohol (1.0 equiv) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Solvent & Reagent Addition: Dissolve the alcohol in anhydrous DCM. Add the aldehyde (1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C to maximize selectivity) using an appropriate cooling bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol %) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the cooling bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tetrahydropyranol product.
Caption: Step-by-step experimental workflow for a typical Prins cyclization.
References
-
Rychnovsky, S. D., & Hu, Y. (2005). Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization. Organic Letters, 7(20), 4487–4490. [Link]
-
Reddy, B. M., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1118–1185. [Link]
-
Minehan, T. G. (2014). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Molecules, 19(9), 14945–14970. [Link]
-
Stekrova, M., et al. (2015). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Journal of Molecular Catalysis A: Chemical, 410, 260–270. [Link]
-
Li, Z., et al. (2018). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 16(33), 6046-6050. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]
-
Moody, C. J., & O'Connell, M. G. (2015). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Natural Product Reports, 32(7), 1040-1053. [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. [Link]
-
Enders, D., et al. (2009). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synlett, 2009(11), 1737-1740. [Link]
-
Nakata, T. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 10(3), 646-673. [Link]
-
Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2058–2065. [Link]
-
Wang, Y., et al. (2022). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. Catalysts, 12(10), 1145. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
Lee, C. H. A. (2007). Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University. [Link]
-
Clayton, A. D., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development. [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038-6039. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry – A European Journal, 23(14), 3231-3239. [Link]
-
Organic Syntheses. (n.d.). Tetrahydrofuran Purification. [Link]
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Technical Support Center: Tetrahydropyranyl (THP) Ether Formation
Welcome to the technical support center for troubleshooting tetrahydropyranyl (THP) ether formation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the protection of alcohols as THP ethers. As a foundational reaction in multi-step organic synthesis, achieving high conversion is critical. This resource provides in-depth, field-proven insights to help you navigate experimental challenges.
Troubleshooting Guide: Diagnosing Low Conversion
Low conversion is the most frequently reported issue in THP ether formation. The reaction involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). While seemingly straightforward, its equilibrium nature and sensitivity to reaction conditions can lead to incomplete reactions. This guide provides a logical workflow to identify and address the root cause of poor yields.
Logical Troubleshooting Workflow
The following flowchart outlines a systematic approach to diagnosing the cause of low conversion in your THP ether formation reaction.
Technical Support Center: Monitoring Pyranone Synthesis
This guide provides researchers, scientists, and drug development professionals with practical, in-depth answers to common questions and troubleshooting scenarios encountered when monitoring the synthesis of pyranone scaffolds. The focus is on leveraging common analytical techniques to make informed, real-time decisions during your experiments, ensuring efficiency and success.
Section 1: Foundational Monitoring Techniques - FAQs
Question: What is the quickest and most efficient way to get a snapshot of my reaction's progress?
Answer: Thin-Layer Chromatography (TLC) is the universally adopted method for rapid, qualitative assessment of reaction progress.[1] Its primary advantages are speed, low cost, and minimal sample consumption. The core principle of using TLC for reaction monitoring is to observe the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product.[2]
-
Causality: The separation on a TLC plate is governed by the polarity of the compounds. Pyranones are generally more polar than their acyclic precursors or less-conjugated starting materials due to the presence of the lactone functionality and conjugated system. This difference in polarity is what allows for chromatographic separation. By choosing an appropriate solvent system (eluent), you can achieve clear separation between reactants, intermediates, and the final pyranone product. A well-run TLC plate provides immediate visual confirmation of reactant consumption.[3][4]
Question: How do I select the right analytical technique for monitoring my specific pyranone synthesis?
Answer: The choice of technique depends on the information you need. A multi-technique approach is often the most robust.
| Technique | Best For | Information Provided | Pros | Cons |
| TLC | Rapid qualitative checks; reaction completion. | Reactant consumption, product formation, presence of major byproducts. | Fast, inexpensive, simple setup.[1][3] | Non-quantitative, may not resolve close-running spots or isomers. |
| HPLC | Quantitative analysis; complex mixtures; isomer separation. | Precise quantitation of reactants, products, and impurities; reaction kinetics. | High resolution and sensitivity, quantitative, automatable.[5][6] | Slower than TLC, requires method development, more expensive. |
| GC-MS | Volatile and thermally stable compounds. | Identification of components by mass, quantitation. | Excellent separation for volatile compounds, provides mass data for identification.[7] | Not suitable for non-volatile or thermally labile compounds; derivatization may be needed. |
| NMR | Structural confirmation; quantitative analysis (qNMR). | Unambiguous structural information, reaction conversion, yield determination.[8][9] | Provides detailed structural data, can be made highly quantitative.[10][11] | Low sensitivity, expensive instrumentation, requires deuterated solvents for locking.[8][11] |
-
Expert Insight: Start with TLC for all reactions. It's the quickest way to see if the reaction is proceeding.[1] Once TLC indicates significant conversion, use NMR to confirm the structure of the product being formed. If your synthesis is prone to isomers or requires precise yield determination for kinetic studies, developing an HPLC or GC-MS method is essential.
Section 2: Troubleshooting Guide - Interpreting Your Data
This section addresses specific issues you may encounter while monitoring your reaction and provides a logical path to a solution.
Question: My TLC plate shows multiple new spots. What's happening in my reaction flask?
Answer: The appearance of multiple spots other than your starting material and desired product can indicate several possibilities. Interpreting the pattern is key to diagnosing the issue.
-
Scenario 1: A Faint Spot Between Reactant and Product
-
Probable Cause: This often indicates the formation of a reaction intermediate. Many pyranone syntheses, especially domino or tandem reactions, proceed through stable intermediates.[12]
-
Action Plan:
-
Take a reaction sample and run a co-spot TLC (one lane for starting material, one for the reaction mixture, and one lane with both spotted on top of each other). This confirms the identity of the starting material spot.
-
If possible, try to isolate and characterize the intermediate. A quick work-up and proton NMR of a small aliquot can be very informative.
-
Continue monitoring the reaction; the intermediate spot should disappear as the final product spot intensifies.
-
-
-
Scenario 2: A Cluster of New Spots with Similar Rf Values
-
Probable Cause: This could signify the formation of isomers (e.g., regioisomers or diastereomers) or a family of closely related side products. For instance, some cyclization strategies can lead to selectivity issues, producing both the desired 6-membered pyranone and an undesired 5-membered furanone.[13][14]
-
Action Plan:
-
TLC may not be sufficient to resolve these. An HPLC or high-resolution GC-MS analysis is necessary to determine the number of products and their relative ratios.
-
Re-evaluate your reaction conditions. Temperature, catalyst choice, and solvent can heavily influence selectivity.[13]
-
-
-
Scenario 3: A New, Very Polar Spot (Low Rf) or Streaking from the Baseline
-
Probable Cause: This typically indicates the formation of highly polar side products, such as hydrolyzed starting materials or opened pyranone rings, or even polymeric material.
-
Action Plan:
-
Check the integrity of your starting materials and ensure your solvent is anhydrous if the reaction is moisture-sensitive.
-
Consider lowering the reaction temperature to minimize decomposition pathways.
-
-
Troubleshooting Workflow for Unexpected TLC Results
Caption: Decision tree for troubleshooting TLC results.
Question: My ¹H NMR spectrum is messy. How can I confirm pyranone formation and calculate conversion?
Answer: A raw reaction mixture NMR will often be complex. The key is to focus on diagnostic peaks that are unique to the starting material and the product.
-
Identify Diagnostic Regions: Before starting, know the expected chemical shifts for your product. Protons on the pyranone ring, particularly those adjacent to the oxygen atom or on the double bonds, often appear in distinct regions of the spectrum (typically δ 5.0-8.0 ppm).[15] Compare this to the spectra of your starting materials.
-
Track Disappearance and Appearance: Look for the disappearance of a key starting material signal (e.g., an aldehydic proton, a specific vinyl proton) and the simultaneous appearance of a new, characteristic pyranone proton signal.
-
Calculate Conversion (Relative Quantitation): Once you have identified non-overlapping, clean signals for both a starting material (SM) and the product (P), you can calculate the conversion.[16]
-
Formula: % Conversion = [Integral(P) / (Integral(P) + Integral(SM))] * 100
-
Important: You must normalize the integrals by the number of protons each signal represents. For example, if your product signal represents 1H and your starting material signal represents 2H, you must divide the starting material integral by 2 before using the formula.
-
-
Expert Insight (qNMR): For highly accurate yield determination, use Quantitative NMR (qNMR).[10] This involves adding a known amount of an internal standard (a compound that doesn't react and has a clean signal that doesn't overlap with anything else) to your NMR sample. By comparing the integral of your product peak to the integral of the standard, you can calculate the exact mass of product formed.[17]
Section 3: Detailed Experimental Protocols
Protocol 1: Effective Reaction Monitoring by TLC
This protocol ensures reproducible and informative TLC analysis.
-
Sample Preparation: At a given time point (t = x hours), pause stirring and use a glass capillary to withdraw a small aliquot (1-2 drops) of the reaction mixture. Dilute this aliquot in a small vial with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration appropriate for TLC.
-
Spotting the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes:
-
SM: Spot a prepared solution of your starting material(s).
-
CO: Co-spot the starting material and the reaction mixture in the same lane.
-
RXN: Spot the diluted reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 30% Ethyl Acetate in Hexanes). Ensure the chamber is saturated with solvent vapors. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm is standard for conjugated systems like pyranones).[18] If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or vanillin).
-
Interpretation: The reaction is complete when the starting material spot in the "RXN" lane has completely disappeared and is consistent with the "CO" lane showing only the product spot above the starting material location.
General Workflow for Pyranone Synthesis Monitoring
Caption: Standard workflow from reaction start to product verification.
Protocol 2: Preparing a Reaction Aliquot for ¹H NMR Analysis
This protocol minimizes contamination of the NMR spectrometer while providing a clear spectrum for analysis.
-
Sampling: Withdraw a larger aliquot (approx. 0.1 - 0.2 mL) from the reaction mixture.
-
Mini-Workup: Place the aliquot in a small vial. Add ~1 mL of a suitable organic solvent (e.g., CDCl₃ if it's your final NMR solvent) and ~1 mL of water or saturated sodium bicarbonate solution to quench the reaction and extract catalysts or salts.
-
Isolation: Shake the vial, allow the layers to separate, and carefully transfer the organic layer using a pipette to a new vial containing a small amount of a drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtration: Filter the dried organic solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube.
-
Analysis: Add a drop of deuterated solvent containing a reference standard (e.g., TMS in CDCl₃) if not already used. Acquire the ¹H NMR spectrum. This "clean" sample prevents contamination of the NMR probe with crude reaction components and provides a much clearer spectrum for analysis.[15]
References
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ResearchGate. (n.d.). Thin-Layer Chromatography for the Detection and Analysis of Bioactive Natural Products. Available at: [Link]
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ChemRxiv. (2024). Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC. Available at: [Link]
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YouTube. (2021). How can TLC monitor the progress of a chemical reaction?. Available at: [Link]
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ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Available at: [Link]
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National Institutes of Health. (2017). NMR reaction monitoring in flow synthesis. Available at: [Link]
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YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Available at: [Link]
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Royal Society of Chemistry. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Available at: [Link]
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kluedo. (n.d.). Quantitative NMR methods for reaction and process monitoring. Available at: [Link]
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PubMed Central. (2018). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Available at: [Link]
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National Institutes of Health. (2010). Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. Available at: [Link]
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ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Available at: [Link]
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ResearchGate. (2015). Recent Advances in the Synthesis of 2-Pyrones. Available at: [Link]
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Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Available at: [Link]
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National Institutes of Health. (2015). Recent Advances in the Synthesis of 2-Pyrones. Available at: [Link]
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MDPI. (2015). Recent Advances in the Synthesis of 2-Pyrones. Available at: [Link]
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Royal Society of Chemistry. (2020). A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products. Available at: [Link]
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Fisher Digital Publications. (2021). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Available at: [Link]
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National Institutes of Health. (2004). Synthesis of Pyran and Pyranone Natural Products. Available at: [Link]
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National Institutes of Health. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Available at: [Link]
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University of Cambridge. (2017). Quantitative NMR Spectroscopy. Available at: [Link]
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ResearchGate. (2014). Synthesis and spectral studies of pyranone derivative and its Cu(II), Co(II), Ni(II) and Zn(II) complexes. Available at: [Link]
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ResearchGate. (2021). Using an Automated Monitoring Platform for Investigations of Bi-phasic Reactions. Available at: [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]
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ResearchGate. (2014). Quantitative NMR spectroscopy in pharmaceutical R&D. Available at: [Link]
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ResearchGate. (2023). 2H-Pyran-2-ones' Synthesis: State-of-the-Art Methods and Applications. Available at: [Link]
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ResearchGate. (2017). The Application of Reaction NMR: for Real Time Monitoring of Chemical Reactions and Processes. Available at: [Link]
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Pharmaceutical Technology. (2010). NMR Reaction-Monitoring as a Process Analytical Technique. Available at: [Link]
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National Institutes of Health. (2023). In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation. Available at: [Link]
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University of Illinois Chicago. (n.d.). Purity by Absolute qNMR Instructions. Available at: [Link]
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ResearchGate. (2021). Multiple-Monitor HPLC Assays for Rapid Process Development, In-Process Monitoring, and Validation of AAV Production and Purification. Available at: [Link]
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National Institutes of Health. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Available at: [Link]
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National Institutes of Health. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Available at: [Link]
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Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Pyranone Synthesis
Welcome to the technical support center for palladium-catalyzed pyranone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation. By understanding the root causes of decreased catalyst performance, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your synthetic protocols.
Part 1: Troubleshooting Guide - Common Scenarios & Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Scenario 1: My reaction is sluggish, and I'm observing the formation of a black precipitate.
Question: What is this black precipitate, and why is my reaction failing?
Answer: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium(0) nanoparticles.[1][2] Its formation is a common catalyst deactivation pathway in palladium-catalyzed cross-coupling reactions. The catalytically active species is typically a soluble Pd(0) complex, stabilized by ligands. When these ligands dissociate or the catalyst complex becomes unstable, the Pd(0) atoms can aggregate into larger, insoluble, and catalytically inactive clusters.[3][4]
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ligand Dissociation/Degradation | The ligands used to stabilize the Pd(0) active species may be dissociating due to high temperatures or reacting with other components in the mixture.[5] Insufficient ligand-to-metal ratio can also lead to unprotected palladium species that are prone to aggregation.[3] | - Optimize Ligand-to-Palladium Ratio: Increase the ligand-to-palladium ratio to ensure all palladium atoms are adequately stabilized. A common starting point is a 2:1 or 4:1 ligand-to-palladium ratio.[3] - Select More Robust Ligands: Consider using sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][6] These ligands form more stable complexes with palladium, preventing aggregation. - Lower Reaction Temperature: High temperatures can accelerate ligand degradation and dissociation. Determine the minimum temperature required for efficient reaction turnover. |
| Presence of Oxygen | Trace amounts of oxygen in the reaction can lead to the oxidation of the phosphine ligands to phosphine oxides, which are often poor ligands for palladium.[3] This leaves the palladium center exposed and susceptible to aggregation. | - Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed prior to use. Employ techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an adequate duration.[7] - Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of a high-purity inert gas. |
| High Catalyst Concentration | At higher concentrations, the probability of collision and aggregation between catalyst molecules increases, especially if the ligand is not sufficiently stabilizing. | - Reduce Catalyst Loading: While seemingly counterintuitive, lowering the catalyst loading can sometimes prevent aggregation and improve overall turnover number (TON).[8] |
Scenario 2: My reaction starts well but then stalls, and the yield plateaus.
Question: Why does my reaction stop before all the starting material is consumed?
Answer: This issue often points to gradual catalyst deactivation over the course of the reaction. Several factors can contribute to this, including poisoning of the catalyst by impurities or slow degradation of the catalyst complex under the reaction conditions.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Poisoning by Impurities | Trace impurities in your starting materials, reagents, or solvents can act as catalyst poisons.[9][10] Common poisons for palladium catalysts include sulfur compounds, halides (especially iodide and bromide in excess), cyanides, and certain nitrogen-containing heterocycles.[10][11] These substances can irreversibly bind to the palladium's active sites, rendering it inactive. | - Purify Starting Materials: Ensure the purity of your substrates and reagents. Recrystallization, chromatography, or distillation may be necessary. Be particularly cautious of sulfur-containing impurities from reagents like sodium dithionite or thiols.[11] - Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize potential contaminants. - Consider Scavengers: In some cases, adding a scavenger specific to the suspected poison can be effective. However, this should be approached with caution as the scavenger itself could interfere with the reaction. |
| Slow Ligand Degradation | Even robust ligands can slowly degrade over extended reaction times at elevated temperatures, leading to a gradual loss of active catalyst. | - Screen Ligands for Stability: If long reaction times are necessary, screen a variety of ligands to find one that is stable under your specific reaction conditions. - Staged Catalyst Addition: In some cases, adding a second portion of the catalyst and/or ligand midway through the reaction can help drive it to completion. |
| Product Inhibition | The product of the reaction or a byproduct could be coordinating to the palladium center and inhibiting further catalytic activity. | - Analyze Reaction Mixture Over Time: Use techniques like LC-MS or NMR to monitor the formation of all species in the reaction mixture to identify potential inhibitors. - Modify Reaction Conditions: Changing the solvent or temperature may alter the binding affinity of the inhibiting species to the catalyst. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of palladium catalyst deactivation in pyranone synthesis?
A1: The main deactivation pathways include:
-
Palladium Agglomeration (Palladium Black Formation): The active, soluble Pd(0) species aggregate to form larger, inactive palladium nanoparticles or bulk metal.[1][3]
-
Catalyst Poisoning: Impurities in the reaction mixture, such as sulfur, halides, or nitrogen-containing compounds, can bind to the catalyst's active sites and inhibit its function.[9][10][11]
-
Oxidation of the Active Catalyst: The catalytically active Pd(0) can be oxidized to a less active Pd(II) state, especially in the presence of air or other oxidants.[12][13]
-
Ligand Degradation: The organic ligands that stabilize the palladium atom can degrade under the reaction conditions, leading to catalyst instability and deactivation.[4][5]
Q2: How can I tell if my catalyst is deactivated?
A2: Signs of catalyst deactivation include:
-
A significant decrease in reaction rate or a complete stall of the reaction.[14]
-
The formation of a black precipitate (palladium black).[2]
-
Inconsistent yields between batches, even when using the same procedure.
-
The need for higher catalyst loadings to achieve the same conversion as previously.[8]
Q3: Can a deactivated palladium catalyst be regenerated?
A3: In some cases, regeneration is possible, particularly for heterogeneous catalysts. For palladium black, redispersion can be attempted by treating it with a strong oxidizing agent followed by reduction, but this is often complex and may not fully restore activity.[15][16] For catalysts poisoned by certain species, washing with a suitable solvent or a reagent that can displace the poison might be effective.[17] However, for many homogeneous systems, preventing deactivation is a more practical strategy than attempting regeneration.
Q4: My starting materials are known to contain trace amounts of sulfur. What precautions should I take?
A4: Sulfur is a potent poison for palladium catalysts.[11] If you suspect sulfur contamination, it is crucial to purify your starting materials. Methods like recrystallization, activated carbon treatment, or passing a solution of the material through a plug of silica gel can be effective. Alternatively, using a higher catalyst loading might be necessary to compensate for the portion of the catalyst that is poisoned, though this is a less ideal and more expensive solution.
Q5: Does the choice of base affect catalyst stability?
A5: Yes, the base can significantly impact catalyst stability. Some bases can react with the ligand or the palladium precursor. For instance, very strong bases might promote side reactions or ligand degradation. The choice of base should be carefully optimized for the specific reaction. Common bases in pyranone synthesis include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), which are generally well-tolerated.[18]
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Rigorous Degassing of Reaction Solvents
This protocol is essential to remove dissolved oxygen, which can lead to oxidative degradation of phosphine ligands and deactivation of the Pd(0) catalyst.
Materials:
-
Schlenk flask equipped with a magnetic stir bar and a rubber septum
-
High-purity inert gas (Argon or Nitrogen) with a manifold
-
Vacuum pump
-
Solvent to be degassed
Procedure:
-
Add the solvent to the Schlenk flask. Do not fill more than two-thirds full.
-
Freeze-Pump-Thaw (Recommended for most solvents): a. Cool the flask in a liquid nitrogen bath until the solvent is completely frozen. b. Once frozen, open the flask to the vacuum line and evacuate for 5-10 minutes. c. Close the stopcock to the vacuum line and remove the liquid nitrogen bath. d. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released. e. Backfill the flask with inert gas. f. Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
Inert Gas Sparging (Alternative method): a. Insert a long needle connected to the inert gas line through the septum, ensuring the tip is below the solvent surface. b. Insert a second, shorter needle as an outlet. c. Bubble the inert gas through the solvent for 30-60 minutes. This method is less rigorous than freeze-pump-thaw but can be sufficient for many applications.
Visualizing Deactivation Pathways
The following diagram illustrates the primary pathways leading to catalyst deactivation.
Caption: Key deactivation pathways for a homogeneous palladium catalyst.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and solving issues with catalyst deactivation.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
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DCL Inc. (2004). Regeneration of palladium based catalyst for methane abatment. DCL Inc. [Link]
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Science Signpost Publishing Inc. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc. [Link]
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ResearchGate. (n.d.). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate. [Link]
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SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
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ChemRxiv. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. [Link]
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American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
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American Chemical Society. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
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American Chemical Society. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Avoiding byproduct formation in 3-bromo-2H-pyran-2-one preparation
Welcome to the technical support center for the preparation of 3-bromo-2H-pyran-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and minimize the formation of unwanted byproducts.
I. Understanding the Core Challenges
The synthesis of 3-bromo-2H-pyran-2-one, a valuable ambiphilic diene for Diels-Alder reactions, most commonly proceeds via a multi-step pathway starting from 5,6-dihydro-2H-pyran-2-one. While seemingly straightforward, this process is often complicated by the formation of a significant isomeric byproduct, 5-bromo-2H-pyran-2-one. The key to a successful synthesis lies in understanding and controlling the final dehydrobromination step, where the regiochemical outcome is determined.
This guide will focus on the critical aspects of this synthesis, providing you with the knowledge to optimize your reaction conditions, effectively purify your product, and correctly identify and mitigate common issues.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the synthesis of 3-bromo-2H-pyran-2-one?
A1: The major byproduct is the constitutional isomer, 5-bromo-2H-pyran-2-one.[1] Its formation is a direct consequence of the reaction mechanism in the final elimination step.
Q2: Why is the final product a tan or light-brown solid instead of white?
A2: Pure 3-bromo-2H-pyran-2-one is a tan solid.[1] However, related brominated pyrones have been observed to turn yellow upon standing at room temperature.[1][2] This discoloration may not always correlate with significant decomposition but it is advisable to store the product in a refrigerator to minimize potential degradation.[2]
Q3: My product seems to be disappearing during purification under high vacuum. What is happening?
A3: 3-bromo-2H-pyran-2-one is known to sublime under high vacuum, even at relatively low temperatures.[1] It is crucial to avoid prolonged exposure to high vacuum during solvent removal to prevent loss of the product.
Q4: Can I use a different base other than triethylamine for the final elimination step?
A4: Yes, and it may even be beneficial. The choice of base is critical in controlling the ratio of 3-bromo to 5-bromo isomers. While triethylamine is commonly used, a bulkier, non-nucleophilic base may disfavor the proton abstraction that leads to the 5-bromo isomer.[3]
III. Troubleshooting Guide: Navigating Byproduct Formation
This section addresses specific issues you may encounter during the synthesis, with a focus on the "why" behind the problem and actionable solutions.
Issue 1: Significant formation of 5-bromo-2H-pyran-2-one byproduct.
Question: My final product is a mixture of 3-bromo- and 5-bromo-2H-pyran-2-one, with a high proportion of the 5-bromo isomer. What causes this and how can I improve the selectivity?
Answer:
The formation of the 5-bromo isomer is a classic example of a kinetically versus thermodynamically controlled reaction pathway in the final base-mediated dehydrobromination of the 3,5-dibromo-5,6-dihydro-2H-pyran-2-one intermediate. The underlying mechanism is a base-catalyzed prototropic migration.[1]
Mechanistic Insight: The Prototropic Shift
The dehydrobromination can proceed via two main pathways, likely following an E1cB (Elimination Unimolecular conjugate Base) mechanism. The proton at the C-4 position is relatively acidic due to the adjacent electron-withdrawing carbonyl group and bromine atom.
-
Pathway to 3-Bromo-2H-pyran-2-one (Kinetic Product): The base (e.g., triethylamine) abstracts a proton from the C-4 position. This is followed by the elimination of the bromide at the C-5 position. This pathway is generally considered to be kinetically favored.
-
Pathway to 5-Bromo-2H-pyran-2-one (Thermodynamic Product): The base can also abstract a proton from the C-4 position to form a carbanion intermediate. This intermediate can then undergo a prototropic shift (a rearrangement of a proton) to form a more stable enolate-like intermediate. Subsequent elimination of the bromide at the C-3 position leads to the formation of the 5-bromo isomer. This isomer is often the thermodynamically more stable product.
Caption: Competing pathways in the dehydrobromination step.
Troubleshooting Strategies:
-
Choice of Base: The use of a sterically hindered, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide can increase the selectivity for the kinetic product (3-bromo isomer). These larger bases will have more difficulty accessing the C-4 proton in the conformation required for the prototropic shift, thus favoring the direct elimination pathway.
-
Temperature Control: Lowering the reaction temperature during the elimination step can enhance the selectivity for the 3-bromo product.[3] Kinetic control is generally favored at lower temperatures, as there is less energy available to overcome the activation barrier for the thermodynamically favored pathway.
-
Reaction Time: Monitor the reaction closely by TLC or NMR. Prolonged reaction times, especially at higher temperatures, can allow the reaction to equilibrate towards the more stable 5-bromo isomer.
Issue 2: Difficulty in purifying the final product.
Question: I am struggling to separate 3-bromo-2H-pyran-2-one from the 5-bromo isomer and other impurities by column chromatography. What can I do?
Answer:
The separation of these isomers is notoriously challenging due to their similar polarities.[3] However, with careful optimization of your chromatographic conditions, a good separation is achievable.
Purification Strategies:
-
Column Chromatography:
-
Silica Gel: Use high-quality silica gel with a fine mesh size for better resolution.
-
Eluent System: A gradient elution is highly recommended. Start with a non-polar solvent system and gradually increase the polarity. A common and effective system is a gradient of ethyl acetate in hexane.[1] For example, starting with 10% ethyl acetate in hexane and gradually increasing to 20% can provide good separation.
-
Fraction Collection: Collect small fractions and analyze them carefully by TLC to identify the pure fractions of each isomer. The 5-bromo isomer typically has a slightly lower Rf value than the 3-bromo isomer in a hexane/ethyl acetate system.
-
-
Recrystallization: If the product is still not pure after column chromatography, recrystallization can be attempted. However, finding a suitable solvent system may require some experimentation.
IV. Experimental Protocols
The following is a detailed protocol for the synthesis of 3-bromo-2H-pyran-2-one, adapted from a reliable procedure.[1]
Caption: Multi-step synthesis of 3-bromo-2H-pyran-2-one.
Step 1: Preparation of 3-Bromo-5,6-dihydro-2H-pyran-2-one
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a drying tube, dissolve 5,6-dihydro-2H-pyran-2-one (1.0 eq) in methylene chloride.
-
Charge the addition funnel with a solution of bromine (1.02 eq) in methylene chloride.
-
Add the bromine solution portion-wise over approximately 4 hours. The reaction is exothermic, and external cooling may be necessary to maintain a controlled temperature.
-
After the addition is complete, stir the solution for an additional 2 hours until the orange color of the bromine has faded.
-
Cool the reaction mixture in an ice bath and add triethylamine (1.04 eq) via syringe over 2 minutes.
-
Stir the colorless solution for 40 minutes.
-
Transfer the mixture to a separatory funnel and wash twice with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Step 2: Preparation of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one
-
In a round-bottomed flask equipped with a condenser and a nitrogen inlet, charge the crude 3-bromo-5,6-dihydro-2H-pyran-2-one from the previous step, N-bromosuccinimide (NBS, 1.04 eq), and a radical initiator such as benzoyl peroxide (0.04 eq) in carbon tetrachloride.
-
Reflux the mixture vigorously for approximately 4.5 hours. Monitor the reaction by TLC or NMR.
-
Cool the reaction mixture and filter to remove the succinimide precipitate.
-
Concentrate the filtrate under reduced pressure to yield the crude dibrominated product. This material is often used in the next step without further purification.
Step 3: Preparation of 3-Bromo-2H-pyran-2-one
-
In a round-bottomed flask under an inert atmosphere, dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one in methylene chloride.
-
Add triethylamine (1.1 eq) via syringe over 5 minutes at room temperature. The reaction mixture will turn dark brown.
-
Stir the reaction at room temperature for 24 hours. Monitor for completion by TLC or NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Pack the column in hexane and load the crude material dissolved in a minimum amount of methylene chloride.
-
Elute with a gradient of ethyl acetate in hexane (e.g., 10% ethyl acetate in hexane, followed by 20% ethyl acetate in hexane).
-
Collect fractions and analyze by TLC to isolate the 5-bromo and 3-bromo isomers.
-
Combine the fractions containing the pure 3-bromo-2H-pyran-2-one and concentrate under reduced pressure, avoiding high vacuum for extended periods.
V. Data Presentation
The following table summarizes the typical yields obtained from the described protocol, highlighting the formation of the 5-bromo isomer.
| Compound | Yield | Melting Point (°C) |
| 3-Bromo-2H-pyran-2-one | 43% | 59.5–61 |
| 5-Bromo-2H-pyran-2-one | 14% | 54–56 |
Data obtained from Posner, G. H., et al. (1991).[1]
VI. Alternative Synthetic Approaches
While the multi-step synthesis is common, other routes to brominated pyranones exist:
-
Direct Bromination of 2H-pyran-2-one: The direct bromination of the parent 2H-pyran-2-one often leads to a mixture of 3-bromo, 5-bromo, and 3,5-dibromo derivatives. The reaction proceeds through an addition-elimination sequence rather than a direct electrophilic substitution.[4] Achieving high regioselectivity can be challenging with this method.
-
Synthesis from Coumalic Acid: 3,5-Dibromo-2-pyrone can be synthesized from coumalic acid via a bromo-decarboxylation reaction using NBS and LiOAc.[5] This provides a different starting point for accessing brominated pyrones.
VII. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: 3-bromo-2H-pyran-2-one. BenchChem.
-
Posner, G. H., Afarinkia, K., & Dai, H. (1991). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 70, 20.
-
Cho, H.-K., & Cho, C.-G. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155.
-
Kotretsou, S. I., et al. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate.
-
BenchChem Technical Support Team. (2025). . BenchChem.
Sources
Technical Support Center: Synthesis of Dihydrobenzofuran Neolignans
Welcome to the technical support center for the synthesis of dihydrobenzofuran neolignans. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this important class of bioactive molecules. Dihydrobenzofuran neolignans are prevalent in nature and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties.[1][2]
However, their synthesis is often fraught with challenges, from achieving desired stereochemistry to obtaining acceptable yields. This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting guides to help you navigate the complexities of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when approaching the synthesis of dihydrobenzofuran neolignans.
Q1: My primary synthetic route, the oxidative coupling of a phenylpropanoid like methyl ferulate, is giving very low yields (20-30%). Is this typical, and what are the initial steps for optimization?
A1: Yes, yields in the 20-40% range for the classic silver(I) oxide (Ag₂O) promoted oxidative coupling are quite common and widely reported in the literature.[3] This reaction proceeds via a radical mechanism, which can be inefficient and lead to multiple side products.
The key to improving your yield lies in a systematic optimization of reaction parameters. Our internal studies and published literature show that the following factors have the most significant impact:
-
Oxidant Stoichiometry: The amount of Ag₂O is critical. While it might seem intuitive to use a large excess, studies have shown that using approximately 0.5 equivalents of Ag₂O often provides the best balance between substrate conversion and selectivity for the desired dihydrobenzofuran product.[3][4][5] Using larger amounts can increase the consumption of your starting material but may also promote side reactions, thereby decreasing selectivity.[3]
-
Solvent Choice: The reaction solvent plays a crucial role. While traditional solvents like benzene/acetone or dichloromethane are often used, acetonitrile has emerged as a superior option.[3][5] It not only provides a better balance between conversion and selectivity but is also a "greener" solvent.[3][5]
-
Reaction Time: Prolonged reaction times do not always lead to higher yields. In many cases, selectivity decreases over extended periods (e.g., 20 hours) due to the formation of undesired byproducts.[1] Optimized protocols have successfully reduced reaction times to as short as 4 hours without a significant loss in yield.[1][3]
For a deeper dive into optimizing these parameters, please refer to our detailed Troubleshooting Guide for Oxidative Coupling Reactions in Section 2.
Q2: The oxidative coupling reaction yields a racemic mixture of trans-enantiomers. How can I achieve stereoselectivity in my synthesis?
A2: This is a fundamental challenge of the standard Ag₂O-mediated oxidative coupling, which is inherently diastereoselective for the trans isomer but not enantioselective.[3] To achieve stereocontrol, you need to consider alternative or modified synthetic strategies:
-
Enzymatic Methods: Utilizing enzymes like horseradish peroxidase (HRP) or laccases can provide excellent enantioselectivity and often increased yields.[3] These enzymes can catalyze the oxidative dimerization of precursors like ferulic acid in a stereocontrolled manner.[6] However, the cost of enzymes and the complexity of the experimental setup can be drawbacks.[3]
-
Chiral Auxiliaries: While less commonly reported for this specific transformation, the use of chiral auxiliaries on the phenylpropanoid precursor is a classic strategy in asymmetric synthesis that could be explored.
-
Chiral Resolution: If you are unable to achieve a stereoselective synthesis, you can resolve the enantiomers from the racemic mixture using chiral chromatography. This has been successfully applied to separate enantiomers of newly isolated dihydrobenzofuran neolignans for biological testing.[7]
Q3: I am struggling with the purification of my final compound. Column chromatography is tedious and results in significant product loss. Are there any tips for improving purification?
A3: Purification is indeed a common bottleneck. The crude reaction mixture from an oxidative coupling can be complex, and the desired product may have similar polarity to side products. Here are some field-proven insights:
-
Initial Work-up: A thorough initial work-up is crucial. After filtering off the solid oxidant (e.g., Ag₂O), perform a liquid-liquid extraction. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) can help remove any unreacted acidic starting materials.[1]
-
Column Chromatography Optimization:
-
Solvent System: Meticulously optimize your eluent system using thin-layer chromatography (TLC) first. A common system for these compounds is a mixture of hexane and ethyl acetate.[8][9]
-
Silica Gel: Use high-quality silica gel (e.g., 0.040–0.063 mm particle size) for better resolution.[8][9]
-
Loading: Do not overload the column. It's better to run multiple smaller columns than one overloaded large one.
-
-
Crystallization: If your compound is a solid, crystallization can be a powerful purification technique that avoids the need for chromatography.[10] Test various solvent systems to induce crystallization. Even if it doesn't yield perfectly pure material, it can significantly enrich your desired compound before a final chromatographic polishing step.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges.
Guide 2.1: Low Yield in Silver(I) Oxide-Promoted Oxidative Coupling
This guide is for researchers experiencing yields below the expected 30-40% range in the Ag₂O-mediated dimerization of phenylpropanoids (e.g., methyl p-coumarate or methyl ferulate).
Caption: Troubleshooting workflow for low yield in oxidative coupling.
| Problem | Underlying Cause & Explanation | Recommended Solution & Protocol |
| Low Substrate Conversion | Inactive Oxidant: Silver(I) oxide can degrade over time, especially if not stored properly. The reaction relies on the ability of Ag⁺ to accept an electron to form the phenoxy radical. | Solution: Use a freshly opened bottle of Ag₂O or purchase a new batch. Protocol: For a typical reaction, use 0.5 equivalents of Ag₂O relative to your phenylpropanoid starting material.[3][4] For example, for 10 mmol of methyl ferulate, use 5 mmol of Ag₂O. |
| Poor Selectivity (Multiple Spots on TLC) | Suboptimal Solvent: The solvent significantly influences the stability of the radical intermediates and the reaction pathway. Solvents like benzene or dichloromethane may not be optimal. | Solution: Switch to acetonitrile. It has been shown to provide the best balance between conversion and selectivity.[3][5] Protocol: Dissolve your starting material (e.g., 16.0 mmol) in approximately 40 mL of anhydrous acetonitrile. Add this solution to the flask containing Ag₂O.[8] |
| Degradation of Product | Prolonged Reaction Time: The desired dihydrobenzofuran neolignan can be susceptible to degradation or further reaction under the oxidative conditions over long periods. | Solution: Reduce the reaction time and monitor progress closely. Protocol: Aim for a 4-hour reaction time at room temperature.[1][8] Monitor the reaction every hour using TLC. The reaction should be stopped once the starting material spot has significantly diminished and the product spot is at its most intense. |
| Side Reactions | Oxygen or Light Exposure: The reaction proceeds through radical intermediates, which can be quenched by oxygen or affected by light, leading to undesired pathways. | Solution: Maintain a strict inert atmosphere and protect the reaction from light. Protocol: Conduct the reaction under a nitrogen or argon atmosphere. Wrap the reaction flask in aluminum foil to exclude light.[1][8] |
Guide 2.2: Achieving Stereocontrol with Enzymatic Synthesis
This guide is for researchers wishing to explore enzymatic methods to overcome the lack of enantioselectivity in traditional oxidative coupling.
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Technical Support Center: Exotherm Control in Bromoalkoxy Tetrahydropyran Synthesis
Welcome to the technical support center for professionals engaged in the synthesis of bromoalkoxy tetrahydropyrans. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into managing the significant exotherm associated with this reaction, particularly during scale-up. Our focus is on providing not just procedural steps, but the underlying scientific principles to ensure safe, efficient, and reproducible outcomes.
Understanding the Exotherm: A Mechanistic Perspective
The synthesis of a bromoalkoxy tetrahydropyran derivative typically involves the electrophilic addition of a bromine source, such as N-Bromosuccinimide (NBS), to a dihydropyran in the presence of an alcohol. This reaction is highly exothermic. The primary reason for this is the conversion of a relatively weak pi-bond in the alkene (approx. 63 kcal/mol) into two stronger sigma bonds (C-Br and C-O).[1] This net release of energy, if not properly managed, can lead to a rapid increase in temperature, a condition known as a thermal runaway.[2][3]
A thermal runaway can have severe consequences, including:
-
Catastrophic equipment failure due to rapid pressure build-up.[2]
-
Formation of hazardous by-products and release of toxic substances.[2]
-
Decreased product yield and purity due to side reactions favored at elevated temperatures.
The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by the alcohol nucleophile.[4][5] This process is rapid and the heat generation is nearly instantaneous upon reagent contact.
Troubleshooting Guide: Real-World Scenarios and Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction temperature is spiking unexpectedly, rising much faster than my cooling system can handle. What should I do immediately?
A1: This is a critical situation indicating the onset of a thermal runaway. Immediate and decisive action is required.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of the brominating agent (e.g., NBS). This is the most critical first step to prevent adding more energy to the system.[6][7]
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, you must quench the reaction. A pre-prepared, chilled quenching solution should be readily accessible. A common quenching agent for this reaction is a saturated aqueous solution of sodium thiosulfate or sodium bisulfite, which will rapidly consume any unreacted bromine source.[8] Always add the quenching agent cautiously, as the quenching process itself can sometimes be exothermic.[8][9]
Root Cause Analysis & Prevention:
-
Reagent Addition Rate: The most likely cause is that the brominating agent was added too quickly for the reactor's heat removal capacity.[6] The rate of heat generation exceeded the rate of heat removal.
-
Inadequate Cooling: The cooling system may be undersized for the scale of the reaction, or its performance may be compromised (e.g., fouling on jacket surfaces).[2]
-
Localized Hotspots: Poor mixing can lead to localized areas of high reagent concentration, causing "hot spots" that accelerate the reaction rate exponentially in that region.[10]
To prevent recurrence, a thorough process hazard assessment is necessary before scaling up.[11] This includes using reaction calorimetry to determine the heat of reaction and the maximum adiabatic temperature rise.[7][12][13]
dot
Caption: Bromoalkoxylation Reaction Pathway.
References
-
Use of Solvents - ACS GCI Pharmaceutical Roundtable. American Chemical Society. [Link]
-
New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. ResearchGate. [Link]
-
Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. TheSafetyMaster. [Link]
-
How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
The protection of reactors containing exothermic reactions: an HSE view - IChemE. IChemE. [Link]
-
Solvent effects - Wikipedia. Wikipedia. [Link]
-
Critical Considerations in Process Safety | H.E.L Group. H.E.L Group. [Link]
-
Runaway Reaction - Chemical Engineering World. Chemical Engineering World. [Link]
-
Quenching Reactive Substances - KGROUP. Virginia Tech. [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. LabManager. [Link]
-
Effect of solvents on chemical reactions and reactivity - ResearchGate. ResearchGate. [Link]
-
Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters - ACS Publications. ACS Publications. [Link]
-
Quenching Solvent Drying Still Bottoms. University of California, Irvine. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA. [Link]
-
Addition Reactions of Alkenes - MSU chemistry. Michigan State University. [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. MDPI. [Link]
-
Reaction of Alkenes with Bromine - Chemistry Steps. Chemistry Steps. [Link]
-
N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]
-
Lewis base catalysis by thiourea: N-bromosuccinimide-mediated oxidation of alcohols. J Org Chem. [Link]
-
Summary of Alkene Reactions, Ch. 8. Memorize Reaction, Orientation where Appropriate, Stereochemistry where Appropriate, and M. University of Wisconsin. [Link]
-
How do the Alkanes and Alkenes react with Bromine? - Quora. Quora. [Link]
-
Understanding the Solvent Contribution to Chemical Reaction Barriers - PubMed. PubMed. [Link]
-
Runaway reactions, case studies, lessons learned - ARIA. ARIA. [Link]
-
(PDF) Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide - ResearchGate. ResearchGate. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Low-Temperature Ignition and Oxidation Mechanisms of Tetrahydropyran. University of Central Florida. [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - NIH. National Institutes of Health. [Link]
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LARGE-SCALE SYNTHESIS OF THE KEY INTERMEDIATES OF TETRAHYDROPYRAN DERIVATIVES UNDER FLOW CONDITIONS | Article Information. J-GLOBAL. [Link]
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Knowing and Controlling the Risks of Semi-Batch Alkoxylation Reactions - Chemical Engineering Transactions. Chemical Engineering Transactions. [Link]
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Runaway Reaction - Gexcon Incident Investigation. Gexcon. [Link]
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SYMPOSIUM SERIES No. 149 © 2003 IChemE 577 - ALKOXYLATION RUNAWAY REACTION INCIDENT AT BAKER PETROLITE, HARTLEPOOL. IChemE. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Alcohol Protection: Evaluating Alternatives to 2-(4-Bromobutoxy)tetrahydro-2H-pyran
In the landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. The hydroxyl group, with its inherent reactivity, often necessitates temporary masking to prevent unwanted side reactions. While 2-(4-Bromobutoxy)tetrahydro-2H-pyran offers a specialized tool for alcohol protection with a built-in functional handle, a broader understanding of alternative, more conventional protecting groups is essential for any research scientist.
This guide provides an in-depth comparison of three widely employed alternatives for alcohol protection: the tert-butyldimethylsilyl (TBDMS) ether, the benzyl (Bn) ether, and the methoxymethyl (MOM) ether. We will delve into the practical aspects of their installation and removal, compare their relative stabilities, and provide detailed, field-proven experimental protocols. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for your laboratory work.
The Contenders: A Comparative Overview
The ideal protecting group should be introduced in high yield under mild conditions, remain robust throughout various synthetic transformations, and be selectively removed, again in high yield and under gentle conditions. The choice among TBDMS, benzyl, and MOM ethers often hinges on the overall synthetic strategy, particularly the need for orthogonal deprotection schemes where one protecting group can be removed without affecting others.[1]
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile |
| TBDMS Ether | R-O-Si(CH₃)₂C(CH₃)₃ | TBDMSCl, imidazole, DMF | F⁻ (e.g., TBAF), mild acid | Stable to base, mild oxidants, and reductants. Labile to strong acid and fluoride ions.[2] |
| Benzyl Ether (Bn) | R-O-CH₂Ph | BnBr or BnCl, NaH, THF/DMF | Catalytic Hydrogenolysis (H₂, Pd/C), strong acid | Very stable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents.[3] |
| MOM Ether | R-O-CH₂OCH₃ | MOMCl, DIPEA, CH₂Cl₂ | Acidic conditions (e.g., HCl in MeOH, TFA) | Stable to basic, nucleophilic, and many reducing/oxidizing conditions. Labile to acid.[4] |
Experimental Deep Dive: Protocols and Mechanistic Rationale
To provide a practical comparison, we will use benzyl alcohol as a model primary alcohol for our protection protocols.
tert-Butyldimethylsilyl (TBDMS) Ether
TBDMS ethers are a cornerstone of alcohol protection due to their moderate stability and the exceptionally mild conditions for their removal using fluoride ions.[5] The steric bulk of the tert-butyl group confers greater stability compared to smaller silyl ethers like trimethylsilyl (TMS) ether.[3]
-
Materials: Benzyl alcohol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure benzyl TBDMS ether.
-
-
Causality: Imidazole acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that is readily attacked by the alcohol. DMF is an excellent solvent for this reaction due to its polar aprotic nature.[6]
The successful formation of the TBDMS ether is readily confirmed by spectroscopic methods.
| Spectroscopic Method | Benzyl Alcohol | Benzyl TBDMS Ether | Rationale for Change |
| IR (cm⁻¹) | ~3350 (broad O-H) | O-H band absent, ~1250 & ~780 (Si-C) appear | Disappearance of the hydroxyl stretch is a key indicator of success. |
| ¹H NMR (δ ppm) | Variable (-OH), 4.7 (s, 2H, -CH₂-), 7.2-7.4 (m, 5H, Ar-H) | No -OH signal, 4.7 (s, 2H, -CH₂-), 7.2-7.4 (m, 5H, Ar-H), 0.9 (s, 9H, -C(CH₃)₃) , **0.1 (s, 6H, -Si(CH₃)₂) ** | Appearance of characteristic signals for the tert-butyl and dimethylsilyl protons. |
| ¹³C NMR (δ ppm) | 141 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127 (Ar-CH), 65 (-CH₂) | 139 (Ar-C), 128 (Ar-CH), 127 (Ar-CH), 126 (Ar-CH), 64 (-CH₂), 26 (C(CH₃)₃) , 18 (-C(CH₃)₃) , **-5 (-Si(CH₃)₂) ** | Appearance of new signals corresponding to the TBDMS group carbons. |
-
Materials: TBDMS-protected alcohol, Tetrabutylammonium fluoride (TBAF) 1M solution in THF, Diethyl ether, Saturated aqueous ammonium chloride.
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add a 1 M solution of TBAF in THF (1.1-1.5 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
-
Causality: The deprotection is driven by the high affinity of fluoride for silicon, forming a strong Si-F bond and leading to the cleavage of the Si-O bond.[6] TBAF is used as it is soluble in organic solvents.[7]
Benzyl (Bn) Ether
Benzyl ethers are prized for their exceptional stability across a wide pH range, making them suitable for syntheses involving both strongly acidic and basic conditions.[3]
-
Materials: Alcohol, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous THF or DMF, Benzyl bromide (BnBr).
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add BnBr (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by flash chromatography.
-
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from benzyl bromide in an Sₙ2 reaction.
-
Materials: Benzyl-protected alcohol, 10% Palladium on carbon (Pd/C), Solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent.
-
Add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
-
Causality: The palladium catalyst facilitates the cleavage of the C-O bond by hydrogen, a process known as hydrogenolysis. This method is exceptionally mild and neutral.[3]
Methoxymethyl (MOM) Ether
MOM ethers are acetals, and as such, they are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[7]
-
Materials: Alcohol, Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Methoxymethyl chloride (MOMCl). Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and DIPEA (4.0 eq) in DCM.
-
Cool the solution to 0 °C and add freshly distilled MOMCl (3.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic phases, wash with brine, dry, and concentrate.
-
Purify by flash chromatography.
-
-
Causality: DIPEA is a hindered, non-nucleophilic base that scavenges the HCl generated during the reaction. The reaction proceeds via nucleophilic substitution.[4]
-
Materials: MOM-protected alcohol, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the MOM-protected alcohol in a mixture of DCM and TFA (e.g., 15:1 v/v).
-
Stir the solution at room temperature for 12 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with DCM and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic phases, dry, and concentrate to afford the deprotected alcohol.
-
-
Causality: The acidic conditions protonate one of the ether oxygens of the acetal, making it a good leaving group and initiating the cleavage to reveal the alcohol.[4]
Orthogonal Protection Strategies in Practice
A key advantage of having a diverse toolkit of protecting groups is the ability to selectively deprotect one in the presence of others. For instance, a TBDMS ether can be cleaved with TBAF without affecting a benzyl ether, and a benzyl ether can be removed by hydrogenolysis while leaving a TBDMS ether intact.[6][8] This orthogonality is crucial in the synthesis of complex molecules with multiple hydroxyl groups.
Conclusion
While this compound serves a niche role, a thorough understanding of more common alcohol protecting groups like TBDMS, benzyl, and MOM ethers is fundamental for the modern synthetic chemist. The choice of protecting group is a strategic decision based on the stability requirements of the subsequent reaction steps and the desired deprotection conditions. TBDMS ethers offer a balance of stability and mild, fluoride-mediated removal. Benzyl ethers provide robust protection against a wide array of reagents, with a clean, neutral deprotection via hydrogenolysis. MOM ethers are a reliable choice when acid-lability for deprotection is desired. By mastering the application and removal of these key protecting groups, researchers and drug development professionals can navigate complex synthetic pathways with greater efficiency and success.
References
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Available at: [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Alcohol Protecting Groups. (n.d.). University of Windsor. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. (2004). Request PDF. Available at: [Link]
-
A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (n.d.). NISCAIR Online Periodicals Repository. Available at: [Link]
-
An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (2006). Request PDF. Available at: [Link]
-
MOM Ethers. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Alcohol Protecting Groups. (n.d.). Organic Chemistry Tutor. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating Alcohol Protecting Groups: A Comparative Analysis of THP and Its Alternatives
Introduction: The Critical Role of Protecting Groups in Modern Synthesis
In the complex landscape of multi-step organic synthesis, the ability to selectively mask the reactivity of a functional group is paramount. Alcohols, with their nucleophilic oxygen and weakly acidic proton, are prime candidates for interference in a wide array of chemical transformations. Protecting groups serve as temporary shields, rendering the hydroxyl group inert to specific reaction conditions, thereby preventing unwanted side reactions.[1][2][3] An ideal protecting group should be easy to introduce and remove in high yield, stable under a defined set of conditions, and should not introduce unnecessary complications such as additional stereocenters.[1]
This guide provides an in-depth comparative analysis of the tetrahydropyranyl (THP) protecting group against other commonly employed alcohol protecting groups. Through a detailed examination of their respective mechanisms, stability profiles, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed and strategic decisions in their synthetic endeavors.
The Tetrahydropyranyl (THP) Group: A Detailed Profile
The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its low cost, ease of formation, and general stability to most non-acidic reagents.[4][5][6][7] It is an acetal, which dictates its characteristic stability and reactivity.[8][9]
Structure and Mechanism of Protection
THP ethers are synthesized by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[8][10][11][12] The mechanism involves the protonation of the DHP alkene, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether after deprotonation.[8][10] Common acid catalysts include p-toluenesulfonic acid (TsOH) and pyridinium p-toluenesulfonate (PPTS).[8]
Caption: Mechanism of THP Protection of an Alcohol.
Deprotection Strategies
The acetal nature of the THP ether makes it susceptible to cleavage under acidic conditions.[8][13] The deprotection is essentially the reverse of the protection mechanism, involving protonation of the ether oxygen, followed by elimination of the alcohol and subsequent trapping of the resulting carbocation by water or another nucleophilic solvent.[8][14]
Caption: Mechanism of Acid-Catalyzed THP Deprotection.
Advantages and Limitations
Advantages:
-
Cost-effective: Dihydropyran is an inexpensive and readily available reagent.
-
Ease of Formation: The protection reaction is typically high-yielding and straightforward to perform.
-
Stability: THP ethers are stable to a wide range of non-acidic conditions, including organometallic reagents (Grignards, organolithiums), hydrides, and basic hydrolysis.[8][13][15]
Limitations:
-
Stereocenter Formation: The reaction of DHP with a chiral alcohol results in the formation of a new stereocenter, leading to a mixture of diastereomers.[12][13][16] This can complicate purification and spectral analysis.
-
Acid Lability: The sensitivity to acidic conditions can be a drawback in synthetic routes that require acidic steps.
-
Orthogonality: While stable to base, the acidic removal of THP is not orthogonal to other acid-labile groups like tert-butyl esters or Boc-protected amines.
Head-to-Head Comparison: THP vs. Other Common Alcohol Protecting Groups
The choice of a protecting group is dictated by the specific requirements of the synthetic route, including the stability of the substrate and the reaction conditions of subsequent steps. Below is a comparative overview of THP with other prevalent alcohol protecting groups.
Comparative Data Summary
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability | Key Advantages | Key Disadvantages |
| THP | R-OTHP | DHP, cat. H+ (e.g., TsOH, PPTS) | H+ (aq. acid, PPTS in ROH)[8] | Stable to base, organometallics, hydrides. Labile to acid. | Low cost, easy to form. | Creates a new stereocenter, acid labile.[13][16] |
| TBDMS | R-OTBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF; H+ (e.g., AcOH) | Stable to base, mild acid. Labile to strong acid and fluoride ions.[17][18][19] | High stability, no new stereocenter, orthogonal to many groups. | Higher cost, steric hindrance can be an issue for hindered alcohols. |
| Benzyl (Bn) | R-OBn | BnBr, NaH | H2, Pd/C; Na, NH3 | Stable to acid, base, organometallics. Labile to hydrogenolysis.[20][21] | Very robust, stable to a wide pH range. | Requires reductive cleavage, which can affect other functional groups (alkenes, alkynes).[3][20] |
| MOM | R-OMOM | MOMCl, i-Pr2NEt | H+ (e.g., HCl, TFA)[16] | Stable to base, organometallics. Labile to acid. | Does not create a new stereocenter. | MOMCl is a carcinogen, acid labile.[3][21] |
In-Depth Analysis
THP vs. Silyl Ethers (TBDMS):
Tert-butyldimethylsilyl (TBDMS) ethers are one of the most popular choices for alcohol protection.[17][22] Unlike THP, the introduction of a TBDMS group does not create a new stereocenter. The primary advantage of TBDMS over THP is its orthogonality. TBDMS ethers are cleaved by fluoride ions (commonly tetrabutylammonium fluoride, TBAF), a condition under which THP ethers are stable.[18][23] Conversely, THP ethers can be selectively cleaved with mild acid in the presence of TBDMS ethers, although strong acid will remove both.[18][19] The steric bulk of the TBDMS group allows for the selective protection of primary alcohols over secondary and tertiary alcohols, a level of selectivity not achievable with THP.[24]
THP vs. Benzyl Ethers (Bn):
Benzyl ethers offer a much higher level of stability compared to THP ethers, particularly towards acidic conditions.[20][21] The key difference lies in their deprotection methods. Benzyl ethers are typically removed by catalytic hydrogenolysis (e.g., H2 over Pd/C), which is a reductive cleavage.[20][25] This makes the benzyl group an excellent choice when subsequent reactions involve strong acids or bases, but unsuitable if the molecule contains other reducible functional groups like alkenes or alkynes. THP, being acid-labile, is orthogonal to the hydrogenolysis conditions used for benzyl ether deprotection.
THP vs. Other Acetals (MOM):
Methoxymethyl (MOM) ethers are another class of acetal protecting groups.[16][21] Like THP, MOM ethers are stable to basic and nucleophilic reagents and are cleaved by acid.[3][16] A significant advantage of MOM over THP is that it does not introduce a new stereocenter.[16] However, the reagent used for its introduction, MOMCl, is a known carcinogen, which necessitates careful handling.[3]
Experimental Corner: Protocols and Practical Insights
The following are representative protocols for the protection and deprotection of a primary alcohol.
Protocol 1: THP Protection of Benzyl Alcohol
-
Materials: Benzyl alcohol, 3,4-dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous DCM at 0 °C, add DHP (1.5 eq).[8]
-
Add a catalytic amount of PPTS (0.05 eq).[8]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate).
-
Protocol 2: Acidic Deprotection of a THP Ether
-
Materials: THP-protected alcohol, Methanol, p-Toluenesulfonic acid monohydrate (TsOH·H2O), Saturated aqueous sodium bicarbonate, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the THP-protected alcohol (1.0 eq) in methanol.[8]
-
Add a catalytic amount of TsOH·H2O (0.1 eq).[8]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
-
Protocol 3: TBDMS Protection of a Primary Alcohol (for comparison)
-
Materials: Primary alcohol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous Dimethylformamide (DMF), Diethyl ether, Water, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C, add a solution of TBDMSCl (1.2 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.
-
Decision-Making Framework: Selecting the Optimal Protecting Group
The selection of a protecting group is a critical decision in the design of a synthetic route. The following flowchart provides a simplified decision-making framework.
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A Comparative Guide to the Spectroscopic Confirmation of 2-(4-Bromobutoxy)tetrahydro-2H-pyran
This guide provides an in-depth, multi-faceted spectroscopic approach to the structural confirmation of 2-(4-Bromobutoxy)tetrahydro-2H-pyran. Designed for researchers and professionals in drug development and synthetic chemistry, this document moves beyond mere data presentation. It delves into the causality behind spectroscopic observations, offering a robust framework for validating the target structure against potential synthetic alternatives and impurities. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural proof.
Molecular Structure and Analytical Rationale
The target molecule, this compound (Molecular Formula: C₉H₁₇BrO₂; Molecular Weight: 237.13 g/mol ), is composed of two key structural motifs: a tetrahydropyran (THP) ring and a 4-bromobutoxy side chain, linked by an acetal functional group.[1][2] A comprehensive analytical strategy must independently and collectively verify each of these features. Our approach is designed to answer three critical questions:
-
Is the tetrahydropyran ring intact and correctly substituted?
-
Is the 4-bromobutoxy chain present with the correct connectivity and terminal bromine?
-
Is the linkage between these two motifs a C2-acetal, and not an alternative ether linkage (e.g., at C3 or C4)?
Below is the structure with atom numbering used for the subsequent spectroscopic assignments.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. We will examine both ¹H and ¹³C NMR to create a complete picture.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum maps the chemical environment of each proton. The chemical shift (δ) indicates the electronic environment, integration reveals the number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons, confirming connectivity. Protons adjacent to electronegative atoms like oxygen and bromine are deshielded and appear at a higher chemical shift (downfield).[3]
Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Assigned Protons | Numbering | Expected δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|---|
| Acetal Proton | H2 | ~4.6 | Triplet (t) | 1H | Highly deshielded, being bonded to two oxygen atoms. |
| THP Methylene | H6 | ~3.8-3.9 (ax), ~3.5-3.6 (eq) | Multiplet (m) | 2H | Adjacent to the ring oxygen. |
| Butoxy Methylene | H1' | ~3.7-3.8 (a), ~3.4-3.5 (b) | Multiplet (m) | 2H | Adjacent to the acetal oxygen. |
| Bromo Methylene | H4' | ~3.4 | Triplet (t) | 2H | Adjacent to the electronegative bromine atom. |
| THP/Butoxy Chain | H3, H4, H5, H2', H3' | ~1.5-1.9 | Multiplet (m) | 10H | Standard aliphatic protons, overlapping in a complex multiplet. |
Comparative Insight:
-
Alternative: 1,4-dibromobutane (Starting Material): Would show a single triplet around 3.45 ppm. The absence of signals around 4.6 ppm and in the 3.5-3.9 ppm range rules out the target structure.
-
Alternative: Isomeric Ether: If the butoxy chain were attached at C3 or C4 of the THP ring instead of C2, the unique, highly downfield acetal proton signal at ~4.6 ppm would be absent. This single peak is a crucial diagnostic marker for the C2-acetal linkage.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters: Use a standard pulse sequence with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Acquire 16 scans for a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze chemical shifts and multiplicities.
¹³C NMR Spectroscopy: The Carbon Skeleton
Proton-decoupled ¹³C NMR reveals each unique carbon atom in the molecule as a single peak. The chemical shift is highly sensitive to the carbon's electronic environment. Carbons bonded to oxygen are significantly shifted downfield.[4][5]
Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Assigned Carbon | Numbering | Expected δ (ppm) | Rationale |
|---|---|---|---|
| Acetal Carbon | C2 | ~98-99 | Characteristic shift for a carbon bonded to two oxygens.[4] |
| Butoxy Methylene | C1' | ~67-68 | Carbon adjacent to the acetal oxygen. |
| THP Methylene | C6 | ~62-63 | Carbon adjacent to the ring oxygen. |
| Bromo Methylene | C4' | ~33-34 | Carbon bonded to bromine. The "heavy atom effect" of bromine can influence this shift.[6] |
| Butoxy Methylene | C3' | ~29-30 | Aliphatic carbon. |
| THP Methylene | C3 | ~25-26 | Aliphatic carbon. |
| Butoxy Methylene | C2' | ~28-29 | Aliphatic carbon. |
| THP Methylene | C4 | ~19-20 | Aliphatic carbon. |
| THP Methylene | C5 | ~30-31 | Aliphatic carbon. |
Comparative Insight:
-
The presence of 9 distinct signals confirms the molecular formula's carbon count and the asymmetry of the molecule.
-
The signal at ~98-99 ppm is unambiguous proof of the acetal carbon, which is the cornerstone of the THP protecting group linkage. Its absence would immediately indicate a failed reaction or an alternative structure.
-
The carbon at ~33-34 ppm is characteristic of a primary alkyl bromide.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The confirmation of this compound relies on identifying the characteristic ether (C-O-C) absorptions while confirming the absence of other functional groups, such as hydroxyl (-OH) or carbonyl (C=O).
Expected FTIR Absorptions
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
|---|---|---|---|---|
| C-H (Aliphatic) | Stretching | 2940 - 2860 | Strong | Presence of sp³ C-H bonds in the THP ring and butoxy chain. |
| C-O-C (Acetal/Ether) | Asymmetric Stretching | 1120 - 1030 | Strong | This is the most diagnostic peak. Ethers and acetals show a strong, characteristic C-O stretch in this region.[7][8][9][10] |
| C-Br | Stretching | 650 - 550 | Weak to Medium | Confirms the presence of the carbon-bromine bond. |
Comparative Insight:
-
Absence of -OH: A crucial validation point is the lack of a broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate the presence of unreacted 4-bromo-1-butanol or hydrolyzed THP ether.
-
Absence of C=O: The absence of a strong, sharp peak around 1700-1750 cm⁻¹ confirms the molecule is not an ester or ketone, which could be potential side products.[7] The key is to distinguish the strong C-O-C ether peak from the C-O stretch in an ester or alcohol by checking for the absence of C=O and O-H bands, respectively.[8]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the prepared salt plate in the spectrometer and acquire the spectrum.
-
Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the wavenumbers of major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and various fragment ions.
Expected Mass Spectrometry Data (EI-MS)
| Ion | m/z Value | Relative Abundance | Interpretation |
|---|---|---|---|
| [M]⁺ | 236 / 238 | Low | Molecular Ion. The two peaks of ~1:1 intensity are the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[11] |
| [C₅H₉O]⁺ | 85 | High | Base Peak. Loss of the bromobutoxy radical (•OCH₂(CH₂)₃Br) via cleavage of the C2-O bond. This stable oxonium ion is characteristic of THP ethers. |
| [Br(CH₂)₄O]⁺ | 151 / 153 | Medium | Loss of the C₅H₉• radical from the THP ring. |
| [M - Br]⁺ | 157 | Low | Loss of a bromine radical. |
Comparative Insight:
-
The Bromine Isotope Pattern: The M⁺ and M+2 peaks in a ~1:1 ratio are the most powerful piece of evidence from the mass spectrum. If this pattern is absent, the compound does not contain a single bromine atom.
-
Fragmentation Pathways: The fragmentation of ethers is dominated by α-cleavage (cleavage of the C-C bond next to the oxygen).[12] The formation of the m/z 85 fragment as the base peak is highly characteristic of a 2-substituted THP ether and strongly supports the proposed connectivity.
Integrated Analysis Workflow
A single technique is rarely sufficient for unambiguous structural proof. The strength of this analysis lies in the convergence of data from all three methods. The workflow below illustrates the logical progression from sample preparation to final confirmation.
Caption: Integrated workflow for spectroscopic structure confirmation.
Conclusion
The structural elucidation of this compound is achieved through a systematic and comparative analysis of its NMR, FTIR, and MS spectra. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, with the acetal proton (~4.6 ppm) and carbon (~98 ppm) signals serving as definitive markers for the THP-acetal linkage. FTIR spectroscopy verifies the presence of the critical C-O-C ether bonds and, equally important, the absence of potential hydroxyl or carbonyl-containing impurities. Finally, mass spectrometry confirms the correct molecular weight and provides unequivocal evidence of a single bromine atom through its characteristic M⁺/M+2 isotopic pattern, while the fragmentation pattern further corroborates the proposed connectivity. Together, these techniques provide a self-validating and authoritative confirmation of the target structure.
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A Senior Application Scientist's Guide to Pyran Synthesis: A Yield-Based Comparison of Core Methodologies
For researchers, scientists, and professionals in drug development, the pyran ring is a privileged scaffold, forming the core of countless natural products and pharmaceutical agents.[1][2] Its synthesis is a cornerstone of modern medicinal chemistry. The selection of a synthetic strategy is a critical decision, profoundly impacting yield, stereochemical control, substrate scope, and overall efficiency. This guide provides an in-depth, objective comparison of the preeminent methods for pyran synthesis, grounded in experimental data and mechanistic rationale, to empower chemists to make the most informed decisions for their specific synthetic challenges.
Core Directive: Choosing Your Synthetic Path
The path to a target pyran is not singular. The optimal choice depends on the desired oxidation state of the pyran ring (e.g., 4H-pyran, dihydropyran, tetrahydropyran) and the required substitution pattern. This guide focuses on three dominant and versatile strategies: Multicomponent Reactions (MCRs), Hetero-Diels-Alder (HDA) Cycloadditions, and the Prins Cyclization.
Caption: Logical workflow for selecting a pyran synthesis method.
Multicomponent Reactions (MCRs): The Power of Convergence
One-pot multicomponent reactions have become a dominant strategy for synthesizing highly functionalized 4H-pyran derivatives due to their remarkable efficiency and atom economy.[1][3][4] These reactions typically involve the condensation of an aldehyde, a source of active methylene (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[3][5]
Mechanistic Rationale: The causality behind this reaction's success lies in a domino sequence of well-understood classical reactions. The process is typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base. This generates a highly electrophilic alkene (a Knoevenagel adduct). Subsequently, the enolate of the 1,3-dicarbonyl compound acts as a nucleophile in a Michael addition to the adduct. The resulting intermediate then undergoes an intramolecular cyclization followed by tautomerization to yield the stable 4H-pyran ring.[3][6]
The choice of catalyst is pivotal. A wide array of catalysts, from simple bases like piperidine to sophisticated nanocatalysts, have been employed to drive these reactions, often under green conditions (e.g., in water or ethanol).[3][4] The catalyst's role is to facilitate both the initial condensation and the subsequent Michael addition, enhancing reaction rates and often enabling milder conditions.
Caption: Domino mechanism for multicomponent 4H-pyran synthesis.
Hetero-Diels-Alder (HDA) Reaction: A Classic Cycloaddition
The hetero-Diels-Alder reaction is a powerful and convergent method for the synthesis of dihydropyran rings. It involves a [4+2] cycloaddition between an electron-rich dienophile (like an enol ether) and an electron-poor heterodienone (an α,β-unsaturated carbonyl compound, also known as a 1-oxa-1,3-butadiene).[7][8] This approach offers excellent control over regiochemistry and stereochemistry.
Mechanistic Rationale: This reaction often proceeds via an inverse-electron-demand pathway, where the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the heterodiene.[7] The heterodiene can be generated in situ through a Knoevenagel condensation of an aldehyde with a 1,3-dicarbonyl compound, leading to a domino Knoevenagel-hetero-Diels-Alder reaction sequence.[2][7] The yields for HDA reactions can be very high, particularly for intramolecular versions or when using highly reactive components.[7]
Caption: Schematic of the Hetero-Diels-Alder reaction for pyran synthesis.
Prins Cyclization: Mastering Tetrahydropyrans
The Prins cyclization is a classic and reliable method for constructing the tetrahydropyran (THP) ring system. The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[9][10] This process is particularly valuable as it forms both a C-C and a C-O bond in a single, often highly stereoselective, step.
Mechanistic Rationale: The reaction is initiated by the activation of the aldehyde by a Lewis or Brønsted acid, making it susceptible to nucleophilic attack by the alkene of the homoallylic alcohol. This forms a key oxocarbenium ion intermediate. The intramolecular trapping of this cation by the hydroxyl group closes the six-membered ring.[10] The stereochemical outcome is often controlled by the chair-like transition state, leading to predominantly cis-2,6-disubstituted THPs.[11][12] The reaction's efficiency and selectivity can be highly dependent on the choice of acid catalyst and reaction conditions.[10][13]
Caption: General mechanism of the acid-catalyzed Prins cyclization.
Data Presentation: A Quantitative Comparison
The following table summarizes key performance indicators for these principal pyran synthesis methodologies, based on representative examples from the literature.
| Synthesis Method | Pyran Type | Typical Yields (%) | Reaction Time | Typical Conditions | Key Advantages | Limitations |
| Multicomponent Reaction | 4H-Pyrans | 90 - 98%[3][4][6] | 5 min - 3 h[3][4] | Catalytic (organo- or metal-based), often at room temp or reflux in ethanol/water.[3][14] | High atom economy, operational simplicity, rapid access to molecular complexity.[4][14] | Primarily limited to 4H-pyran and related annulated systems. |
| Hetero-Diels-Alder | Dihydropyrans | 37 - 95%[7][15] | 4 - 24 h[16] | Thermal or Lewis acid-catalyzed, various solvents.[7] | Convergent, predictable stereochemical outcomes, broad substrate scope.[7][8] | Yields can be moderate; intermolecular reactions can have regioselectivity issues.[15] |
| Prins Cyclization | Tetrahydropyrans | 48 - 97%[9][11] | 1 - 12 h | Stoichiometric or catalytic acid (Brønsted or Lewis), often in chlorinated solvents.[10][13] | Direct and stereoselective formation of C-C and C-O bonds.[11][12] | Requires specific homoallylic alcohol precursors; can be sensitive to acid choice.[9][10] |
Experimental Protocols and Methodologies
To ensure this guide is a self-validating system, the following are detailed, step-by-step protocols for each key methodology, reflecting common literature procedures.
Protocol 1: Multicomponent Synthesis of a 2-amino-4H-pyran
This protocol is based on a typical organocatalyzed, one-pot condensation.
Workflow:
Caption: Experimental workflow for a typical MCR synthesis of a 4H-pyran.
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 1.0 eq), and ethyl acetoacetate (1.0 mmol, 1.0 eq).
-
Add ethanol (10 mL) as the solvent.
-
To this stirred solution, add a catalytic amount of an organocatalyst, such as piperidine or 2-aminopyridine (10-20 mol%).[17]
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress using Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from 15 minutes to a few hours.[4]
-
Upon completion, the product often precipitates directly from the reaction mixture. If not, the crude product can be precipitated by pouring the mixture into ice-cold water.
-
Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the solid product under vacuum to obtain the pure 2-amino-4H-pyran derivative. Yields are frequently in the range of 90-97%.[3][4]
Protocol 2: Hetero-Diels-Alder Synthesis of a Dihydropyran
This protocol describes a domino Knoevenagel/Hetero-Diels-Alder reaction.
Step-by-Step Procedure:
-
In a sealed tube, combine an aromatic aldehyde (1.0 mmol), a 1,3-dicarbonyl compound such as N,N-dimethylbarbituric acid (1.0 mmol), and a catalytic amount of a base like piperidine in a suitable solvent (e.g., toluene or ethanol).
-
Add an excess of an electron-rich dienophile, such as ethyl vinyl ether (3.0-5.0 mmol).
-
Seal the tube and heat the reaction mixture at 80-110 °C. The reaction progress is monitored by TLC.
-
After several hours (typically 12-24 h), cool the reaction mixture to room temperature.[7]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure dihydropyran adduct. Yields can range from 50% to over 90%, depending on the substrates.[7]
Protocol 3: Prins Cyclization for a Tetrahydropyran
This protocol is a representative example of a Lewis acid-catalyzed Prins cyclization.
Step-by-Step Procedure:
-
Dissolve the homoallylic alcohol (1.0 mmol) and an aldehyde (1.2 mmol) in an anhydrous solvent, such as dichloromethane (DCM) or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath.
-
Slowly add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), tin(IV) bromide (SnBr₄), or perrhenic acid (HReO₄)) (10-20 mol%) to the stirred solution.[10][13]
-
Allow the reaction to stir at the low temperature for a period ranging from 30 minutes to several hours, while monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the substituted tetrahydropyran. Diastereoselective reactions can achieve high yields (>90%) and excellent diastereomeric ratios (>95:5).[11]
Conclusion
The synthesis of pyrans is a mature yet continually evolving field. For the rapid construction of diverse, highly substituted 4H-pyrans , Multicomponent Reactions offer unparalleled efficiency and atom economy, with many protocols achieving yields well above 90% in very short reaction times.[3][4][18] When the target is a dihydropyran with defined stereochemistry, the Hetero-Diels-Alder reaction provides a robust and predictable pathway, leveraging the power of pericyclic chemistry.[7] Finally, for stereoselective access to the saturated tetrahydropyran core, a motif prevalent in complex natural products, the Prins cyclization remains a premier strategy, directly forming key bonds with high levels of control.[9][10] By understanding the mechanistic underpinnings and quantitative performance of each method, the modern synthetic chemist is well-equipped to select the optimal route for their specific research and development goals.
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Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. [Link]
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Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. ACS Publications. [Link]
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Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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A Comparative Guide to the Biological Activity of Substituted Pyran-2-one Derivatives
The 2-pyranone motif, a six-membered heterocyclic ring containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Found in numerous natural products, this core structure serves as a versatile building block for designing pharmacologically active molecules.[2][3] The synthetic accessibility of pyran-2-ones and the ease with which they can be substituted at various positions allow for the creation of large, diverse chemical libraries. These derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2]
This guide provides a comparative analysis of the diverse biological activities of substituted pyran-2-one derivatives, supported by experimental data and detailed protocols. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this important class of compounds.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Pyran-2-one derivatives have emerged as promising candidates in oncology research, exhibiting cytotoxic effects against a variety of cancer cell lines.[4][5] Their mechanisms of action are often multi-faceted, involving the induction of apoptosis, inhibition of key kinases, and interference with metabolic pathways.[1][6]
Comparative Analysis of Anticancer Potency
The substitution pattern on the pyran-2-one ring is a critical determinant of anticancer activity. SAR studies reveal that the nature and position of substituents significantly influence cytotoxicity and target specificity.[6] For instance, the introduction of halogenated phenyl rings can dramatically enhance potency.
| Compound ID | Key Substituents | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 8a | 4-Chlorophenyl | Liver (HepG2) | 0.45 | Doxorubicin | 0.48 |
| Breast (MCF-7) | 0.58 | 0.55 | |||
| 8b | 4-Fluorophenyl | Liver (HepG2) | 0.28 | Doxorubicin | 0.48 |
| Breast (MCF-7) | 0.47 | 0.55 | |||
| Natural Product | Cryptocaryone | Oral (Ca9-22) | - (Induces Apoptosis) | - | - |
| Synthetic Derivative | 4-phenylethynyl-6-methyl-2-pyrone | Ovarian (A2780) | Potent Activity | - | - |
| Data synthesized from multiple sources.[1][6] |
As the data indicates, halogen substitutions at the para-position of a phenyl ring attached to the pyran scaffold are associated with enhanced potency. The fluorine-substituted analog (8b) demonstrated the highest potency against HepG2 liver cancer cells, even surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin.[6]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A plausible mechanism for the anticancer effects of these compounds is the inhibition of receptor tyrosine kinases, such as EGFR and VEGFR-2, which are crucial for cancer cell growth and angiogenesis.[6] Furthermore, certain natural pyran-2-ones, like cryptocaryone, have been shown to induce apoptosis in oral cancer cells.[1]
Featured Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds. Its selection is based on its reliability, sensitivity, and suitability for high-throughput screening. The assay measures the metabolic activity of cells, which in most cases correlates with cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyran-2-one derivatives. Remove the old media from the wells and add 100 µL of fresh media containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). A lower IC50 value indicates higher cytotoxic potency.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted pyran-2-ones have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[1][7][8] The α,β-unsaturated ketone system within the pyran-2-one ring is often considered essential for this activity.[7]
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial potency is highly dependent on the substituents at various positions of the pyran ring. Bulky and lipophilic groups often enhance activity, particularly against Gram-positive bacteria.
| Compound ID | Key Substituents | Target Organism | MIC (µg/mL) |
| 8a | 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy | Staphylococcus aureus | 1.56 |
| 9 | 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy] | Streptococcus sp. | 0.75 |
| 3c | Pyrano[2,3-c]pyrazole derivative | S. aureus & E. coli | Potent Activity |
| - | 4-substituted-6-methyl-2-pyrones | Bacillus subtilis, E. coli | Potent Activity |
| Data synthesized from multiple sources.[1][7][8] |
These results highlight that modifications at the C-2 and C-6 positions can lead to potent antibacterial agents.[7] For instance, compound 9 , with a p-nitrobenzoyl group at C-6, showed very strong activity against Streptococcus sp..[7] Fused pyran systems, such as pyrano[2,3-c]pyrazoles, also exhibit broad-spectrum antimicrobial effects.[8][9]
Featured Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This method is preferred for its efficiency and conservation of reagents.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A positive control antibiotic (e.g., Ciprofloxacin) should also be tested.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases. Pyran-2-one derivatives have shown significant anti-inflammatory properties, often by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.[10][11][12]
Comparative Analysis of Anti-inflammatory Effects
The anti-inflammatory potential of pyran-2-ones can be evaluated through various in vitro and in vivo models. A key mechanism is the inhibition of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins.[13]
| Compound Class | Key Feature | Primary Target/Assay | Observed Effect |
| Pyrano[2,3-c]pyrazole derivatives | Fused heterocyclic system | COX-2 Expression | Potent inhibition[14] |
| 6-Aryl-thiopyrimidines | DHA-chalcone derivatives | Carrageenan-induced paw edema | Significant anti-inflammatory activity[11] |
| Compound 19 (Pyran derivative) | Specific pyran scaffold | iNOS and COX-2 expression in macrophages | Dose-dependent inhibition[13] |
Recent studies have identified specific pyran derivatives that potently inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[13] For example, one promising compound inhibited the phosphorylation of Akt, JNK, and ERK MAPKs, key signaling molecules in inflammatory pathways.[13]
Mechanism of Action: Targeting COX and MAPK Signaling
The anti-inflammatory action of pyran-2-one derivatives is often attributed to their ability to suppress the production of inflammatory mediators. This is achieved by modulating upstream signaling pathways. As shown in recent research, these compounds can inhibit the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the downregulation of MAPK and NF-κB pathways, ultimately reducing the expression of iNOS and COX-2.[13]
Enzyme Inhibition: A Versatile Pharmacophore
The pyran-2-one scaffold is adept at interacting with the active sites of various enzymes, making it a valuable starting point for the development of potent and selective inhibitors.[15] Derivatives have shown inhibitory activity against clinically relevant enzymes such as acetylcholinesterase (AChE), HIV-1 integrase, and HMG-CoA reductase.[15][16]
Comparative Analysis of Enzyme Inhibitory Activity
The specific substitutions on the 3-hydroxy-2H-pyran-2-one core are crucial for targeting different enzymes. The hydroxyl group and lactone ring can participate in key binding interactions, such as chelating metal ions within an enzyme's active site.[15]
| Derivative Class | Target Enzyme | IC50 Value |
| 3-O-substituted xanthones | Acetylcholinesterase (AChE) | 0.88 ± 0.04 µM |
| 3,7-substituted coumarins | Acetylcholinesterase (AChE) | 0.029 µM |
| 3-hydroxy-2H-pyran-2-one derivatives | HIV-1 Integrase | Varies |
| 3-hydroxy-2H-pyran-2-one derivatives | HMG-CoA Reductase | Varies |
| Data synthesized from multiple sources.[15][16] |
As illustrated, coumarin and xanthone derivatives, which contain a pyran-2-one ring fused to a benzene ring, can be potent inhibitors of acetylcholinesterase, an important target in Alzheimer's disease therapy.[16] The specific substitutions dictate the potency, with some compounds achieving IC50 values in the nanomolar range.
Conclusion and Future Perspectives
Substituted pyran-2-one derivatives represent a highly versatile and privileged class of compounds with a broad spectrum of biological activities. The ease of their synthesis and the ability to tune their pharmacological properties through specific substitutions make them exceptionally attractive for drug discovery. Structure-activity relationship studies consistently demonstrate that small structural modifications can lead to significant changes in potency and selectivity across anticancer, antimicrobial, and anti-inflammatory applications.
Future research should focus on leveraging computational tools for the rational design of next-generation pyran-2-one derivatives with enhanced target specificity and improved pharmacokinetic profiles. The development of multi-target agents, particularly in the fields of oncology and neurodegenerative diseases, represents a promising avenue for this remarkable scaffold. The continued exploration of fused heterocyclic systems incorporating the pyran-2-one motif will undoubtedly lead to the discovery of novel therapeutic agents.
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Kumar, A., et al. (2025). Synthesis and anti-inflammatory-analgesic activities of some new 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3- yl)-2-S-benzylthiopyrimidines. ResearchGate. Available from: [Link]
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El-Gazzar, A. A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Available from: [Link]
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The Understated Oxidant: A Comparative Guide to Silver(I) Oxide in Oxidative Coupling Reactions
For the discerning researcher in organic synthesis and drug development, the choice of an oxidant in a coupling reaction is a critical decision that dictates yield, selectivity, and ultimately, the viability of a synthetic route. While numerous reagents can effect oxidative bond formation, silver(I) oxide (Ag₂O) has emerged as a uniquely versatile and advantageous choice in a variety of oxidative coupling reactions. This guide provides an in-depth technical comparison of silver(I) oxide with common alternatives, supported by experimental data and mechanistic insights, to inform your selection process and optimize your synthetic strategies.
The Crucial Role of the Oxidant in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Oxidative coupling reactions are powerful tools for the construction of complex molecular architectures, enabling the formation of C-C and C-Heteroatom bonds directly from C-H bonds or other nucleophilic precursors.[1] The oxidant in these reactions is not merely a passive electron acceptor; it often plays a multifaceted role in the catalytic cycle, influencing the rate, selectivity, and overall efficiency of the transformation.[2][3] A judicious choice of oxidant can lead to milder reaction conditions, broader substrate scope, and improved functional group tolerance.
Silver(I) Oxide: A Multifaceted Player in Oxidative Synthesis
Silver(I) oxide, a fine black or dark brown powder, has long been recognized as a mild and effective oxidizing agent in organic chemistry.[4] Its utility extends beyond simple oxidations, such as the conversion of aldehydes to carboxylic acids, to a pivotal role in a range of sophisticated oxidative coupling reactions.[4]
Key Advantages of Silver(I) Oxide:
-
Mild and Selective Oxidation: Ag₂O is considered a mild oxidizing agent, which allows for selective transformations in the presence of sensitive functional groups that might not be tolerated by harsher oxidants.[5] This characteristic is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates.
-
Broad Reaction Scope: Silver(I) oxide has demonstrated efficacy in a variety of oxidative coupling reactions, including Sonogashira, Ullmann, and Glaser-Hay type couplings, as well as in C-H activation and functionalization.[6][7][8]
-
Role as a Co-catalyst and Halide Scavenger: In many palladium-catalyzed C-H functionalization reactions, silver salts, including Ag₂O, are employed as additives.[6] While often acting as a terminal oxidant to regenerate the active Pd(II) catalyst, recent studies suggest a more intricate role. Silver(I) can participate in cooperative Pd-Ag bimetallic C-H activation pathways and act as a halide scavenger, driving the reaction forward.[6][9]
-
Enabling Copper-Free Methodologies: The presence of copper co-catalysts in reactions like the Sonogashira coupling can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[8] Silver(I) oxide can serve as an effective replacement for copper salts in some cases, enabling copper-free Sonogashira couplings and mitigating the issue of homodimerization.[7]
Comparative Analysis: Silver(I) Oxide vs. Alternative Oxidants
The performance of an oxidant is highly dependent on the specific reaction, substrates, and desired outcome. Here, we compare Ag₂O with two major classes of alternatives: copper-based reagents and hypervalent iodine compounds.
Silver(I) Oxide vs. Copper Reagents
Copper salts, such as CuI, Cu(OAc)₂, and CuO nanoparticles, are the most common catalysts and oxidants for many oxidative coupling reactions, including the Ullmann and Glaser-Hay reactions.[4][10][11]
| Feature | Silver(I) Oxide (Ag₂O) | Copper Reagents (e.g., CuI, Cu(OAc)₂, CuO) |
| Mildness | Generally milder, offering higher selectivity with sensitive substrates. | Can be harsher, potentially leading to over-oxidation or side reactions. |
| Homocoupling | Can suppress unwanted alkyne homocoupling in Sonogashira reactions by enabling copper-free conditions.[7][8] | Often promotes alkyne homocoupling (Glaser coupling) as a significant side reaction.[8] |
| Reaction Scope | Effective in Sonogashira, Ullmann, Glaser-Hay, and C-H activation.[6][7][8] | Widely used in Ullmann, Glaser-Hay, and Chan-Lam couplings.[4][10][11] |
| Catalyst System | Can act as a stoichiometric oxidant or as a co-catalyst with other metals like palladium.[6][12] | Often serve as the primary catalyst and oxidant. |
| Cost & Availability | Generally more expensive than common copper salts. | Inexpensive and readily available. |
Experimental Insight: In the context of the Sonogashira reaction, the addition of a copper(I) co-catalyst significantly accelerates the reaction. However, this often necessitates strictly anaerobic conditions to prevent the formation of homocoupled diynes. The development of copper-free Sonogashira protocols, some of which can utilize silver(I) oxide, addresses this challenge, albeit sometimes with slower reaction rates.[7]
Silver(I) Oxide vs. Hypervalent Iodine Reagents
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA) and Dess-Martin periodinane (DMP), are powerful metal-free oxidants used in a wide array of oxidative transformations, including C-H functionalization and coupling reactions.[13][14]
| Feature | Silver(I) Oxide (Ag₂O) | Hypervalent Iodine Reagents (e.g., PIDA, DMP) |
| Nature | Heterogeneous solid, easily separable from the reaction mixture by filtration. | Homogeneous, soluble in common organic solvents. |
| Oxidizing Strength | Mild oxidant. | Strong oxidants, capable of oxidizing a wider range of functional groups. |
| Byproducts | Reduced to metallic silver, which can sometimes be recycled. | Produce iodobenzene derivatives as byproducts, which may require chromatographic separation. |
| Reaction Types | Particularly effective in palladium-catalyzed C-H activations and as a copper substitute.[6][7][12] | Widely used in oxidative cyclizations, rearrangements, and direct C-H functionalizations.[13][14] |
| Handling | Stable, non-toxic solid. | Can be sensitive to moisture and light; some can be explosive under certain conditions. |
Experimental Insight: Hypervalent iodine reagents are often the go-to choice for metal-free oxidative couplings.[14] However, their stoichiometric use generates significant organic waste. In contrast, Ag₂O offers the advantage of being a heterogeneous reagent that can be, in principle, recovered and regenerated, contributing to a more sustainable process.
Mechanistic Considerations: The Role of Silver(I) in Catalytic Cycles
The precise mechanism by which silver(I) oxide participates in oxidative coupling reactions can be complex and is often synergistic with other catalysts present. In palladium-catalyzed C-H activation, for instance, it is now understood that silver(I) is more than just a terminal oxidant. Computational and experimental studies have provided evidence for the formation of Pd-Ag heterobimetallic species that facilitate the C-H activation step and lower the overall activation energy of the catalytic cycle.[9][15]
Diagram: Proposed Role of Ag(I) in a Pd-Catalyzed C-H Arylation
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A Senior Application Scientist's Guide to Assessing Pyranone Derivative Cytotoxicity Using the MTT Assay
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research and drug discovery, pyranone derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a considerable range of biological activities, including promising anticancer properties.[1][2] The preliminary assessment of these novel compounds invariably involves in vitro cytotoxicity screening to determine their potential as therapeutic agents. Among the various techniques available, the MTT assay remains a cornerstone for evaluating cell viability and cytotoxicity due to its reliability, simplicity, and suitability for high-throughput screening.[3]
This guide provides a comprehensive framework for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of pyranone derivatives. Beyond a mere procedural outline, this document delves into the mechanistic underpinnings of the assay, critical experimental considerations, and a comparative analysis with alternative methods, empowering researchers to generate robust and reproducible data.
The Underpinning Principle: Mitochondrial Activity as a Surrogate for Cell Viability
The MTT assay is a colorimetric method that hinges on the metabolic activity of living cells.[4] The central principle is the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[5] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from succinate dehydrogenase, which is located in the mitochondria.[6]
Consequently, the amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4] When cells are exposed to a cytotoxic agent like a pyranone derivative, their metabolic activity decreases, leading to a reduced formazan formation. This change can be quantified by dissolving the formazan crystals in a suitable solvent and measuring the absorbance of the resulting colored solution using a spectrophotometer.[3][7]
Caption: Cellular mechanism of the MTT assay.
A Validated Experimental Protocol for Pyranone Derivatives
This protocol is designed to be a self-validating system, incorporating controls and steps that ensure the accuracy and reliability of the results.
Materials and Reagents
-
Selected cancer cell line(s) (e.g., HL-60, MCF-7, Hep-G2)[8][9]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Pyranone derivatives of interest
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
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A Comparative Guide to the Reaction Kinetics of Dihydropyran Thermal Decomposition: A Tool for Controlled Release in Research and Drug Development
For researchers, scientists, and drug development professionals, the precise control over the release of bioactive molecules is a cornerstone of innovation. Among the arsenal of chemical tools available, the thermal decomposition of dihydropyrans offers a unique and elegant solution for the in-situ generation of valuable chemical synthons – conjugated dienes and aldehydes. This guide provides an in-depth analysis of the reaction kinetics governing this process, objectively compares its performance with alternative methodologies, and furnishes the experimental data and protocols necessary for its practical application. Our focus is to blend theoretical understanding with actionable, field-proven insights to empower your research and development endeavors.
The Underpinning Principle: The Retro-Diels-Alder Reaction
The thermal decomposition of dihydropyrans is fundamentally a retro-Diels-Alder (rDA) reaction, a pericyclic process that proceeds through a concerted, six-membered transition state.[1][2] This unimolecular decomposition pathway is highly predictable and clean, yielding a conjugated diene and a carbonyl compound (an aldehyde or ketone) as the primary products.[3] The reversibility of the Diels-Alder reaction is temperature-dependent; at elevated temperatures, the equilibrium shifts to favor the diene and dienophile, making the rDA reaction a powerful tool for the controlled release of these fragments.[4]
The strategic utility of this reaction lies in its ability to "mask" reactive diene and aldehyde functionalities within a stable cyclic ether. Upon thermal activation, these functionalities are "unmasked" in a predictable manner, a concept with significant implications for organic synthesis and, more pointedly, for the design of thermo-responsive drug delivery systems.[5]
A Comparative Analysis of Reaction Kinetics: The Impact of Substitution
The kinetics of the thermal decomposition of dihydropyrans are profoundly influenced by the substitution pattern on the dihydropyran ring. Understanding these structure-activity relationships is paramount for tuning the decomposition temperature and release rate to specific applications.
A recent computational study on the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated derivatives provides valuable insights into these effects.[2][6] The decomposition proceeds via a concerted mechanism, and the presence of methyl substituents at positions 2, 4, and 6 has been shown to decrease the activation free energy of the reaction, thereby facilitating decomposition at lower temperatures.[2][6]
| Compound | Substituent(s) | Activation Energy (Ea) (kJ/mol) | Calculated Rate Constant (k) at 600 K (s⁻¹) |
| 3,6-dihydro-2H-pyran (DHP) | None | ~208 | 1.02 x 10⁻⁴ |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 4-Methyl | ~190 | 3.99 x 10⁻⁴ |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 2,6-Dimethyl | ~183 | 1.36 x 10⁻⁴ |
Table 1: Comparison of calculated kinetic parameters for the thermal decomposition of select dihydropyrans. Data sourced from a computational study by Ruiz et al.[6]
These findings highlight that strategic placement of substituents can be used to modulate the thermal lability of the dihydropyran scaffold. For instance, the lower activation energy of the dimethyl-substituted dihydropyran suggests it would release its corresponding diene and aldehyde at a lower temperature compared to the unsubstituted parent compound.[6] This tunability is a key advantage when designing systems for controlled release in sensitive biological environments.
Dihydropyrans in Action: Thermo-Responsive Drug Delivery
The concept of using the retro-Diels-Alder reaction of dihydropyran-like adducts as a thermo-responsive linker in drug delivery systems is an area of active research.[5][7] In this pro-drug strategy, a therapeutic agent containing a diene or dienophile moiety is conjugated to a carrier molecule via a Diels-Alder reaction, forming a stable adduct.[8] This adduct can circulate in the body until it reaches a target site where localized hyperthermia is applied (e.g., a tumor). The elevated temperature triggers the rDA reaction, releasing the active drug specifically at the desired location, thereby minimizing systemic toxicity.[1][5]
For example, a drug delivery system can be envisioned where a cytotoxic aldehyde is masked within a dihydropyran structure. This prodrug would be relatively inert under physiological conditions. However, upon reaching a tumor and being subjected to localized heating, the dihydropyran would decompose, releasing the potent aldehyde directly into the cancerous tissue.[9]
The Competitive Landscape: Alternative Methodologies
While the thermal decomposition of dihydropyrans presents a compelling strategy for controlled release, it is essential to consider alternative approaches to provide a balanced perspective.
Protecting Groups for Aldehydes and Dienes
A well-established alternative is the use of chemical protecting groups.[10] For instance, aldehydes are commonly protected as acetals, which are stable to a wide range of reaction conditions but can be readily deprotected under acidic conditions.[10]
Comparison:
| Feature | Dihydropyran Thermal Decomposition | Acetal Protecting Group |
| Release Trigger | Heat | Acid |
| Byproducts | A specific diene | The diol used for protection |
| Tunability | Decomposition temperature can be tuned by substitution | Deprotection rate can be influenced by the choice of acetal and acid strength |
| Biocompatibility | Dependent on the dihydropyran and its decomposition products | Generally good, but the required acidic conditions may not be biocompatible |
Other Thermo-Responsive Linkers
The field of drug delivery has explored various other thermo-sensitive linkers, such as those based on DNA duplexes or thermo-responsive polymers.[1][11] DNA linkers can be designed to unwind and release a payload at a specific temperature.[1]
Comparison:
| Feature | Dihydropyran Thermal Decomposition | DNA Duplex Linkers |
| Release Mechanism | Covalent bond cleavage (rDA) | Unwinding of the double helix |
| Temperature Range | Tunable by chemical modification of the dihydropyran | Tunable by sequence length and mismatch design |
| Complexity | Relatively simple, small molecule system | More complex biomolecular system |
| Cost | Potentially lower cost of synthesis | Higher cost of oligonucleotide synthesis |
Experimental Protocols for Kinetic Analysis
To facilitate the adoption and further investigation of dihydropyran thermal decomposition, we provide the following detailed experimental protocols for kinetic analysis.
Protocol 1: Kinetic Analysis using Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
This method allows for the simultaneous determination of mass loss (kinetics) and the identification of evolved gases (reaction products).[12][13]
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled to an FTIR spectrometer via a heated transfer line.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dihydropyran sample into a TGA crucible.
-
Instrument Setup:
-
Purge the TGA furnace and FTIR gas cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
-
Set the transfer line and gas cell temperature to a value that prevents condensation of the decomposition products (e.g., 250 °C).
-
-
TGA Method:
-
Equilibrate the sample at a starting temperature below the onset of decomposition (e.g., 50 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the completion of decomposition.
-
Continuously record the sample mass and the FTIR spectra of the evolved gases.
-
-
Data Analysis:
-
From the TGA data (mass vs. temperature), determine the onset and completion temperatures of decomposition.
-
Analyze the FTIR spectra at different time points to identify the characteristic absorption bands of the expected aldehyde and diene products.
-
Use kinetic analysis software to fit the mass loss data to appropriate kinetic models (e.g., Flynn-Wall-Ozawa) to determine the activation energy (Ea) and pre-exponential factor (A).[12]
-
Protocol 2: Product Identification and Quantification using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique is ideal for separating and identifying the volatile products of thermal decomposition.[14][15][16]
Instrumentation:
-
Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Place a small amount (typically µg to low mg) of the dihydropyran sample into a pyrolysis tube or onto a filament.
-
Instrument Setup:
-
Set the pyrolysis temperature to the desired decomposition temperature.
-
Optimize the GC temperature program to achieve good separation of the expected products.
-
Set the MS to scan a suitable mass range to detect the molecular ions and fragment ions of the products.
-
-
Analysis:
-
Introduce the sample into the pyrolyzer. The decomposition products are swept directly into the GC column.
-
The separated components are then introduced into the MS for identification.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST).
-
Quantify the products by integrating the peak areas and using appropriate calibration standards.
-
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the key workflows and relationships.
Caption: Figure 1: Reaction mechanism for the thermal decomposition of dihydropyrans.
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- 4. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug release system mediated by a retro diels-alder reaction [internal-frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. tainstruments.com [tainstruments.com]
- 9. Aldolase antibody activation of prodrugs of potent aldehyde-containing cytotoxics for selective chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pstc.org [pstc.org]
- 11. Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bath.ac.uk [bath.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]
- 15. Py-GC/MS pyrolysis analysis - YesWeLab [yeswelab.fr]
- 16. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
Safety Operating Guide
Navigating the Disposal of 2-(4-Bromobutoxy)tetrahydro-2H-pyran: A Guide for Laboratory Professionals
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Bromobutoxy)tetrahydro-2H-pyran, a halogenated ether commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis. By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, you can ensure the safety of your team and the integrity of our environment.
Compound Identification and Hazard Assessment
Before any handling or disposal procedures can be initiated, a thorough understanding of the compound's properties and potential hazards is paramount.
Chemical Profile:
| Property | Value | Source |
| Chemical Name | This compound | TCI Chemicals |
| CAS Number | 31608-22-7 | TCI Chemicals |
| Molecular Formula | C9H17BrO2 | PubChem[1] |
| Molecular Weight | 237.13 g/mol | PubChem[1] |
| Appearance | Colorless to almost colorless clear liquid | TCI Chemicals |
| Storage | Frozen (<0°C), Heat Sensitive | TCI Chemicals |
Hazard Evaluation:
A specific Safety Data Sheet (SDS) for this compound is not consistently available, and its GHS classification is not definitively established, with some sources indicating it as "Not Classified"[1]. However, due to its chemical structure—a brominated organic compound and a cyclic ether—it is prudent to handle it with the caution afforded to chemicals with potential hazards.
Based on data from structurally similar compounds, potential hazards may include:
-
Skin and Eye Irritation: Many organic halides and ethers can cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory discomfort.
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.
Upon combustion, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr) can be released. Therefore, appropriate personal protective equipment (PPE) is essential at all times.
Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is the bedrock of responsible chemical handling. The following PPE should be considered mandatory when working with this compound.
Essential PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Response:
In the event of a spill, immediate and decisive action is crucial to mitigate risks.
-
Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected spill material must be disposed of as halogenated organic waste.
The Core Directive: Proper Disposal of this compound
The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste . The presence of bromine in its molecular structure places it under stringent regulatory controls, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States. Halogenated wastes must never be mixed with non-halogenated solvent waste streams to prevent complications in the waste treatment process.
The following workflow provides a logical, step-by-step process for the proper disposal of this compound.
Detailed Disposal Protocol:
-
Segregation at the Source: The moment this compound is deemed a waste, it must be managed as halogenated organic waste. This is the most critical step. Keep it separate from all other waste streams, especially non-halogenated organic solvents.
-
Container Selection and Labeling:
-
Use a dedicated waste container made of a material compatible with the chemical, such as glass or polyethylene.
-
The container must be in good condition, with a secure, leak-proof cap.
-
Label the container clearly and unambiguously as "HALOGENATED ORGANIC WASTE ". Include the full chemical name: "this compound" and any other halogenated waste constituents if it is a mixed waste stream.
-
-
Waste Accumulation and Storage:
-
Always transfer the waste into the designated container within a certified chemical fume hood to minimize inhalation exposure.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is well-ventilated and has secondary containment to prevent the spread of potential spills.
-
-
Professional Disposal:
-
Do not attempt to treat or dispose of this chemical through conventional means such as drain disposal or incineration in a standard laboratory setting.
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This documentation creates a "cradle-to-grave" record of the waste, a key component of RCRA regulations.
-
Regulatory Framework: Understanding the 'Why'
The stringent procedures for disposing of halogenated organic compounds are rooted in environmental protection regulations. In the United States, the Environmental Protection Agency (EPA) classifies hazardous wastes to ensure they are managed in a way that minimizes their threat to human health and the environment[2].
While this compound is not specifically listed by name as a hazardous waste, its characteristic as a halogenated organic compound places it within a regulated class. The EPA's "F-listed" wastes from non-specific sources include spent halogenated solvents (e.g., F002)[3]. The disposal methods for these wastes, typically high-temperature incineration, are designed to destroy the halogenated compounds completely and prevent the formation of highly toxic byproducts like dioxins.
By segregating halogenated from non-halogenated waste, you facilitate a more efficient and environmentally sound disposal process. Mixing these waste streams can complicate and increase the cost of disposal, and in some cases, may violate regulatory requirements.
Conclusion
The responsible disposal of this compound is a straightforward process when guided by the principles of segregation, proper containerization, and adherence to established protocols. By treating this and all halogenated organic compounds with the respect they demand, you not only ensure a safe laboratory environment but also play a vital role in the broader scientific community's commitment to environmental sustainability. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
-
U.S. Environmental Protection Agency. RCRAInfo Waste Code Descriptions.[Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
